molecular formula C11H11ClN2O2S B1337554 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 59340-26-0

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1337554
CAS No.: 59340-26-0
M. Wt: 270.74 g/mol
InChI Key: YOZYVZVQEADZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C11H11ClN2O2S and its molecular weight is 270.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYVZVQEADZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483008
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59340-26-0
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthetic workflow and chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the pyrazole core, 3,5-dimethyl-1-phenyl-1H-pyrazole, through the condensation of phenylhydrazine and acetylacetone. The subsequent step is the chlorosulfonation of the pyrazole ring at the C4 position using chlorosulfonic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)
1Pyrazole SynthesisPhenylhydrazine, AcetylacetoneEthanolRoom Temperature1~95
2Chlorosulfonation3,5-dimethyl-1-phenyl-1H-pyrazole, Chlorosulfonic Acid, Thionyl ChlorideChloroform0 to 601290

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is adapted from the classical Knorr pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • To this solution, add acetylacetone (1.0 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1-phenyl-1H-pyrazole. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the chlorosulfonation of the pre-synthesized pyrazole.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Deionized water

  • Sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, add a solution of chlorosulfonic acid (1430 mmol) in chloroform (175 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (260 mmol) in chloroform (75 mL) to the cooled chlorosulfonic acid solution.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To the reaction mass, add thionyl chloride (343.2 mmol) at 60 °C over a period of 20 minutes.

  • Stir the reaction for an additional 2 hours at 60 °C. Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction by adding cold water (10 volumes).

  • Stir the mixture for 10 minutes and then separate the lower organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.

  • The crude this compound can be purified by column chromatography to yield a pale yellow solid.[1]

Visualized Experimental Workflow and Chemical Transformation

The following diagrams illustrate the experimental workflow and the logical progression of the chemical synthesis.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Chlorosulfonation A Phenylhydrazine + Acetylacetone in Ethanol B Stir at Room Temperature (1h) A->B C Solvent Evaporation B->C D 3,5-dimethyl-1-phenyl-1H-pyrazole C->D E Chlorosulfonic Acid in Chloroform (0°C) D->E Product from Step 1 F Add Pyrazole Solution E->F G Heat to 60°C (10h) F->G H Add Thionyl Chloride (60°C) G->H I Stir at 60°C (2h) H->I J Work-up (Water Quench, Extraction) I->J K Purification (Column Chromatography) J->K L This compound K->L G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product Phenylhydrazine Phenylhydrazine Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Phenylhydrazine->Pyrazole Condensation Acetylacetone Acetylacetone Acetylacetone->Pyrazole Condensation Sulfonyl_Chloride This compound Pyrazole->Sulfonyl_Chloride Electrophilic Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Sulfonyl_Chloride

References

Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The addition of a sulfonyl chloride group at the 4-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, which are themselves a critical class of therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this important building block.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in the public domain, its basic properties have been identified.

PropertyValueReference
CAS Number 59340-26-0[1][2]
Molecular Formula C₁₁H₁₁ClN₂O₂S[3][4]
Molecular Weight 270.73 g/mol [4]
Predicted logP 1.43[4]
Polar Surface Area 5[4]

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the corresponding pyrazole.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

The precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, is synthesized via a condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine.

A round-bottomed flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of a suitable catalyst, such as [Ce(L-Pro)₂]₂(Oxa) (5 mol %), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-dimethyl-1-phenyl-1H-pyrazole.[5]

  • Appearance: Light brown liquid.[5]

  • ¹H NMR (200 MHz, CDCl₃): δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H).[5]

  • ¹³C NMR (50 MHz, CDCl₃): δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8.[5]

  • MS (ESI): m/z = 173 [M+H]⁺.[5]

Step 2: Chlorosulfonation of 3,5-dimethyl-1-phenyl-1H-pyrazole

In a flask equipped with a stirrer and under a nitrogen atmosphere, 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in chloroform. The solution is then added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C. After the addition is complete, the reaction temperature is raised to 60 °C and stirring is continued for approximately 10 hours. Thionyl chloride is then added to the reaction mixture at 60 °C over 20 minutes, and the mixture is stirred for an additional 2 hours at the same temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the desired this compound.[6]

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not available in the cited literature. The data presented below is for the closely related compound, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , and is provided for illustrative purposes.

Data TypeCompoundDetailsReference
¹H NMR 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride(500 MHz, CDCl₃): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H).[6]
IR 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide(KBr, cm⁻¹): 3292, 3156, 3081, 2952, 2863, 1567, 1429, 1311, 1186, 1114, 1031, 941, 907, 838, 744, 660. (Data for a derivative)[6]

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole 1_3_Dicarbonyl->Pyrazole Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole Condensation Sulfonyl_Chloride 3,5-dimethyl-1-phenyl-1H- pyrazole-4-sulfonyl chloride Pyrazole->Sulfonyl_Chloride Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride)

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide array of sulfonamide derivatives. These derivatives have been investigated for a multitude of pharmacological activities.[7]

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.

  • Anticancer Agents: The pyrazole-sulfonamide motif is present in several compounds investigated for their antiproliferative activity against various cancer cell lines.

  • Antimicrobial Agents: Derivatives of this scaffold have also shown promise as antibacterial and antifungal agents.

The versatility of the sulfonyl chloride group allows for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activities to develop novel therapeutic agents.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive characterization data for the final compound is limited in publicly accessible literature, established synthetic routes for its precursor and analogous compounds provide a solid foundation for its preparation and subsequent use in the synthesis of novel bioactive molecules. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel interest in this versatile scaffold.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals Content Type: In-depth Technical Guide

This guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of a publicly available experimental spectrum for the title compound, this guide presents a predicted spectrum based on the analysis of its structural precursors and analogous compounds. It includes predicted chemical shifts, multiplicities, and integrations, alongside detailed protocols for its synthesis and spectroscopic analysis.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The key proton groups are the two methyl groups attached to the pyrazole ring and the five protons of the phenyl group. The sulfonyl chloride moiety at the C4 position significantly influences the electronic environment of the adjacent methyl groups.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in CDCl₃. These predictions are based on data from analogous structures, such as 3,5-dimethyl-1-phenyl-1H-pyrazole.[1] The introduction of the strongly electron-withdrawing sulfonyl chloride group at the C4 position is expected to deshield the adjacent methyl protons, causing a downfield shift compared to the precursor.

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
3-CH₃a~ 2.6 - 2.7Singlet (s)3H
5-CH₃b~ 2.5 - 2.6Singlet (s)3H
Phenyl (ortho-H)c~ 7.5 - 7.6Multiplet (m)2H
Phenyl (meta/para-H)d, e~ 7.4 - 7.5Multiplet (m)3H

Note: The two methyl groups at positions C3 and C5 are chemically non-equivalent and are expected to appear as two distinct singlets. The protons of the phenyl group will appear as complex multiplets in the aromatic region.

Experimental Protocols

3.1. Proposed Synthesis of this compound

The synthesis can be achieved via a two-step process starting from the cyclocondensation of pentane-2,4-dione and phenylhydrazine, followed by chlorosulfonation.

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorosulfonation start Pentane-2,4-dione + Phenylhydrazine reagent1 Glacial Acetic Acid (Solvent/Catalyst) start->reagent1 Reflux product1 3,5-dimethyl-1-phenyl-1H-pyrazole reagent1->product1 reagent2 Chlorosulfonic Acid (ClSO₃H) CHCl₃, 60°C product1->reagent2 Reaction final_product 3,5-dimethyl-1-phenyl-1H-pyrazole- 4-sulfonyl chloride reagent2->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Methodology:

  • Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole: In a round-bottomed flask, equimolar amounts of pentane-2,4-dione and phenylhydrazine are dissolved in glacial acetic acid. The mixture is refluxed for an appropriate time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1] After completion, the reaction mixture is cooled, and the product is isolated, purified by column chromatography or recrystallization, and characterized.[1]

  • Synthesis of this compound: The synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in a suitable solvent like chloroform. The solution is cooled in an ice bath, and chlorosulfonic acid is added dropwise with constant stirring. The reaction mixture is then heated (e.g., to 60°C) for several hours.[2] After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The solid product that precipitates is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization.

3.2. Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[2]

  • Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]

  • Data Acquisition: Standard acquisition parameters are used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and calibrated. The signals are integrated to determine the relative ratios of the different types of protons.[3]

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for the title compound in the cited literature, this document presents a comprehensive summary of its precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, and a closely related analogue, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Furthermore, predicted mass spectrometry data for the title compound is included, alongside a detailed, adaptable synthetic protocol.

Spectroscopic Data

The following tables summarize the available spectroscopic data for key compounds related to the synthesis of this compound.

Table 1: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Precursor)

Technique Data Source
¹H NMR (200 MHz, CDCl₃) δ: 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[1]
¹³C NMR (50 MHz, CDCl₃) δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[1]
Mass Spec. (ESI): m/z = 173 [M+H]⁺[1]

Table 2: Spectroscopic Data for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (Analogue)

Technique Data Source
¹H NMR (500 MHz, CDCl₃) δ: 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[2]

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]⁺271.03026
[M+Na]⁺293.01220
[M-H]⁻269.01570
[M+NH₄]⁺288.05680
[M+K]⁺308.98614

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the pyrazole core, followed by chlorosulfonylation.

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is based on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Phenylhydrazine

  • Ethanol

  • Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))

Procedure:

  • In a round-bottomed flask, dissolve acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, the catalyst is removed by filtration.

  • The solvent is then evaporated under reduced pressure.

  • The crude product is purified by column chromatography over silica gel to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.[1]

Synthesis of this compound

This protocol is adapted from a general method for the sulfonylation of pyrazoles.[2]

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

Procedure:

  • In a flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole in chloroform.

  • In a separate vessel, prepare a stirred solution of chlorosulfonic acid in chloroform, cooled to 0 °C under a nitrogen atmosphere.

  • Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

  • To the reaction mass, add thionyl chloride at 60 °C over a period of 20 minutes.

  • Continue to stir the reaction mixture for an additional 2 hours at 60 °C. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Visualizations

The following diagrams illustrate the synthetic pathway for this compound.

G Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole acetylacetone Acetylacetone intermediate Reaction Mixture in Ethanol acetylacetone->intermediate phenylhydrazine Phenylhydrazine phenylhydrazine->intermediate product 3,5-dimethyl-1-phenyl-1H-pyrazole intermediate->product Condensation catalyst [Ce(L-Pro)2]2(Oxa) (catalyst) catalyst->intermediate  rt

Caption: Synthetic scheme for the precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole.

G Synthesis of this compound start 3,5-dimethyl-1-phenyl-1H-pyrazole reaction Reaction at 0-60 °C start->reaction chloro Chlorosulfonic Acid Thionyl Chloride chloro->reaction solvent Chloroform solvent->reaction product This compound reaction->product Chlorosulfonylation

Caption: Workflow for the chlorosulfonylation of the pyrazole precursor.

References

An In-depth Technical Guide to 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent utilization, and discusses its applications, particularly in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

This compound, with the CAS Number 59340-26-0, is a versatile sulfonylating agent.[1][2][3] Its core structure, featuring a substituted pyrazole ring, makes it a valuable building block for a variety of heterocyclic compounds. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 59340-26-0[1][2][3]
Molecular Formula C11H11ClN2O2S[2]
Molecular Weight 270.74 g/mol [2]
Canonical SMILES CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
InChI Key YOZYVZVQEADZEV-UHFFFAOYSA-N
Appearance Pale yellow solid (inferred from similar compounds)[1]
Melting Point Not readily available in the literature
Boiling Point Not readily available in the literature
Solubility Soluble in organic solvents like chloroform and dichloromethane[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of sulfonamides are provided below.

Synthesis of the Precursor: 3,5-dimethyl-1-phenyl-1H-pyrazole

The precursor can be synthesized via the condensation of phenylhydrazine and acetylacetone.

  • Materials: Phenylhydrazine, acetylacetone, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).

    • To this solution, add acetylacetone (0.1 mol) dropwise with stirring.

    • After the addition is complete, reflux the mixture for 2-3 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Synthesis of this compound

This protocol is adapted from the synthesis of similar pyrazole sulfonyl chlorides.[1]

  • Materials: 3,5-dimethyl-1-phenyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform, sodium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes).

    • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

    • Slowly add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.

    • To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over 20 minutes.

    • Continue stirring at 60°C for an additional 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride.

    • The crude product can be purified by column chromatography on silica gel.

Synthesis of Pyrazole Sulfonamides

This compound is an excellent starting material for the synthesis of a diverse range of sulfonamides, many of which exhibit interesting biological activities.[1]

  • Materials: this compound, desired primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (1.05 equivalents) and the base (2.0-3.0 equivalents) in DCM (10 volumes).

    • To this solution, add a solution of this compound (1.0 equivalent) in DCM (5 volumes) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. The introduction of a sulfonamide moiety at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold has been a successful strategy in the development of compounds with a wide range of biological activities. Notably, pyrazole sulfonamide derivatives have shown promise as antiproliferative agents.[1] The synthetic accessibility and the ability to readily introduce diverse functionalities through the sulfonyl chloride group make this compound a highly valuable intermediate for generating libraries of potential drug candidates.

Mandatory Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfonylation phenylhydrazine Phenylhydrazine precursor 3,5-dimethyl-1-phenyl-1H-pyrazole phenylhydrazine->precursor + Acetylacetone (Glacial Acetic Acid, Reflux) acetylacetone Acetylacetone acetylacetone->precursor target This compound precursor->target + Chlorosulfonic Acid + Thionyl Chloride (Chloroform, 60°C) chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->target thionyl_chloride Thionyl Chloride thionyl_chloride->target

Caption: Synthetic pathway for this compound.

General Workflow for the Synthesis of Pyrazole Sulfonamide Derivatives

G General Workflow for Pyrazole Sulfonamide Synthesis start This compound reaction Reaction Mixture start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., TEA) base->reaction solvent Solvent (DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Target Sulfonamide purification->product

Caption: Experimental workflow for the synthesis of sulfonamides.

Safety Information

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly for drug discovery purposes. This guide has provided essential technical information, including detailed and adaptable experimental protocols and an overview of its utility. The straightforward synthesis of this compound and its reactivity make it a valuable tool for medicinal chemists aiming to explore the chemical space of pyrazole sulfonamides for the development of new therapeutic agents.

References

The Advent of Pyrazole-Based Sulfonylating Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The incorporation of a sulfonyl or sulfonamide moiety onto the pyrazole scaffold has proven to be a particularly fruitful strategy in drug design, leading to the development of highly effective and selective therapeutic agents. This has, in turn, spurred the discovery and development of specialized pyrazole-based sulfonylating agents, primarily pyrazole sulfonyl chlorides and N-sulfonylpyrazoles. These reagents offer a direct and efficient route to novel pyrazole-containing compounds, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of these important synthetic intermediates.

Synthesis of Pyrazole-Based Sulfonylating Agents

The preparation of pyrazole-based sulfonylating agents can be broadly categorized into the synthesis of C-sulfonylated and N-sulfonylated pyrazoles. The specific substitution pattern on the pyrazole ring significantly influences the synthetic route and the reactivity of the resulting agent.

Synthesis of Pyrazole-C-sulfonyl Chlorides

The most common method for the synthesis of pyrazole-C-sulfonyl chlorides is the direct electrophilic aromatic substitution of a pyrazole with a sulfonating agent, followed by conversion to the sulfonyl chloride.

1. Synthesis of Pyrazole-4-sulfonyl Chlorides:

The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density.[3][4] A well-established method for the synthesis of pyrazole-4-sulfonyl chlorides involves the reaction of a substituted pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to prevent the formation of the sulfonic acid.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [5]

  • Sulfonylation: To a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) under a nitrogen atmosphere at 0 °C, 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (75 mL) is added slowly.

  • The reaction mixture is then heated to 60 °C and stirred for 10 hours.

  • Thionyl chloride (40.8 g, 0.34 mol) is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.

Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole [5]

EntrySulfonylating ReagentSolventTemperature (°C)Time (h)Yield (%)
1Chlorosulfonic AcidChloroform6012-
2Chlorosulfonic Acid, Thionyl ChlorideChloroform601290
3Chlorosulfonic Acid, Thionyl ChlorideDichloromethane60>1278

2. Synthesis of Pyrazole-5-sulfonyl Chlorides:

The synthesis of pyrazole-5-sulfonyl chlorides can also be achieved through direct sulfonation. For example, 1-phenyl-1H-pyrazole can be sulfonated with chlorosulfonic acid to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride.[6]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-sulfonyl Chloride [6]

  • Sulfonation: 1-Phenyl-1H-pyrazole is reacted with chlorosulfonic acid to produce 1-phenyl-1H-pyrazole-5-sulfonic acid.

  • Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to afford 1-phenyl-1H-pyrazole-5-sulfonyl chloride.

Synthesis of N-Sulfonylpyrazoles

N-Sulfonylpyrazoles are another important class of pyrazole-based sulfonylating agents. These are typically synthesized through the cyclization of sulfonyl hydrazines with a suitable three-carbon building block, such as an enaminone or a β-diketone.[7][8]

Experimental Protocol: Synthesis of 3-Substituted N-Sulfonyl Pyrazoles via Cyclization [7]

  • A mixture of a sulfonyl hydrazine and an N,N-dimethyl enaminone is heated in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • The reaction proceeds via a cyclization reaction to form the corresponding 3-substituted N-sulfonyl pyrazole.

  • The product can be isolated and purified using standard techniques.

Reactivity and Mechanism

The reactivity of pyrazole-based sulfonylating agents is governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group and the electronic properties of the pyrazole ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The formation of pyrazole-C-sulfonyl chlorides proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic sulfur species generated from the sulfonating agent. The C-4 position is the most activated site for this attack.

Caption: Electrophilic aromatic substitution on pyrazole.

Nucleophilic Substitution on the Sulfonyl Chloride

Once formed, pyrazole sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. The reaction typically proceeds via a concerted Sₙ2-type mechanism at the sulfur atom.[9]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole sulfonyl chlorides. These compounds are versatile intermediates in organic synthesis, particularly significant in the development of pharmaceuticals. This document outlines their synthesis, reactivity, and key characteristics, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Physical Properties

Pyrazole sulfonyl chlorides are typically crystalline solids at room temperature, often appearing as white or pale yellow powders. Their stability can be influenced by substitution patterns on the pyrazole ring and they are generally sensitive to moisture. A summary of key physical data for representative pyrazole sulfonyl chlorides is presented in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
1H-Pyrazole-4-sulfonyl chlorideC₃H₃ClN₂O₂S166.59[1][2]Solid[2]N/AN/A
1-Methyl-1H-pyrazole-4-sulfonyl chlorideC₄H₅ClN₂O₂S180.61[3][4][5]White crystalline solid[4]N/A285.03 - 364.21 (Predicted)[3][4][6]
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chlorideC₅H₇ClN₂O₂S194.64[7]Pale yellow solid[8]N/AN/A
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chlorideC₆H₉ClN₂O₂S208.67Pale yellow solid[8]N/AN/A
1-Phenyl-1H-pyrazole-5-sulfonyl chlorideC₉H₇ClN₂O₂S242.68[9]N/AN/AN/A
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chlorideC₁₁H₁₁ClN₂O₂S270.74[10]N/A97 - 98[11]N/A

Solubility: Pyrazole sulfonyl chlorides are generally insoluble in water but show good solubility in various organic solvents such as dichloromethane, chloroform, ethanol, and ether.[4][12] This solubility profile is advantageous for their use in a wide range of organic reactions.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectra of pyrazole sulfonyl chlorides are characterized by signals corresponding to the protons on the pyrazole ring and any substituents. For example, in 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, characteristic singlets for the two methyl groups are observed around δ 2.4 ppm, with a broad singlet for the N-H proton at a significantly downfield shift (around δ 15.16 ppm).[8] For 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the N-methyl protons appear around δ 3.79 ppm, and the two C-methyl protons are observed at δ 2.55 and 2.47 ppm.[8]

  • ¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the molecule. The carbon atoms of the pyrazole ring typically appear in the aromatic region of the spectrum.[13][14]

  • IR Spectroscopy: The infrared spectra of pyrazole sulfonyl chlorides and their derivatives exhibit characteristic absorption bands. The C-N stretching vibrations of the pyrazole ring are typically observed around 1290 cm⁻¹.[15] In the sulfonamide derivatives, characteristic bands for the SO₂ group (asymmetric and symmetric stretching) and N-H stretching are prominent.[8][16]

  • Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of pyrazole sulfonyl chlorides. The molecular ion peak is readily observed, and fragmentation often involves the loss of the sulfonyl chloride group or parts of it.[17]

Chemical Properties

The chemical reactivity of pyrazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfonyl chloride group, making them valuable reagents for the synthesis of a wide range of sulfonamide derivatives.

Synthesis

The most common method for the synthesis of pyrazole sulfonyl chlorides is the direct chlorosulfonation of a pyrazole precursor using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride or phosphorus pentachloride.[8][9][11]

A general workflow for the synthesis of pyrazole sulfonyl chlorides is depicted below:

G General Synthesis Workflow for Pyrazole Sulfonyl Chlorides cluster_0 Reaction cluster_1 Chlorination & Work-up cluster_2 Purification A Pyrazole Precursor C Reaction Mixture (0°C to 60°C) A->C B Chlorosulfonic Acid (in Chloroform) B->C D Add Thionyl Chloride (60°C) C->D E Quench with Ice-Water & Dichloromethane D->E F Separate Organic Layer E->F G Dry over Sodium Sulfate F->G H Evaporate Solvent G->H I Crude Pyrazole Sulfonyl Chloride H->I G Reactivity of Pyrazole Sulfonyl Chlorides cluster_0 Nucleophilic Substitution A Pyrazole Sulfonyl Chloride C Pyrazole Sulfonamide A->C Base (e.g., DIPEA) Dichloromethane B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C G Simplified COX-2 Inhibition Pathway A Arachidonic Acid C Prostaglandins A->C Catalysis B COX-2 Enzyme B->C D Inflammation Pain Fever C->D Mediation E Pyrazole Sulfonamide (e.g., Celecoxib) E->B Inhibition

References

Alternative Methods for Pyrazole-4-Sulfonylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern, alternative methodologies for the crucial chemical transformation of pyrazole-4-sulfonylation. The pyrazole scaffold, a key pharmacophore in numerous therapeutic agents, often requires substitution at the C4 position with a sulfonyl group to modulate its biological activity. Moving beyond traditional methods, which frequently rely on harsh reagents like chlorosulfonic acid, this document details emerging techniques that offer milder reaction conditions, improved functional group tolerance, and novel mechanistic pathways. The guide focuses on electrochemical, transition-metal-free, microwave-assisted, and photocatalytic approaches, presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate a deeper understanding and practical implementation in a research and development setting.

Electrochemical/I⁻ Dual-Catalyzed Sulfonylation

An innovative and environmentally benign approach to pyrazole-4-sulfonylation involves an electrochemical method utilizing an iodide catalyst. This external oxidant-free reaction proceeds under mild conditions with excellent functional group tolerance and is readily scalable.[1][2][3]

Quantitative Data

The electrochemical/I⁻ dual-catalyzed sulfonylation of various pyrazolones with sodium sulfinates demonstrates broad applicability and high efficiency. The following table summarizes the substrate scope and corresponding yields.

EntryPyrazolone SubstrateSodium SulfinateProductYield (%)
13-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSodium p-toluenesulfinate3-methyl-1-phenyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol90
21-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-oneSodium p-toluenesulfinate1-(4-methoxyphenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol85
31-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-oneSodium p-toluenesulfinate1-(4-chlorophenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol88
43-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-oneSodium p-toluenesulfinate3-methyl-1-(p-tolyl)-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol92
53-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSodium benzenesulfinate3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-ol85
63-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSodium 4-chlorobenzenesulfinate4-((4-chlorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol89
73-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSodium 4-fluorobenzenesulfinate4-((4-fluorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol82
83-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSodium mesitylenesulfinate3-methyl-4-(mesitylsulfonyl)-1-phenyl-1H-pyrazol-5-ol75
Experimental Protocol

General Procedure for Electrochemical/I⁻ Dual-Catalyzed Sulfonylation: [2]

  • To an oven-dried 25 mL three-necked flask equipped with a magnetic stir bar, add the pyrazolone (0.25 mmol), sodium sulfinate (0.5 mmol), and ammonium iodide (NH₄I, 30 mol%, 10.8 mg).

  • Equip the flask with a carbon rod anode and a platinum plate (1 cm x 1 cm) cathode.

  • Purge the flask with nitrogen gas.

  • Slowly inject a mixture of acetonitrile (CH₃CN) and water (H₂O) (6.3 mL, v/v = 3:0.1) into the reaction flask.

  • Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the solution under vacuum.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonated pyrazole.

Proposed Reaction Pathway

The proposed mechanism for the electrochemical/I⁻ dual-catalyzed sulfonylation involves the anodic oxidation of iodide to form a reactive iodine species, which then participates in the sulfonylation of the pyrazolone.

G cluster_anode Anode cluster_reaction Reaction Pathway cluster_cathode Cathode I_minus I⁻ I_dot I• I_minus->I_dot -e⁻ I_plus I⁺ I_dot->I_plus -e⁻ Intermediate_A Intermediate A Pyrazolone Pyrazolone Pyrazolone->Intermediate_A + I⁺ Sulfonated_Pyrazole Sulfonated Pyrazole (Enol form) Intermediate_A->Sulfonated_Pyrazole + RSO₂⁻Na⁺ - NaI Sulfinate RSO₂⁻Na⁺ Final_Product 4-Sulfonyl Pyrazole (Keto form) Sulfonated_Pyrazole->Final_Product Tautomerization H_plus 2H⁺ H2 H₂ H_plus->H2 +2e⁻

Caption: Proposed mechanism for electrochemical pyrazole sulfonylation.

Transition-Metal-Free, Iodine-Catalyzed Sulfonylation

A practical and efficient method for the synthesis of 4-sulfonyl pyrazoles involves a transition-metal-free, iodine-catalyzed cascade reaction of N,N-dimethyl enaminones and sulfonyl hydrazines.[4] This approach is notable for its mild reaction conditions and avoidance of heavy metal catalysts.

Quantitative Data

This domino C-H sulfonylation and pyrazole annulation provides access to a variety of fully substituted pyrazoles. The following table illustrates the scope of the reaction with various enaminones and sulfonyl hydrazines.

EntryEnaminone Substituent (R¹)Sulfonyl Hydrazine Substituent (R²)ProductYield (%)
1Phenylp-Tolyl3-Methyl-1-phenyl-4-(p-tolylsulfonyl)-1H-pyrazole85
24-Methoxyphenylp-Tolyl1-(4-Methoxyphenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazole82
34-Chlorophenylp-Tolyl1-(4-Chlorophenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazole88
4PhenylPhenyl3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole80
5Phenyl4-Chlorophenyl4-((4-Chlorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazole83
6Phenyl4-Methoxyphenyl4-((4-Methoxyphenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazole78
7Thiophen-2-ylp-Tolyl3-Methyl-4-(p-tolylsulfonyl)-1-(thiophen-2-yl)-1H-pyrazole75
Experimental Protocol

General Procedure for Iodine-Catalyzed Sulfonylation: [2][5]

  • In a reaction vessel, combine the NH₂-functionalized enaminone (0.5 mmol), sulfonyl hydrazine (0.6 mmol), sodium bicarbonate (NaHCO₃, 1.0 mmol), and molecular iodine (I₂, 0.1 mmol).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol) and 2 mL of water.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-sulfonyl pyrazole.

Proposed Reaction Pathway

The proposed mechanism involves the in situ generation of a sulfonyl radical, which then undergoes a cascade reaction with the enaminone, followed by cyclization and aromatization to form the 4-sulfonyl pyrazole.

G SulfonylHydrazine RSO₂NHNH₂ SulfonylRadical RSO₂• SulfonylHydrazine->SulfonylRadical I₂, TBHP RadicalAdduct Radical Adduct SulfonylRadical->RadicalAdduct + Enaminone Enaminone Enaminone CyclizedIntermediate Cyclized Intermediate RadicalAdduct->CyclizedIntermediate Intramolecular Cyclization FinalProduct 4-Sulfonyl Pyrazole CyclizedIntermediate->FinalProduct Aromatization (-H₂O, -NH₃)

Caption: Proposed mechanism for iodine-catalyzed pyrazole sulfonylation.

Microwave-Assisted Sulfonylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and it can be applied to the sulfonylation of pyrazoles. While not always introducing a novel mechanistic pathway, it significantly reduces reaction times and can improve yields compared to conventional heating.

Quantitative Data

The following table provides representative examples of microwave-assisted synthesis of pyrazole-4-sulfonamides, demonstrating the efficiency of this method.

EntryPyrazole SubstrateAmineProductReaction Time (min)Yield (%)
13,5-dimethyl-1H-pyrazole-4-sulfonyl chloridePhenethylamineN-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide1085
21,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloridePhenethylamineN-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide1082
33,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideAnilineN-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide1578
43,5-dimethyl-1H-pyrazole-4-sulfonyl chlorideBenzylamineN-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide1280
Experimental Protocol

General Procedure for Microwave-Assisted Sulfonamide Synthesis: [6]

  • In a microwave reaction vial, dissolve the pyrazole-4-sulfonyl chloride (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or ethanol (5 mL).

  • Add the desired amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA, 1.5 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for 10-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The workflow for microwave-assisted pyrazole sulfonylation is a streamlined process from reactants to the purified product.

G Reactants Pyrazole-4-sulfonyl chloride + Amine + Base Microwave Microwave Irradiation (100-120 °C, 10-30 min) Reactants->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (Chromatography) Workup->Purification Product 4-Sulfonamido Pyrazole Purification->Product

Caption: Workflow for microwave-assisted pyrazole sulfonylation.

Photocatalytic Sulfonylation: An Emerging Frontier

Visible-light photocatalysis represents a cutting-edge and green approach for chemical transformations. While the direct photocatalytic C-H sulfonylation of pyrazoles is still an emerging field with limited specific examples, the principles of photocatalytic sulfonyl radical generation hold significant promise for this application.

General Concept and Potential

Photocatalytic methods typically involve the use of a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) or energy transfer (EnT) process. This can be harnessed to generate sulfonyl radicals from various precursors (e.g., sulfonyl chlorides, sulfinates), which can then add to the pyrazole ring. This approach offers the potential for highly selective and mild reaction conditions.

Representative Experimental Protocol (Adapted from a related system)

As a specific protocol for pyrazole-4-sulfonylation is not yet widely established, the following is a representative procedure adapted from the photocatalytic sulfonylation of related heterocycles, which can serve as a starting point for methodology development.

  • In a reaction tube, combine the pyrazole substrate (0.2 mmol), the sulfonylating agent (e.g., a sulfonyl chloride, 0.3 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

  • Add a suitable solvent (e.g., acetonitrile or dimethylformamide, 2 mL) and a base or additive if required.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Plausible Mechanistic Pathway

A plausible mechanism for the photocatalytic C-H sulfonylation of pyrazole would likely proceed through the generation of a sulfonyl radical, which then engages in a radical addition-elimination sequence.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET or EnT SulfonylRadical RSO₂• PC_excited->SulfonylRadical + RSO₂-X SulfonylPrecursor RSO₂-X RadicalAdduct Radical Adduct SulfonylRadical->RadicalAdduct + Pyrazole Pyrazole Pyrazole CationRadical Pyrazole Cation Radical RadicalAdduct->CationRadical -H• FinalProduct 4-Sulfonyl Pyrazole CationRadical->FinalProduct Deprotonation

Caption: Plausible photocatalytic pyrazole sulfonylation mechanism.

References

electrophilic substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are integral to the development of pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and reactivity make them versatile scaffolds in organic synthesis. Among them, 3,5-dimethyl-1-phenyl-1H-pyrazole is a frequently studied substrate due to the combined influence of the phenyl and methyl groups on the pyrazole core. This technical guide provides a comprehensive overview of electrophilic substitution reactions on this molecule, focusing on regioselectivity, reaction mechanisms, and synthetic protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Principles: Regioselectivity of Substitution

Electrophilic substitution is a cornerstone of pyrazole chemistry. In the case of 3,5-dimethyl-1-phenyl-1H-pyrazole, the reaction occurs with high regioselectivity. The electronic nature of the pyrazole ring, which contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), dictates the position of electrophilic attack. The C-4 position is the most electron-rich and sterically accessible site, making it the overwhelming target for electrophiles.[1][2][3]

Attack at the C-4 position leads to a more stable cationic intermediate (sigma complex) compared to attack at the C-3 or C-5 positions. The positive charge in the C-4 adduct can be delocalized over the ring without placing a positive charge on the electron-withdrawing pyridine-like nitrogen atom, which would be a highly unstable arrangement.[3]

G Mechanism of Electrophilic Substitution at C-4 cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Pyrazole 3,5-dimethyl-1-phenyl-1H-pyrazole Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex Attack at C-4 Electrophile Electrophile (E+) Electrophile->Sigma_Complex Deprotonation Deprotonation (-H+) Sigma_Complex->Deprotonation Loss of Proton Product 4-Substituted Product Deprotonation->Product Aromaticity Restored

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

Key Electrophilic Substitution Reactions

A variety of electrophiles can be introduced at the C-4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole. The following sections detail the most common transformations.

G Electrophilic Substitution Reactions center 3,5-dimethyl-1-phenyl-1H-pyrazole Nitration 4-Nitro Product center->Nitration HNO₃ / H₂SO₄ Halogenation 4-Halo Product (Cl, Br, I) center->Halogenation NXS (X=Br, I) NCS Sulfonation 4-Sulfonyl Chloride Product center->Sulfonation ClSO₃H Formylation 4-Formyl Product center->Formylation POCl₃ / DMF (Vilsmeier-Haack) AzoCoupling 4-Azo Product center->AzoCoupling ArN₂⁺Cl⁻

Caption: Overview of electrophilic substitutions on the substrate.

Halogenation

Halogenation at the C-4 position is readily achieved using N-halosuccinimides (NXS).

HalogenReagent(s)ConditionsProductYieldReference(s)
Bromine N-Bromosuccinimide (NBS)Ethanol, Reflux4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazoleExclusive Product[4]
Iodine N-Iodosuccinimide (NIS)Ethanol, Reflux4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazoleExclusive Product[4]
Chlorine N-Chlorosuccinimide (NCS)Acetonitrile, 40°C4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazoleModerate[4]

Note: The reaction with N-chlorosuccinimide has been reported to potentially yield a complex mixture of side-chain halogenated compounds under certain conditions.[4]

Nitration

Nitration introduces a nitro group (-NO₂) onto the C-4 position, typically using a mixture of nitric acid and sulfuric acid. For N-phenyl substituted pyrazoles, nitration can also occur on the phenyl ring, especially under harsh conditions.[5] However, for simple nitration of the pyrazole core, milder conditions are preferred. 3,5-dimethylpyrazole yields the 4-nitro derivative in 76% yield.[6][7]

| Reagent(s) | Conditions | Product | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | HNO₃ / H₂SO₄ | Mild (e.g., 0°C) | 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole | Good |[6][7] | | Acetyl nitrate | - | 4-nitro-compound | - |[5] |

Sulfonation

Sulfonation at the C-4 position can be achieved using fuming sulfuric acid or chlorosulfonic acid, leading to the corresponding sulfonic acid or sulfonyl chloride. The latter is a valuable intermediate for the synthesis of sulfonamides.

Reagent(s)ConditionsProductCAS NumberReference(s)
Chlorosulfonic Acid (ClSO₃H)Controlled Temperature3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride59340-26-0[8][9][10]
Friedel-Crafts Reactions

The electron-rich C-4 position is susceptible to Friedel-Crafts acylation and related reactions. The Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), is a prominent example.[11]

ReactionReagent(s)ConditionsProductYieldReference(s)
Vilsmeier-Haack Formylation POCl₃, DMFReflux, 1h3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde69%[11]
Acylation Acyl Halide, AlCl₃-4-Acyl-3,5-dimethyl-1-phenyl-1H-pyrazole-[12]
Azo Coupling

The reaction with diazonium salts introduces an azo group (-N=N-Ar) at the C-4 position, forming highly colored azo dyes. This reaction proceeds under mild, typically basic, conditions.[2]

| Reagent(s) | Conditions | Product | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorophenyldiazonium chloride | Glacial Acetic Acid, Reflux 4-5h | 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | 71% |[13][14] |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

G Workflow for Vilsmeier-Haack Formylation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Cool N,N-dimethylformamide (DMF) B 2. Add POCl₃ dropwise to cold DMF (Vilsmeier reagent formation) A->B C 3. Add pyrazole substrate in DMF dropwise (Maintain 273-278 K) B->C D 4. Heat mixture under reflux for 1 hour C->D E 5. Cool reaction mixture D->E F 6. Pour into crushed ice with stirring E->F G 7. Filter the precipitate after 15 min F->G H 8. Recrystallize from aqueous ethanol G->H

Caption: Experimental workflow for the synthesis of a 4-formyl pyrazole.

Procedure:

  • To a cold (0-5 °C) solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

  • Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

  • Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 273–278 K (0–5 °C).

  • After the addition is complete, heat the resulting mixture under reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into crushed ice with continuous stirring.

  • Allow the mixture to stand for 15 minutes, during which a precipitate will form.

  • Collect the precipitate by filtration.

  • Purify the crude product by recrystallization from aqueous ethanol to yield the final product as needles.

Protocol 2: Azo Coupling

This protocol details the synthesis of 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.[13][14]

Procedure:

  • Prepare the diazonium salt solution (typically from 4-chloroaniline, NaNO₂, and HCl at 0-5 °C).

  • In a separate flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (0.01 mole) in a suitable solvent like glacial acetic acid (15 mL).

  • Slowly add the cold diazonium salt solution to the pyrazole solution with constant stirring, maintaining a low temperature.

  • Alternative documented one-pot synthesis from a precursor: A mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenyl hydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[13][14]

  • Concentrate the resulting mixture and allow it to cool.

  • Collect the resulting solid by filtration, wash it with water, and dry.

  • Recrystallize the crude product from ethanol to afford the purified azo compound.

Protocol 3: Bromination

This protocol is based on a general procedure for the halogenation of N-phenyl pyrazoles.[4]

Procedure:

  • Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in ethanol.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazole undergoes electrophilic substitution with high regioselectivity at the C-4 position. This predictable reactivity allows for the synthesis of a wide array of functionalized pyrazoles through reactions such as halogenation, nitration, sulfonation, Friedel-Crafts reactions, and azo coupling. The resulting 4-substituted pyrazoles are valuable intermediates in medicinal chemistry and materials science, offering a robust platform for further molecular diversification. The protocols and data presented herein serve as a comprehensive guide for the practical application of these important transformations.

References

Structural Analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document details the key analytical techniques used for structural characterization, provides standardized experimental protocols, and summarizes important structural data.

Core Structural Features and Crystallographic Analysis

The fundamental structure of 3,5-dimethyl-1-phenyl-1H-pyrazole consists of a central pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenyl group at position 1. The spatial orientation of the phenyl ring relative to the pyrazole core is a key structural feature, often described by the dihedral angle between the two rings. This orientation can significantly influence the molecule's interaction with biological targets.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these derivatives. The analysis of the crystal structure of a representative compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , reveals important details about its molecular geometry.

Crystallographic Data

The crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been determined, providing precise measurements of bond lengths, bond angles, and torsion angles.[1] The key takeaway from the crystallographic analysis is the non-coplanar arrangement of the pyrazole and the nitrophenyl rings, with a significant dihedral angle between them.[1]

Table 1: Selected Bond Lengths and Angles for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

ParameterBond/AtomsLength (Å) / Angle (°)
Bond Lengths N1-N21.375(2)
N1-C51.381(2)
N2-C31.336(2)
C3-C41.391(3)
C4-C51.378(3)
N1-C(phenyl)1.431(2)
Bond Angles C5-N1-N2112.1(1)
C3-N2-N1105.8(1)
N2-C3-C4111.0(2)
C3-C4-C5104.9(2)
N1-C5-C4106.2(2)
Torsion Angle C5-N1-C(phenyl)-C(phenyl)-148.6(2)
Dihedral Angle Pyrazole Ring - Phenyl Ring31.38 (12)°[1]

Data extracted from the crystallographic information file (CIF) for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of these compounds. The chemical shifts of the protons and carbons provide valuable information about the electronic environment of the atoms within the molecule.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for 3,5-dimethyl-1-phenyl-1H-pyrazole Derivatives

NucleusPositionTypical Chemical Shift (δ, ppm) in CDCl₃
¹H NMR C3-CH₃2.2 - 2.3
C5-CH₃2.2 - 2.3
C4-H5.9 - 6.1
Phenyl-H7.2 - 7.5
¹³C NMR C3~148
C5~139
C4~106
C3-CH₃~13
C5-CH₃~12
Phenyl C (ipso)~139
Phenyl C (ortho)~124
Phenyl C (meta)~128
Phenyl C (para)~126

Data compiled from various sources.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the pyrazole derivatives. Electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways for the pyrazole ring. The primary fragmentation processes often involve the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible data.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. Data is collected at a low temperature (e.g., 100-120 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC): Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). A typical temperature program would be an initial temperature of 50-100°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

  • Mass Spectrometry (MS): The GC is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 50-500.

Biological Activity and Signaling Pathways

Derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole have shown promise as anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Some pyrazole-containing compounds have been identified as inhibitors of this pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Pyrazole derivatives can be designed to target key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibitor 3,5-dimethyl-1-phenyl- 1H-pyrazole derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR pathway and potential inhibition by pyrazole derivatives.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of these compounds typically follows a structured workflow from synthesis to in vivo studies.

Biological_Evaluation_Workflow Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT assay) Purification->InVitro Hit Hit Identification InVitro->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot for p-AKT) Hit->Mechanism InVivo In Vivo Studies (Xenograft models) Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: Workflow for the biological evaluation of pyrazole derivatives.

Conclusion

The structural analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives through a combination of X-ray crystallography and spectroscopic methods provides a detailed understanding of their molecular architecture. This knowledge is fundamental for medicinal chemists and drug development professionals to establish robust structure-activity relationships. The demonstrated potential of these compounds to interact with key biological targets, such as the PI3K/AKT/mTOR signaling pathway, underscores their importance as a scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of novel sulfonamide derivatives utilizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate. The resulting compounds have potential applications in medicinal chemistry, building upon the known biological activities of pyrazole-based sulfonamides which include antimicrobial, anticancer, and enzyme inhibitory properties.

Introduction

Sulfonamides are a critical class of compounds in drug discovery and development, known for their wide range of therapeutic applications. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide structures can lead to compounds with enhanced biological activity. This protocol details the synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides, a class of compounds with significant potential for further investigation as therapeutic agents. The general synthetic route involves the reaction of this compound with a variety of primary and secondary amines.

Data Presentation

The following table summarizes representative yields for the synthesis of pyrazole sulfonamides. While specific yields for derivatives of this compound are not extensively reported in the literature, the data for the closely related 3,5-dimethyl-1H-pyrazole-4-sulfonamides provide a reasonable expectation for the synthetic efficiency of this protocol.

Amine ReactantProductYield (%)Reference
2-Phenylethylamine3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide52[1]
2-(4-Chlorophenyl)ethylamineN-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide54

Experimental Protocols

Protocol 1: General Synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add triethylamine (1.2 eq) or pyridine (1.2 eq) and stir the mixture at room temperature for 10-15 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the reaction mixture with 1 M HCl.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides.

experimental_workflow reagents Reactants: - this compound - Primary/Secondary Amine - Base (e.g., Triethylamine) reaction Reaction: - Anhydrous Dichloromethane - 0°C to Room Temperature - 12-24 hours reagents->reaction 1. Dissolve & Mix workup Aqueous Workup: - 1M HCl wash - NaHCO3 wash - Brine wash reaction->workup 2. Quench & Extract purification Purification: - Drying (Na2SO4) - Concentration - Column Chromatography workup->purification 3. Isolate & Purify product Final Product: N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide purification->product 4. Characterize

Caption: General workflow for sulfonamide synthesis.

Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule, which is essential for the catalytic activity of the enzyme.[2][3][4]

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Displacement Zn->H2O Catalytic Water His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn sulfonamide R-SO₂-NH₂ deprotonated_sulfonamide R-SO₂-NH⁻ sulfonamide->deprotonated_sulfonamide Deprotonation deprotonated_sulfonamide->Zn Coordination to Zn²⁺ H_plus H⁺

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

References

Application Notes and Protocols: Reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride and primary amines yields a class of compounds known as N-substituted-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides. This pyrazole sulfonamide scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][5] The sulfonamide group is also a well-established pharmacophore, contributing to the biological activity of many commercial drugs.[1][4] The combination of these two moieties can lead to compounds with potent and selective biological activities, such as the selective COX-2 inhibitor Celecoxib, which features a pyrazole and a benzenesulfonamide group.[6][7][8]

These application notes provide a detailed overview of the synthesis, reaction conditions, and potential applications of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides, along with experimental protocols for their preparation and characterization.

Reaction Overview and Mechanism

The reaction is a nucleophilic substitution at the sulfonyl group. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is presented below:

R-NH₂ + this compound → N-(R)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide + HCl

The pyrazole ring in the sulfonyl chloride reagent is substituted at the 1-position with a phenyl group and at the 3 and 5-positions with methyl groups. Electrophilic attack on 3,5-dimethyl-1-phenyl-1H-pyrazole occurs regioselectively at the C4 position of the pyrazole ring.[9]

Applications in Drug Discovery

Derivatives of pyrazole sulfonamides are actively being investigated for a range of therapeutic applications:

  • Anti-inflammatory Agents: Many pyrazole sulfonamides have been synthesized and evaluated as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][8][10] Dual COX-2/5-LOX inhibitors are also being explored to develop safer nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

  • Anticancer Agents: These compounds have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of carbonic anhydrases IX and XII, which are associated with tumors.[11][12] Some derivatives have demonstrated antiproliferative activity against various cancer cell lines.[11][13][14][15]

  • Antimicrobial Agents: The pyrazole and sulfonamide moieties are both known to contribute to antimicrobial activity.[1][2][16] Synthesized derivatives have been tested against various bacterial and fungal strains.[1][16][17]

  • Other Therapeutic Areas: Research has also explored these compounds as aldose reductase inhibitors, phosphodiesterase type 4 (PDE4) inhibitors, and for their potential in treating other conditions.[18][19]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides

This protocol describes a general method for the reaction of this compound with various primary amines.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, benzylamine)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base (e.g., pyridine, 1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide.[14]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., S=O and N-H stretching).

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazole Sulfonamides

EntryPrimary AmineBaseSolventReaction Time (h)Yield (%)Reference
12-phenylethylamine derivativesDIPEADCM-55[13]
2Various aminesTEADry THF or DCMovernight7-48[20]
3AnilinePyridine---[5]
4Phenyl hydrazine----[5]

Note: Dashes indicate that the specific information was not provided in the cited sources.

Table 2: Biological Activity of Selected Pyrazole Sulfonamide Derivatives

Compound IDTargetActivityIC₅₀/ED₅₀Reference
15cAnti-inflammatoryED₅₀ = 68 ± 2.2 µM/kg-[6]
15dAnti-inflammatory (COX-2 selective)ED₅₀ = 51 ± 0.7 µM/kg-[6]
16Aldose Reductase (AR)Enzyme InhibitionIC₅₀ = 8.25 µM[18]
5bCOX-1, COX-2, 5-LOXEnzyme InhibitionIC₅₀ = 5.40 µM, 0.01 µM, 1.78 µM[8]
4bAntibacterial/Antifungal-MIC = 0.06 to 0.25 µg/mL[17]
IfPDE4BEnzyme InhibitionIC₅₀ = 1.7 µM[19]

Visualizations

Diagram 1: General Reaction Scheme

Reaction_Scheme reagent1 This compound conditions Base (e.g., Pyridine) Solvent (e.g., DCM) reagent1->conditions reagent2 R-NH₂ (Primary Amine) reagent2->conditions product N-(R)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide conditions->product + HCl

Caption: General reaction of this compound with a primary amine.

Diagram 2: Experimental Workflow

Workflow start Start: Dissolve Primary Amine and Base add_sulfonyl Add Sulfonyl Chloride Solution start->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib analogs) Pyrazole_Sulfonamide->COX2 Inhibits

References

Application Notes & Protocols: Synthesis of Novel Herbicides from Pyrazole Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The pyrazole scaffold is a cornerstone in the discovery of innovative agrochemicals due to its unique chemical properties and significant biological activities.[1][2] Pyrazole derivatives, particularly those functionalized with a sulfonyl chloride group, serve as critical intermediates in the synthesis of potent herbicides.[3][4] Many of these compounds function as inhibitors of key plant enzymes, such as Acetolactate Synthase (ALS), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and Protoporphyrinogen Oxidase (PPO).[1][5] This document provides detailed protocols and application notes for the synthesis of novel herbicides derived from pyrazole sulfonyl chloride, focusing on ALS inhibitors, which represent a major class of commercial herbicides including pyrazosulfuron-ethyl.[1][6]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition Acetolactate synthase (ALS) is a vital enzyme in plants that catalyzes the initial step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][7] These amino acids are essential for protein synthesis and overall plant growth. Mammals lack this biosynthetic pathway, making ALS an ideal and safe target for herbicides.[1] Pyrazole sulfonylurea and sulfonamide herbicides act by binding to the ALS enzyme, inhibiting its function and leading to a deficiency in these critical amino acids, which ultimately results in plant death.[1]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis Protein Protein Synthesis & Plant Growth AminoAcids->Protein Herbicide Pyrazole Sulfonylurea Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action for pyrazole-based ALS inhibitor herbicides.

General Synthetic Workflow

The synthesis of pyrazole-based sulfonylurea or sulfonamide herbicides typically follows a two-stage process. The first stage involves the preparation of a substituted pyrazole ring, followed by chlorosulfonation to yield the key pyrazole sulfonyl chloride intermediate. The second stage is the coupling of this intermediate with a suitable heterocyclic amine or aniline to form the final active compound.

Synthesis_Workflow Start Starting Materials (e.g., 1,3-Diketones, Hydrazine) Pyrazole Substituted Pyrazole Synthesis Start->Pyrazole Cyclocondensation Chlorosulfonation Chlorosulfonation Pyrazole->Chlorosulfonation e.g., ClSO3H Intermediate Key Intermediate: Pyrazole Sulfonyl Chloride Chlorosulfonation->Intermediate Coupling Sulfonamide / Sulfonylurea Bridge Formation Intermediate->Coupling Amine Heterocyclic Amine / Substituted Aniline Amine->Coupling FinalProduct Novel Pyrazole Herbicide Coupling->FinalProduct Final Product

Caption: General workflow for the synthesis of pyrazole-based herbicides.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (Intermediate)

This protocol describes the synthesis of a common pyrazole sulfonyl chloride intermediate, adapted from established chemical literature.[4]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Ice bath

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (5 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add thionyl chloride (1.5 eq) to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 60 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride will form.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the desired intermediate.

Protocol 2: Synthesis of a Novel Pyrazole Sulfonamide Herbicide

This protocol details the coupling reaction between the pyrazole sulfonyl chloride intermediate and an amine to form the final herbicidal compound.[4]

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (from Protocol 1)

  • A selected heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.05 eq)

  • Diisopropylethylamine (DIPEA) or Pyridine (base, 1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (solvent, 10 volumes)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve the selected heterocyclic amine (1.05 eq) and the base (e.g., DIPEA, 1.5 eq) in the chosen solvent (e.g., DCM, 10 volumes).

  • Stir the solution at room temperature (25-30 °C).

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole sulfonamide herbicide.

Structure-Activity Relationships (SAR) and Herbicidal Activity Data

The herbicidal efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the coupled aromatic/heterocyclic moiety.[1][2]

  • Pyrazole Ring Substituents: The steric bulk of substituents at the C3 position of the pyrazole ring can influence herbicidal efficacy; larger groups may cause a decline in inhibitory potency due to steric hindrance within the enzyme's active site.[1]

  • Aromatic/Heterocyclic Moiety: For many classes of pyrazole herbicides, the presence of electron-withdrawing groups such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃) on the phenyl ring is considered essential for high herbicidal effectiveness.[1]

  • Sulfonylurea Bridge: The linkage between the pyrazole sulfonyl group and the heterocyclic amine is critical for binding to the ALS enzyme.

The following table summarizes representative herbicidal activity data for a series of hypothetical novel pyrazole sulfonamide compounds, illustrating key SAR principles.

Compound ID Pyrazole Substituent (R¹) Heterocycle Substituent (R²) Weed Species Post-Emergence Inhibition (%) at 150 g/ha IC₅₀ (µM) in vitro ALS Assay
PS-01 H4,6-dimethoxy-pyrimidineSetaria viridis85%0.85
PS-02 3-CH₃4,6-dimethoxy-pyrimidineSetaria viridis70%1.20
PS-03 3-Cl4,6-dimethoxy-pyrimidineSetaria viridis92%0.45
PS-04 3-Cl4-methoxy-6-methyl-pyrimidineAbutilon theophrasti88%0.60
PS-05 3-Cl4,6-dichloro-pyrimidineAbutilon theophrasti55%3.50
PS-06 3-Cl4,6-dimethoxy-triazineDigitaria sanguinalis95%0.38

Conclusion The synthesis of novel herbicides from pyrazole sulfonyl chloride intermediates is a robust and highly adaptable strategy for the development of new crop protection agents. The protocols outlined provide a foundational approach for creating diverse libraries of pyrazole sulfonamides and sulfonylureas. By targeting essential plant-specific enzymes like ALS, these compounds can exhibit high potency and selectivity. Further research focusing on optimizing substituents based on SAR studies can lead to the discovery of next-generation herbicides with improved efficacy and environmental profiles.

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl Chloride in the Development of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[2] Dysregulation of CA activity has been implicated in a range of pathologies, making them attractive therapeutic targets. Notably, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[1][3]

The sulfonamide group (-SO₂NH₂) is a classical zinc-binding moiety that has been extensively utilized in the design of potent CA inhibitors. The pyrazole scaffold offers a versatile platform for the development of novel sulfonamide-based inhibitors with the potential for isoform selectivity and improved pharmacological properties. This document provides detailed application notes and protocols for the use of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate in the synthesis of novel carbonic anhydrase inhibitors.

Data Presentation: Inhibitory Activity of Pyrazole-Based Sulfonamides

The following tables summarize the inhibitory activity of representative pyrazole-based sulfonamides against key human carbonic anhydrase (hCA) isoforms. This data, gathered from published literature, demonstrates the potential of this compound class to yield potent and selective inhibitors. The inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are presented in nanomolar (nM) and micromolar (µM) units, respectively.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides58.8 - 80105.6 - 732979.6 - 907.534.5 - 713.6[4][5]
Pyrazole-based Benzenesulfonamides-0.24 - 0.75 (µM)0.15 - 0.39 (µM)0.12 - 0.28 (µM)[3]
1,3,5-Trisubstituted-pyrazolines316.7 - 533.1412.5 - 624.6--[6]
Sulfamoylphenyl Pyrazole Derivatives--0.04 - 1.77 (µM)0.08 - 1.70 (µM)[7]

Note: The inhibitory activities are for a range of pyrazole-based sulfonamides and not exclusively for derivatives of this compound. This data is presented to illustrate the potential of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adaptation for the synthesis of the 1-phenyl substituted pyrazole sulfonyl chloride.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice

  • Sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (5.5 equivalents) to the stirred solution under a nitrogen atmosphere. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.

  • Cool the reaction mixture to room temperature and slowly add thionyl chloride (1.3 equivalents).

  • Heat the mixture to 60°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Pyrazole Sulfonamide Derivatives

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Triethylamine (1.5 equivalents) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the desired amine (1.1 equivalents) and triethylamine (or DIPEA, 1.5 equivalents) in DCM or THF.

  • To this solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole sulfonamide derivative.

Protocol 3: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4) containing a pH indicator (e.g., p-nitrophenol)

  • Test compounds (pyrazole sulfonamides) dissolved in a suitable solvent (e.g., DMSO)

  • Acetazolamide (standard inhibitor)

Procedure:

  • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

  • Prepare a series of dilutions of the test compounds and the standard inhibitor, acetazolamide.

  • In one syringe of the stopped-flow apparatus, load the buffer solution containing the CA enzyme and the pH indicator.

  • In the second syringe, load the CO₂-saturated water.

  • To determine the inhibitory effect, pre-incubate the enzyme solution with the test compound or standard inhibitor for a defined period before the measurement.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time as the pH of the solution changes due to the hydration of CO₂.

  • The initial rate of the reaction is determined from the slope of the absorbance change versus time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Protocol 4: Colorimetric Assay for Carbonic Anhydrase Esterase Activity

This is a simpler, high-throughput screening assay based on the esterase activity of CA.

Materials:

  • 96-well microplate reader

  • Purified human carbonic anhydrase isoforms

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds and standard inhibitor (acetazolamide)

Procedure:

  • In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (acetazolamide).

  • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate, pNPA, to all wells.

  • Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set duration (e.g., 30-60 minutes).

  • The rate of p-nitrophenol formation is proportional to the CA esterase activity and is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition and determine the IC₅₀ values as described in Protocol 3.

Visualization of Pathways and Workflows

Signaling Pathway of Carbonic Anhydrase in Glaucoma

glaucoma_pathway cluster_ciliary Ciliary Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA-II HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Ion Transport IOP Increased Intraocular Pressure (IOP) Aqueous_Humor->IOP CAII Carbonic Anhydrase II (CA-II) Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->CAII Inhibition Glaucoma Glaucoma IOP->Glaucoma

Caption: Role of Carbonic Anhydrase II in aqueous humor production and glaucoma.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

cancer_pathway cluster_tumor_cell Tumor Microenvironment (Hypoxic) CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA-IX HCO3_H_extra HCO₃⁻ + H⁺ (Extracellular Acidification) H2CO3->HCO3_H_extra pH_regulation pH Regulation HCO3_H_extra->pH_regulation CAIX Carbonic Anhydrase IX (CA-IX) Inhibitor Pyrazole Sulfonamide Inhibitor Inhibitor->CAIX Inhibition Tumor_Growth Tumor Growth & Metastasis pH_regulation->Tumor_Growth

Caption: Role of Carbonic Anhydrase IX in tumor acidosis and progression.

Experimental Workflow for CA Inhibitor Development

workflow Start Start: Design of Pyrazole Sulfonamides Synthesis Synthesis of 3,5-dimethyl-1-phenyl- 1H-pyrazole-4-sulfonyl chloride Start->Synthesis Derivatization Derivatization with Various Amines Synthesis->Derivatization Purification Purification & Characterization (TLC, NMR, MS) Derivatization->Purification Screening In Vitro CA Inhibition Screening (Colorimetric Assay) Purification->Screening Potency Determination of IC₅₀/Kᵢ (Stopped-Flow Assay) Screening->Potency Active Compounds Lead_Opt Lead Optimization Screening->Lead_Opt Inactive Selectivity Isoform Selectivity Profiling (hCA I, II, IX, XII) Potency->Selectivity Selectivity->Lead_Opt Lead_Opt->Synthesis SAR End Preclinical Development Lead_Opt->End

Caption: Workflow for the development of pyrazole-based CA inhibitors.

References

Application of Pyrazole Sulfonamides in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole sulfonamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to a privileged scaffold with a broad spectrum of pharmacological activities. This unique combination allows for interactions with various biological targets through mechanisms such as hydrogen bonding, facilitated by the sulfonamide group, and a range of other interactions mediated by the customizable pyrazole ring.[1] As a result, pyrazole sulfonamides have been successfully developed as potent enzyme inhibitors, receptor modulators, and antimicrobial agents. This document provides detailed application notes on their diverse therapeutic applications, supported by quantitative data, experimental protocols for their synthesis and biological evaluation, and graphical representations of relevant signaling pathways and workflows.

Therapeutic Applications and Quantitative Data

Pyrazole sulfonamides have demonstrated efficacy in a multitude of therapeutic areas. Their biological activity is often attributed to the specific substitution patterns on both the pyrazole and the phenylsulfonamide rings, which influence their binding affinity and selectivity for various targets.

Anticancer Activity

Pyrazole sulfonamides exhibit potent anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor progression such as carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and various protein kinases.[1]

Table 1: Anticancer Activity of Representative Pyrazole Sulfonamides

Compound IDTargetCancer Cell LineActivity (IC50/GI50)Reference
CelecoxibCOX-2A549 (Lung)40 nM[1]
4ahCA II, IX, XII-IC50 = 0.24 µM (hCAII)[2]
4dhCA II, IX, XII-IC50 = 0.26 µM (hCAIX)[2]
4ghCA II, IX, XII-IC50 = 0.12 µM (hCAXII)[2]
7aCOX-2-ED50 = 8.58 µmol[3]
7bCOX-2-ED50 = 8.94 µmol[3]
MM129Apoptosis InductionHeLa (Cervical)2xIC50 induced 67.53% decrease in ΔΨm[4]
Compound 25VEGFR-2HT29 (Colon)IC50 = 3.17 µM[5]
Compound 37Apoptosis InductionMCF7 (Breast)IC50 = 5.21 µM[5]
Compound 63TopoisomeraseVariousIC50 = 9.7–21.2 µM[5]
Compound 6b-HNO-97 (Head and Neck)IC50 = 10.56 µM[6]
Compound 6d-HNO-97 (Head and Neck)IC50 = 10 µM[6]
Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors. Pyrazole sulfonamides have been developed to target a range of kinases, playing a crucial role in signal transduction pathways that are often dysregulated in cancer and other diseases.[7]

Table 2: Kinase Inhibitory Activity of Pyrazole Sulfonamides

Compound IDTarget KinaseActivity (IC50/Ki)Reference
Afuresertib (GSK2110183)Akt1Ki = 0.08 nM[7]
Compound 1Akt1IC50 = 61 nM[7]
Compound 2Akt1IC50 = 1.3 nM[7]
Asciminib (ABL-001)Bcr-AblIC50 = 0.5 nM[7]
Compound 7Aurora A/BIC50 = 28.9 nM (A), 2.2 nM (B)[7]
Compound 17Chk2IC50 = 17.9 nM[7]
Pyrazole CompoundTβRIKi = 15 nM[8]
RuxolitinibJAK1/JAK2IC50 ≈ 3 nM[9]
Ilginatinib (NS-018)JAK2IC50 = 0.72 nM[3]
Compound 23dJNK1IC50 = 2 nM[10]
Compound 23cJNK2IC50 = 57 nM[10]
Compound 23bBRAF(V600E)IC50 = 98 nM[10]
Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore in antibacterial drugs, and its combination with a pyrazole ring has yielded compounds with significant antibacterial and antifungal activity.[11]

Table 3: Antimicrobial Activity of Pyrazole Sulfonamides

Compound IDMicrobial StrainActivity (MIC)Reference
4bS. aureus, E. coli, A. niger, C. albicansPotent activity[12]
4dS. aureus, E. coli, A. niger, C. albicansPotent activity[12]
4eS. aureus, E. coli, A. niger, C. albicansPotent activity[12]
9gM. tuberculosis H37Rv10.2 µg/mL[13]
9mM. tuberculosis H37Rv12.5 µg/mL[14]
Compound 6dMRSA15.7 µg/mL[6]
Compound 6dE. coli7.8 µg/mL[6]
Antiviral Activity

Certain pyrazole sulfonamide derivatives have shown promise as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[15][16]

Table 4: Antiviral Activity of Pyrazole Sulfonamides against Tobacco Mosaic Virus (TMV)

Compound IDAssay TypeConcentrationCurative Activity (%)Reference
Ningnanmycin (Control)In vivo500 µg/mL60.6[15]
ATFIn vivo500 µg/mL61.1[15]

Experimental Protocols

Synthesis of a Representative Pyrazole Sulfonamide

This protocol describes a general two-step synthesis for a pyrazoline benzenesulfonamide derivative, a common structural motif.[2]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of Pyrazoline Benzenesulfonamide

  • Dissolve the synthesized chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.2 equivalents) in a suitable solvent such as acetic acid or ethanol.[2][13]

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl) if using ethanol as a solvent.[13]

  • Reflux the reaction mixture for 6-72 hours, monitoring the progress by TLC.[2][13]

  • After completion, cool the reaction mixture and pour it onto crushed ice.[2]

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent to yield the pure pyrazoline benzenesulfonamide.[11][17]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase.[6][15]

  • Reagent Preparation: Prepare a stock solution of the CA enzyme in buffer (e.g., Tris-HCl), a substrate solution (p-nitrophenyl acetate in a suitable solvent), and solutions of the test pyrazole sulfonamides and a known inhibitor (e.g., acetazolamide).[15]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Include controls for maximum enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.[6]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

In Vitro Antimicrobial Screening: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[11][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole sulfonamide solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

This protocol describes the evaluation of the curative activity of pyrazole sulfonamides against TMV on a local lesion host plant, Nicotiana glutinosa.[4][15]

  • Plant Preparation: Use healthy N. glutinosa plants at the 4-5 leaf stage.

  • Virus Inoculation: Prepare a TMV inoculum by grinding infected tobacco leaves in a phosphate buffer. Mechanically inoculate the leaves of the test plants by gently rubbing the leaf surface with the inoculum using a sterile pad or gloved finger, with a fine abrasive like carborundum.[4]

  • Compound Application: After a set period post-inoculation (e.g., when symptoms are about to appear), smear a solution of the test pyrazole sulfonamide onto the inoculated leaves. On the same plant, treat other leaves with a control solution (buffer or a known antiviral agent like Ningnanmycin).

  • Observation and Data Collection: After 3-4 days, count the number of local lesions that develop on the treated and control leaves.[15]

  • Data Analysis: Calculate the percentage of curative activity using the formula: Curative Rate (%) = [(Number of lesions in control - Number of lesions in treated) / Number of lesions in control] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

Pyrazole sulfonamides can modulate various signaling pathways critical for cell growth, proliferation, and survival.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Sulfonamide) Celecoxib->COX2 Inhibits

Caption: COX-2 inhibition pathway by Celecoxib.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, Angiogenesis Akt->Cell_Survival Pyrazole_Sulfonamide Pyrazole Sulfonamide Kinase Inhibitor Pyrazole_Sulfonamide->Receptor Inhibits Pyrazole_Sulfonamide->PI3K Inhibits Pyrazole_Sulfonamide->Akt Inhibits

Caption: General kinase inhibition by pyrazole sulfonamides.

Experimental Workflows

Synthesis_Workflow Start Start: Substituted Aldehyde & Ketone Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Intermediate Intermediate: Chalcone Step1->Intermediate Step2 Step 2: Cyclization with Hydrazinylbenzenesulfonamide Intermediate->Step2 Product Product: Pyrazole Sulfonamide Step2->Product Purification Purification: Recrystallization/ Chromatography Product->Purification

Caption: Workflow for pyrazole sulfonamide synthesis.

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Pyrazole Sulfonamide Seed->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read 7. Read Absorbance at 570 nm Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of pyrazole-4-sulfonamide derivatives as kinase inhibitors, with a focus on derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The sulfonamide linkage allows for diverse substitutions to achieve desired potency and selectivity.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrazole ring system is a versatile scaffold for kinase inhibitor design due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases. The addition of a sulfonamide group at the 4-position of the pyrazole ring provides a valuable vector for introducing various substituents to explore the solvent-exposed region of the kinase, thereby influencing potency and selectivity.

Synthesis of Pyrazole-4-sulfonamide Derivatives

The general synthesis of pyrazole-4-sulfonamide kinase inhibitors involves a two-step process: the synthesis of the pyrazole-4-sulfonyl chloride intermediate, followed by its reaction with a diverse range of amines to generate the final sulfonamide library.

General Synthesis Workflow

The synthesis begins with the formation of the pyrazole ring, followed by chlorosulfonation to yield the key sulfonyl chloride intermediate. This intermediate is then coupled with various amines to produce the final sulfonamide compounds.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation A Diketone C Pyrazole Core A->C B Hydrazine B->C D Pyrazole Core F Pyrazole-4-sulfonyl chloride D->F E Chlorosulfonic Acid E->F G Pyrazole-4-sulfonyl chloride I Pyrazole-4-sulfonamide Inhibitor G->I H Amine (R-NH2) H->I

Caption: General workflow for pyrazole-4-sulfonamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core structure.

Materials:

  • Pentane-2,4-dione

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • A mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[1]

  • The resulting mixture is concentrated and allowed to cool.[1]

  • The separated solid is filtered, washed with water, and recrystallized from ethanol to yield 4-((4-chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.[1]

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol details the synthesis of the key sulfonyl chloride intermediate.[2]

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chloroform

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane

  • Ice-cold water

Procedure:

  • Take 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.[2]

  • Add this mixture very slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[2]

  • Raise the reaction mass temperature to 60 °C and continue stirring for 10 hours.[2]

  • To this reaction mass, add thionyl chloride (40.8 g, 343.2 mmol) at 60 °C over 20 minutes.[2]

  • Stir the reaction for an additional 2 hours at 60 °C, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction mass to 0–10 °C and add it to a mixture of dichloromethane and ice-cold water.[2]

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude product.[2]

  • The crude compound can be purified by column chromatography.[2]

Protocol 3: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide

This protocol describes the final sulfonamide coupling step.[2]

Materials:

  • Pyrazole-4-sulfonyl chloride

  • 2-Phenylethylamine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cold water

Procedure:

  • Take 2-phenylethylamine (1.05 equivalents) in 5 volumes of dichloromethane and add diisopropylethylamine (1.5 equivalents) at 25–30 °C.[2]

  • Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in 5 volumes of dichloromethane to the above mixture at 25–30 °C.[2]

  • Stir the reaction mass for 16 hours at 25–30 °C, monitoring the progress by TLC.[2]

  • Upon completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.[2]

  • Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to get the crude compound.[2]

  • Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide.[2]

Quantitative Data: Kinase Inhibitory and Antiproliferative Activity

The following tables summarize the biological activity of various pyrazole-4-sulfonamide derivatives.

Table 1: Antiproliferative Activity of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells

Compound IDStructureIC50 (µM)
MR-S1-3N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide>100
ReferenceMitomycin C0.2
Data from ACS Omega 2023, 8, 28, 25273–25284.[2]

Table 2: LRRK2 Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamides

Compound IDR1R2R3GS-LRRK2 IC50 (nM)WT-LRRK2 IC50 (nM)
3 H3-pyridyl2,3-dimethylphenyl150>1000
7 CH33-pyridyl2,3-dimethylphenyl30300
8 CH33-pyridyl2,4-dimethylphenyl15150
16 CH32-methyl-3-pyridyl2,3-dimethylphenyl10100
19 H2-morpholino-3-pyridyl2,3-dimethylphenyl5100
Data adapted from ACS Med. Chem. Lett. 2022, 13, 6, 911–918.

Signaling Pathways

LRRK2 Signaling Pathway

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are associated with an increased risk of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[3][4] The development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy.

G LRRK2 LRRK2 Autophagy Autophagy LRRK2->Autophagy VesicularTrafficking Vesicular Trafficking LRRK2->VesicularTrafficking NeuriteOutgrowth Neurite Outgrowth LRRK2->NeuriteOutgrowth Inhibitor Pyrazole-4-sulfonamide Inhibitor Inhibitor->LRRK2 inhibition Parkinsons Parkinson's Disease Pathogenesis Autophagy->Parkinsons VesicularTrafficking->Parkinsons NeuriteOutgrowth->Parkinsons

Caption: Inhibition of LRRK2 by pyrazole-4-sulfonamides.
Cell Cycle Regulation by CDK4/6

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[5][6][7][8] In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway, inducing cell cycle arrest.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylation pRb p-Rb CDK46->pRb Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK46 inhibition E2F E2F Rb->E2F pRb->E2F G1S G1-S Transition E2F->G1S activation

Caption: CDK4/6 inhibition and cell cycle control.
Apoptotic Pathways in U937 Cells

The human monocytic cell line U937 is a widely used model for studying apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, leading to programmed cell death.[9][10][11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling in U937 cells.

References

Application Notes and Protocols: The Use of Pyrazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in modern agrochemical research and development. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as a versatile scaffold for designing potent fungicides, herbicides, and insecticides.[1][2] Their success lies in their favorable physicochemical properties, metabolic stability, and the ability to interact with a wide range of biological targets in pests, weeds, and pathogens.[1][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel pyrazole-based agrochemicals.

I. Applications of Pyrazole Derivatives in Agrochemicals

The structural versatility of the pyrazole ring allows for extensive modification, leading to a broad spectrum of bioactivities.[1] This has resulted in the successful commercialization of numerous pyrazole-containing agrochemicals.

Fungicides

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a wide range of fungal diseases in various crops.[1][4]

  • Mode of Action: SDHIs inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration blocks ATP production, leading to the inhibition of spore germination and mycelial growth, ultimately causing fungal cell death.[1]

  • Examples: Bixafen, Penthiopyrad, Fluxapyroxad, and Isopyrazam are prominent examples of pyrazole-carboxamide SDHI fungicides.[5]

Herbicides

Pyrazole derivatives are crucial in the development of herbicides that target essential plant enzymes.[6][7]

  • Mode of Action: A primary target for pyrazole herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6][8] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and protecting the photosynthetic apparatus from oxidative damage. This leads to bleaching symptoms and eventual plant death.[6]

  • Examples: Pyrasulfotole and Pyrazoxyfen are well-known HPPD-inhibiting herbicides.[3][8][9]

Insecticides

Pyrazole-based insecticides are effective against a broad spectrum of agricultural pests, primarily by targeting the nervous system.[1]

  • Mode of Action: A key mode of action for pyrazole insecticides is the antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. This blockage leads to hyperexcitation and convulsions, resulting in insect death.[10] Another mode of action involves the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site, disrupting ATP formation.[10]

  • Examples: Fipronil is a classic example of a GABA receptor antagonist.[1][10] Tolfenpyrad and Tebufenpyrad act by inhibiting mitochondrial electron transport.[1]

II. Quantitative Data on Pyrazole Agrochemicals

The following tables summarize the biological activity of selected pyrazole derivatives against various targets.

Table 1: Fungicidal Activity of Pyrazole Derivatives

CompoundFungal SpeciesEC50 (µg/mL)Reference
BixafenMycosphaerella graminicola0.06[1]
PenthiopyradBotrytis cinerea0.12[5]
IsopyrazamPuccinia triticina0.02[5]
Compound 7aiRhizoctonia solani0.37[5]
Compound 26Valsa mali1.787[11]
Compound 26Thanatephorus cucumeris1.638[11]

Table 2: Herbicidal Activity of Pyrazole Derivatives

CompoundWeed SpeciesActivityReference
PyrasulfotoleAmaranthus retroflexus>90% inhibition at 150 g ai/ha[6]
TopramezoneEchinochloa crus-galli>90% inhibition at 30 g ai/ha[6]
Compound 26Digitaria sanguinalis>80% inhibition at 150 g ai/ha[6]
Compound 26Setaria viridis>80% inhibition at 150 g ai/ha[6]

Table 3: Insecticidal Activity of Pyrazole Derivatives

CompoundInsect SpeciesLC50 (mg/L)Reference
FipronilPlutella xylostella0.89[12]
ChlorantraniliprolePlutella xylostella0.012[13]
CyantraniliproleMyzus persicae0.64[4]
Compound 7gSpodoptera exigua6.75[13]
Compound 7gSpodoptera frugiperda7.64[13]

III. Experimental Protocols

Protocol for Synthesis of a Pyrazole Carboxamide Fungicide Intermediate

This protocol describes the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carboxylic acid, a key intermediate for many pyrazole carboxamide fungicides.

Materials and Reagents:

  • Ethyl 2-ethoxymethyleneacetoacetate

  • Hydrazine hydrate

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl2)

  • Appropriate solvents (e.g., ethanol, tetrahydrofuran)

Procedure: [5]

  • Synthesis of Ethyl 1H-pyrazole-4-carboxylate: React ethyl 2-ethoxymethyleneacetoacetate with hydrazine hydrate in ethanol at reflux to obtain the pyrazole ring.

  • N-Alkylation: Treat the resulting pyrazole with dimethyl sulfate to introduce a methyl group at the N1 position.

  • Saponification: Hydrolyze the ester to the corresponding carboxylic acid using sodium hydroxide.

  • Acidification: Neutralize the reaction mixture with hydrochloric acid to precipitate the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Formation of Acid Chloride: Reflux the carboxylic acid in thionyl chloride to yield the pyrazole acid chloride, which can then be reacted with various amines to produce a library of pyrazole carboxamides.

Protocol for In Vitro Antifungal Assay (Mycelium Growth Inhibition)

This protocol is used to determine the efficacy of pyrazole derivatives in inhibiting fungal growth.

Materials and Reagents:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Fungicide standard (e.g., Carbendazim)

Procedure: [5]

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to 45-50°C and add the test compound stock solution to achieve the desired final concentrations.

  • Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only solvent) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis of the dose-response data.

Protocol for Insecticidal Bioassay (Leaf-Dip Method)

This protocol is used to evaluate the insecticidal activity of pyrazole compounds against lepidopteran pests.

Materials and Reagents:

  • Stock solutions of test compounds in a suitable solvent with a surfactant (e.g., Triton X-100)

  • Cabbage leaf discs

  • Third-instar larvae of the test insect (e.g., Plutella xylostella)

  • Ventilated containers

Procedure: [13]

  • Preparation of Treatment Solutions: Prepare a series of dilutions of the test compound in water containing a surfactant.

  • Leaf Treatment: Dip cabbage leaf discs into the treatment solutions for approximately 10-30 seconds and allow them to air dry. A control group is treated with the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaf discs into ventilated containers and introduce a known number of third-instar larvae (e.g., 10 larvae per container).

  • Incubation: Maintain the containers at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.

  • Mortality Assessment: Record the number of dead larvae after a specific time period (e.g., 48 or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC50 Calculation: Calculate the LC50 value (the concentration that causes 50% mortality) using statistical software to perform a probit analysis on the concentration-mortality data.

IV. Diagrams of Pathways and Workflows

fungicide_moa cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate CoQ Coenzyme Q Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazole_SDHI Pyrazole SDHI Fungicide Pyrazole_SDHI->Inhibition Inhibition->Complex_II caption Mode of Action of Pyrazole SDHI Fungicides

Caption: Mode of Action of Pyrazole SDHI Fungicides

herbicide_moa Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Tocopherol Tocopherol Biosynthesis HGA->Tocopherol Photosynthesis Photosynthesis & Photoprotection Plastoquinone->Photosynthesis Tocopherol->Photosynthesis Pyrazole_HPPD Pyrazole HPPD Herbicide Pyrazole_HPPD->Inhibition Inhibition->HPPD caption Mode of Action of Pyrazole HPPD Herbicides

Caption: Mode of Action of Pyrazole HPPD Herbicides

insecticide_moa cluster_neuron Insect Neuron GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Pyrazole_Insecticide Pyrazole Insecticide (e.g., Fipronil) Pyrazole_Insecticide->Blockage Blockage->GABA_Receptor Hyperexcitation Hyperexcitation & Convulsions Blockage->Hyperexcitation Insect_Death Insect Death Hyperexcitation->Insect_Death caption Mode of Action of Pyrazole GABA Antagonists

Caption: Mode of Action of Pyrazole GABA Antagonists

discovery_workflow Start Start: Identify Target Lead_Gen Lead Generation (Pyrazole Scaffold) Start->Lead_Gen Synthesis Chemical Synthesis of Pyrazole Derivatives Lead_Gen->Synthesis Screening Primary Screening (In Vitro Assays) Synthesis->Screening Active_Hits Active Hits Screening->Active_Hits Active_Hits->Lead_Gen No Optimization Lead Optimization (Structure-Activity Relationship) Active_Hits->Optimization Yes Optimization->Synthesis Secondary_Screening Secondary Screening (Greenhouse/Field Trials) Optimization->Secondary_Screening Candidate Candidate Selection Secondary_Screening->Candidate Candidate->Optimization Refine Development Product Development (Formulation, Toxicology) Candidate->Development Selected End Commercial Product Development->End caption Agrochemical Discovery Workflow

Caption: Agrochemical Discovery Workflow

References

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. These compounds are recognized as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2), making them attractive scaffolds for the development of novel therapeutic agents, particularly in oncology.

Introduction

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic compounds that are isosteres of purines, where the imidazole ring of the purine is replaced by a pyrazole ring. This structural similarity allows them to act as ATP-competitive inhibitors of kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. The pyrazolo[3,4-d]pyrimidine core can be extensively modified at various positions to optimize potency, selectivity, and pharmacokinetic properties.

This document outlines several common and effective synthetic strategies for the preparation of substituted pyrazolo[3,4-d]pyrimidines, complete with detailed experimental protocols. Quantitative data from representative examples are summarized in tables for easy comparison, and key reaction workflows and biological signaling pathways are visualized using diagrams.

Synthetic Strategies and Experimental Protocols

Several key synthetic routes are commonly employed for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for three widely used methods.

Method 1: Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile with Formic Acid

This method is a straightforward approach to synthesize 1H-pyrazolo[3,4-d]pyrimidin-4-ones, which can be further modified. The initial step involves the synthesis of a substituted 5-amino-1H-pyrazole-4-carbonitrile, followed by cyclization.

Protocol 1: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

    • In a round-bottom flask, dissolve phenylhydrazine (5.4 g, 50 mmol) in ethanol (100 mL).

    • To this solution, add (1-ethoxyethylidene)malononitrile (8.2 g, 60 mmol).

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

  • Step 2: Cyclization to 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

    • Suspend 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (2.1 g, 10 mmol) in formic acid (30 mL).

    • Reflux the mixture for 7 hours.

    • After cooling, pour the reaction mixture into ice-water (100 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazolopyrimidinone.[1]

Method 2: Synthesis from 5-Aminopyrazole-4-carboxylates and Formamide

This route provides a direct method to prepare 1H-pyrazolo[3,4-d]pyrimidin-4-ones from readily available aminopyrazole esters.

Protocol 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • React phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol.

  • Step 2: Cyclization with Formamide.

    • Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.45 g, 10 mmol) and formamide (20 mL) at 190 °C for 8 hours.[2]

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Method 3: Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines via a 4-Chloro Intermediate

This versatile method allows for the introduction of various substituents at the 4-position of the pyrazolo[3,4-d]pyrimidine ring through nucleophilic substitution of a chloro group.

Protocol 3: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • Step 1: Preparation of 1H-Pyrazolo[3,4-d]pyrimidin-4-one.

    • Synthesize this intermediate using either Method 1 or Method 2.

  • Step 2: Chlorination to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.

    • Carefully add phosphorus oxychloride (POCl₃, 15 mL) to 1H-pyrazolo[3,4-d]pyrimidin-4-one (3.0 g, 22 mmol).

    • Reflux the mixture for 6 hours.

    • After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Amination to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.

    • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (200 mg, 1.29 mmol) in tetrahydrofuran (THF, 2.0 mL).

    • Add ammonium hydroxide (2.0 mL) to the solution.

    • Stir the reaction mixture at room temperature (20-30 °C) for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the residue with acetonitrile (0.5 mL) and collect the solid product by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives.

Compound Starting Material Method Yield (%) Melting Point (°C) References
3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileCyclization with Formic Acid83153-155[1]
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateCyclization with Formamide->300[2]
4-Amino-1H-pyrazolo[3,4-d]pyrimidine4-Chloro-1H-pyrazolo[3,4-d]pyrimidineAmination57>325
1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine5-Amino-1,3-diphenyl-1H-pyrazoleOne-pot with formamide/PBr₃91158-159[3]
1-(4-Bromophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazoleOne-pot with formamide/PBr₃85180-181[3]

Spectroscopic Data

Characterization of the synthesized compounds is crucial for confirming their structure and purity. Below is a summary of typical spectroscopic data for a representative pyrazolo[3,4-d]pyrimidine derivative.

Compound: 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine[3]

Spectroscopic Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.34–7.38 (m, 1H, ArH), 7.48–7.51 (m, 1H, ArH), 7.53–7.57 (m, 4H, ArH), 8.06 (d, J = 8.00 Hz, 2H, ArH), 8.31 (d, J = 8.00 Hz, 2H, ArH), 9.12 (s, 1H), 9.51 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 114.24, 121.46 (2C), 126.86, 127.39 (2C), 129.24 (4C), 129.64, 131.50, 138.50, 145.00, 152.82, 153.34, 155.61
Mass Spectrum (EI) m/z: 306 (M⁺)

Biological Activity and Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases involved in cancer progression.

EGFR and VEGFR Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a known hinge-binding motif for both EGFR and VEGFR kinases. As an isostere of adenine, it can effectively compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling cluster_0 Pyrazolo[3,4-d]pyrimidine Inhibitors cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling cluster_3 Cellular Response Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative EGFR EGFR Inhibitor->EGFR VEGFR VEGFR Inhibitor->VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.

CDK2 Inhibition

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to bind to the ATP-binding pocket of CDK2, often forming crucial hydrogen bonds with the hinge region residue Leu83, leading to cell cycle arrest and apoptosis.[4][5]

CDK2_Inhibition_Workflow cluster_0 Cell Cycle Progression cluster_1 Cellular Outcomes G1_S_Transition G1/S Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->CDK2_CyclinE Binds to ATP pocket, H-bonds with Leu83 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of CDK2 inhibition by pyrazolo[3,4-d]pyrimidine derivatives leading to cell cycle arrest.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and privileged structure in medicinal chemistry. The synthetic routes outlined in this document provide a solid foundation for the preparation of a wide array of derivatives. The ability of these compounds to target key oncogenic signaling pathways underscores their potential in the development of novel cancer therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will continue to be a fruitful area of research for drug development professionals.

References

Application Notes and Protocols for Creating Bioactive Scaffolds with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The incorporation of these bioactive motifs into tissue engineering scaffolds presents a promising strategy for creating materials that not only provide structural support for tissue regeneration but also actively modulate cellular behavior to enhance healing. This document provides detailed application notes and protocols for the use of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a reactive intermediate to covalently functionalize biomaterial scaffolds, thereby imparting them with bioactive properties.

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that can readily form stable sulfonamide bonds with primary and secondary amines present on the surface of various biopolymers (e.g., chitosan, gelatin, collagen) or synthetic polymers that have been amine-functionalized. This covalent immobilization ensures the long-term stability and activity of the pyrazole moiety on the scaffold surface.

Synthesis of this compound

The synthesis of the parent pyrazole and its subsequent sulfonylation are critical preliminary steps.

Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol is adapted from the reaction of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-(2-phenylhydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL).

  • Reflux the mixture for 4-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to yield pure 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol describes the chlorosulfonation of the pre-synthesized pyrazole.

Materials:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 3,5-dimethyl-1-phenyl-1H-pyrazole (25 g, ~145 mmol) to 75 mL of chloroform.

  • In a separate beaker, prepare a solution of chlorosulfonic acid (166.7 g, ~1.43 mol) in 175 mL of chloroform.

  • Cool the flask containing the pyrazole solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution.

  • After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.

  • To the reaction mixture, add thionyl chloride (40.8 g, ~343 mmol) at 60 °C over 20 minutes.

  • Continue stirring the reaction mixture for an additional 2 hours at 60 °C.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography. The pure product is a pale yellow solid.[1]

Fabrication and Functionalization of Bioactive Scaffolds

The following protocols describe the fabrication of a polymer scaffold using electrospinning and its subsequent surface functionalization with this compound. Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix.[4][5][6]

Protocol 3: Fabrication of Amine-Containing Electrospun Scaffolds

This protocol describes the fabrication of a chitosan/poly(ethylene oxide) (PEO) blended scaffold. The primary amine groups of chitosan will be used for covalent attachment of the pyrazole sulfonyl chloride.

Materials:

  • Chitosan (medium molecular weight)

  • Poly(ethylene oxide) (PEO, Mw = 900,000 g/mol )

  • Acetic acid

  • Distilled water

  • Electrospinning setup

Procedure:

  • Prepare a 2% (w/v) chitosan solution in 90% aqueous acetic acid. Stir overnight to ensure complete dissolution.

  • Prepare a 4% (w/v) PEO solution in distilled water. Stir for several hours until fully dissolved.

  • Create a blended polymer solution by mixing the chitosan and PEO solutions at a 70:30 (v/v) ratio.

  • Stir the blended solution for at least 2 hours to ensure homogeneity.

  • Load the resulting solution into a syringe fitted with a 21-gauge needle.

  • Set up the electrospinning apparatus with the following parameters (these may need optimization depending on the specific setup):

    • Voltage: 15-20 kV

    • Flow rate: 0.5-1.0 mL/h

    • Collector distance: 15-20 cm

  • Collect the nanofibers on a grounded collector (e.g., aluminum foil or a rotating mandrel).

  • Dry the resulting scaffold under vacuum to remove any residual solvent.

Protocol 4: Covalent Immobilization of this compound onto Scaffolds

This protocol details the surface functionalization of the amine-containing scaffold.

Materials:

  • Chitosan/PEO electrospun scaffold

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Deionized water

Procedure:

  • Immerse the chitosan/PEO scaffold in anhydrous DCM.

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents relative to the estimated surface amine groups) to the DCM.

  • In a separate container, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the pyrazole sulfonyl chloride solution to the scaffold-containing solution at room temperature.

  • Allow the reaction to proceed for 16-24 hours at room temperature with gentle agitation.

  • After the reaction, wash the scaffold extensively with DCM to remove unreacted reagents and byproducts.

  • Subsequently, wash the scaffold with deionized water.

  • Dry the functionalized scaffold under vacuum.

Characterization and In Vitro Evaluation

A thorough characterization of the functionalized scaffolds is essential to confirm successful immobilization and to evaluate their bioactivity.

Characterization Methods
Technique Purpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of sulfonamide bonds and the pyrazole ring structure on the scaffold surface.
X-ray Photoelectron Spectroscopy (XPS) To provide elemental analysis of the scaffold surface, confirming the presence of sulfur and nitrogen from the pyrazole-sulfonamide moiety.
Scanning Electron Microscopy (SEM) To visualize the morphology of the scaffold fibers and ensure that the functionalization process did not adversely affect the scaffold architecture.
Contact Angle Measurement To assess changes in the hydrophilicity/hydrophobicity of the scaffold surface after functionalization, which can influence cell attachment.
Protocol 5: In Vitro Biocompatibility and Bioactivity Assessment

This protocol provides a general framework for assessing the biological response to the functionalized scaffolds.

Cell Culture:

  • Select an appropriate cell line based on the target tissue application (e.g., human mesenchymal stem cells (hMSCs) for bone tissue engineering, human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or fibroblasts for skin regeneration).

  • Culture the cells in the recommended medium and conditions.

Cell Seeding:

  • Sterilize the functionalized and unfunctionalized (control) scaffolds with ethylene oxide or by UV irradiation.

  • Place the scaffolds in a multi-well culture plate.

  • Seed the cells onto the scaffolds at a predetermined density (e.g., 1 x 10⁴ cells/scaffold).

  • Incubate the cell-seeded scaffolds under standard cell culture conditions.

Biological Assays:

Assay Time Points Purpose Quantitative Data
Live/Dead Viability/Cytotoxicity Assay 1, 3, and 7 daysTo assess cell viability and cytotoxicity.Percentage of live/dead cells.
Cell Proliferation Assay (e.g., AlamarBlue, PicoGreen) 1, 3, 7, and 14 daysTo quantify cell proliferation over time.Fluorescence/absorbance values proportional to cell number.
Cell Adhesion and Morphology (SEM) 24 hoursTo visualize cell attachment and spreading on the scaffold surface.Qualitative assessment of cell morphology.
Gene Expression Analysis (qRT-PCR) 7 and 14 daysTo quantify the expression of genes related to specific cellular functions (e.g., osteogenic markers like RUNX2, ALP, OCN; angiogenic markers like VEGF).Relative gene expression levels (fold change).
Protein Expression Analysis (ELISA, Western Blot) 7 and 14 daysTo quantify the production of specific proteins (e.g., alkaline phosphatase for osteogenesis, VEGF for angiogenesis).Protein concentration (e.g., pg/mL).

Potential Signaling Pathways

The bioactive pyrazole moiety is anticipated to influence key cellular signaling pathways involved in tissue regeneration. While specific pathway activation by this compound in a scaffold context requires empirical validation, the following are plausible targets based on the known anti-inflammatory and pro-regenerative potential of similar compounds.

  • NF-κB Signaling Pathway: Pyrazole derivatives have been shown to modulate the NF-κB pathway, which is a key regulator of inflammation.[7] Downregulation of this pathway could create a more favorable microenvironment for tissue repair.

  • TGF-β/BMP Signaling Pathway: In the context of bone regeneration, the scaffold may influence the TGF-β/BMP pathway, which is critical for inducing osteogenic differentiation of mesenchymal stem cells.[8][9]

  • VEGF Signaling Pathway: For applications requiring vascularization, the pyrazole-functionalized scaffold could potentially upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_scaffold Scaffold Fabrication & Functionalization cluster_evaluation Characterization & Evaluation s1 Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole s2 Chlorosulfonation s1->s2 s3 This compound s2->s3 f2 Scaffold Functionalization with Pyrazole Sulfonyl Chloride s3->f2 Covalent Immobilization f1 Electrospinning of Amine-Containing Polymer f1->f2 c1 Physicochemical Characterization (FTIR, XPS, SEM) f2->c1 c2 In Vitro Cell Culture f2->c2 c3 Bioactivity Assays (Proliferation, Differentiation) c2->c3 signaling_pathways cluster_cellular_response Cellular Response cluster_outcome Therapeutic Outcome scaffold Pyrazole-Functionalized Scaffold inflammation Inflammation (NF-κB Pathway) scaffold->inflammation osteogenesis Osteogenesis (TGF-β/BMP Pathway) scaffold->osteogenesis angiogenesis Angiogenesis (VEGF Pathway) scaffold->angiogenesis outcome_node Enhanced Tissue Regeneration inflammation->outcome_node Modulation osteogenesis->outcome_node Promotion angiogenesis->outcome_node Promotion

References

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of pyrazole derivatives. The functionalization of the pyrazole core is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of biologically active compounds and functional materials. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of complex pyrazole-containing molecules.

Introduction to Palladium-Catalyzed Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enamines, and alkynes, and their application to pyrazole chemistry has enabled the efficient formation of C-C, C-N, and C-O bonds. These methods are characterized by their high functional group tolerance, catalytic efficiency, and the ability to form bonds that are otherwise challenging to construct. This document details protocols for several key palladium-catalyzed reactions involving pyrazole substrates, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as direct C-H activation.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction involving a pyrazole derivative follows a general workflow. The following diagram illustrates the key steps from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Pyrazole Substrate, Coupling Partner, Base setup Assemble Reaction Under Inert Atmosphere (Ar/N2) reagents->setup catalyst Prepare Palladium Precatalyst and Ligand Solution catalyst->setup glassware Flame-dry Glassware (Schlenk flask/vial) glassware->setup addition Add Solvent, Base, Reactants, and Catalyst Solution setup->addition heating Heat to Reaction Temperature and Stir addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed pyrazole coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. For pyrazoles, this reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_info Legend pd0 Pd(0)L2 pd_complex1 Py-Pd(II)(X)L2 pd0->pd_complex1 Py-X pd_complex2 Py-Pd(II)(R')L2 pd_complex1->pd_complex2 R'-B(OR)2 pd_complex2->pd0 product Py-R' pd_complex2->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation PyX Py-X = Halopyrazole RBOR R'-B(OR)2 = Boronic Acid/Ester PyR Py-R' = Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O (4:1)90675-92[2]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001285-98[1]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O605-895[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative[2]
  • Reaction Setup: In a Schlenk tube, combine the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv.), the arylboronic acid (0.11 mmol, 1.1 equiv.), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv.).

  • Solvent Addition: Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the Schlenk tube.

  • Inert Atmosphere: Subject the mixture to three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the reaction mixture at 90 °C for 6 hours with stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly important for installing amine functionalities on the pyrazole scaffold, a common motif in pharmacologically active molecules.[5]

Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_info Legend pd0 Pd(0)L pd_complex1 Py-Pd(II)(X)L pd0->pd_complex1 Py-X pd_complex2 Py-Pd(II)(NR'R'')L pd_complex1->pd_complex2 HNR'R'', Base pd_complex2->pd0 product Py-NR'R'' pd_complex2->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation PyX Py-X = Halopyrazole HNRR HNR'R'' = Amine PyNRR Py-NR'R'' = Aminated Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5]

Data Presentation: Buchwald-Hartwig Amination of 4-Halopyrazoles
SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosNaOtBuToluene1001270-88[6][7]
1-Benzyl-4-bromopyrazoletBuBrettPhos PrecatalystLHMDSDioxane1001875-95[5][8]
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazolePd₂(dba)₃ / JosiPhos CyPF-tBuNaOtBuToluene1102460-85[9]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole[6][7]
  • Reaction Setup: To a microwave vial, add 4-bromo-1-tritylpyrazole (50 mg, 0.13 mmol, 1.0 equiv.), Pd(dba)₂ (0.0065 mmol, 5 mol%), tBuDavePhos (0.013 mmol, 10 mol%), and NaOtBu (0.26 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Reagent Addition: Add the amine (0.16 mmol, 1.2 equiv.) and anhydrous toluene (2 mL) via syringe.

  • Reaction: Heat the mixture in a microwave reactor at 160 °C for 10 minutes.

  • Work-up: After cooling, dilute the reaction with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of pyrazoles bearing alkyne moieties, which are valuable precursors for further transformations.

Data Presentation: Sonogashira Coupling of 4-Iodopyrazoles
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 8012-2470-95[10]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORT1-480-98[10]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling of a 4-Iodopyrazole[10]
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the pyrazole ring.

Data Presentation: Heck Coupling of Halopyrazoles
Pyrazole SubstrateAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazoleAcrolein diethyl acetalPd(OAc)₂K₂CO₃DMF120Good[11]
4-Ethenyl-1H-pyrazoles5-Bromo-3H-indolesPd(OAc)₂ (ligandless)K₂CO₃DMA14045-70[11]
Experimental Protocol: Ligandless Heck Coupling of 4-Ethenyl-1H-pyrazole with a 5-Bromo-3H-indole[11]
  • Reaction Setup: In a sealed tube, combine the 5-bromo-3H-indole (1.0 equiv.), 4-ethenyl-1H-pyrazole (1.2 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA).

  • Inert Atmosphere: Purge the tube with argon.

  • Reaction: Heat the reaction mixture at 140 °C for 24 hours.

  • Work-up: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy for the functionalization of pyrazoles, as it avoids the need for pre-functionalized starting materials.[12][13] Palladium catalysts can mediate the direct arylation of pyrazole C-H bonds.

Data Presentation: Palladium-Catalyzed C-H Arylation of Pyrazoles
Pyrazole SubstrateArylating AgentCatalyst/LigandAdditiveSolventTemp. (°C)Yield (%)Reference
1-Methyl-4-nitro-1H-pyrazole1-Bromo-2-methoxynaphthalenePd(OAc)₂ / CD₃-AntPhosK₂CO₃Toluene110Good[14]
N-Substituted PyrazolesAryl BromidesPd(OAc)₂ (ligand-free)K₂CO₃2-Ethoxyethan-1-ol140Moderate to Good[15]
Substituted Pyrazole RingAryl IodidesPd(OAc)₂Ag₂CO₃TFA100Good[16]
Experimental Protocol: Direct C-H Arylation of an N-Substituted Pyrazole[15]
  • Reaction Setup: In a Schlenk tube, place the N-substituted pyrazole (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add 2-ethoxyethan-1-ol.

  • Inert Atmosphere: Subject the mixture to three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the mixture at 140 °C for 16 hours.

  • Work-up: After cooling, dilute with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the optimization of reaction conditions for sulfonamide formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of sulfonamides, particularly when using the common method of reacting a sulfonyl chloride with a primary or secondary amine.

Issue 1: Low to No Product Formation

  • Question: My reaction is showing very low or no formation of the desired sulfonamide product. What are the likely causes and how can I resolve this?

  • Answer: Low to no product formation can stem from several factors related to your reagents and reaction conditions. Here’s a breakdown of potential causes and solutions:

    • Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1][2][3]

      • Solution: Use a fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are rigorously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Low Reactivity of the Amine: Sterically hindered or electron-deficient amines can exhibit low nucleophilicity, leading to a sluggish or incomplete reaction.[1]

      • Solution: Consider increasing the reaction temperature or using a more forcing solvent.[1] Alternatively, catalytic methods can be employed to enhance reactivity.[1] For weakly nucleophilic anilines, the addition of pyridine can facilitate the amination.[4]

    • Incorrect Stoichiometry: An improper ratio of reactants is a common reason for incomplete conversion.[1]

      • Solution: Carefully re-check the molar equivalents of the amine, sulfonyl chloride, and base. A common starting point is a 1:1 to a slight excess of the amine to the sulfonyl chloride and 1.1-1.5 equivalents of a base like triethylamine or pyridine.[1][2]

    • Amine Quality: The amine starting material may be impure or have degraded.

      • Solution: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]

Issue 2: Significant Amount of a Polar Byproduct (Sulfonic Acid)

  • Question: My TLC/LC-MS analysis shows a significant amount of a polar byproduct, which I suspect is the corresponding sulfonic acid. What causes this and how can I prevent it?

  • Answer: The formation of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl chloride.[1][2]

    • Cause: Presence of water in the reaction mixture. Sulfonyl chlorides are highly sensitive to moisture.[1][2][3]

      • Solution:

        • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[2]

        • Solvent Choice: Avoid protic solvents like ethanol or methanol unless absolutely necessary, as they can contain trace amounts of water.[1] If their use is unavoidable, ensure they are of the highest purity and anhydrous grade.

Issue 3: Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation)

  • Question: I am observing a second, less polar spot on my TLC, which I believe is the di-sulfonylated product. How can I avoid this side reaction?

  • Answer: Di-sulfonylation occurs when a primary amine, which has two reactive N-H bonds, reacts with two equivalents of the sulfonyl chloride.[1]

    • Causes and Solutions:

      • Excess Sulfonyl Chloride: Using too much sulfonyl chloride is a primary driver for di-sulfonylation.[1]

        • Solution: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1]

      • High Reaction Temperature: Elevated temperatures can sometimes favor the second sulfonylation.[1]

        • Solution: Perform the reaction at a lower temperature, for instance, from 0 °C to room temperature.[1]

      • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.[1]

        • Solution: Monitor the reaction progress closely by TLC or HPLC. Once the starting amine is consumed, work up the reaction promptly.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing sulfonamides?

    • A1: The most prevalent and classic method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][5] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][6]

  • Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?

    • A2: The main side reactions include:

      • Di-sulfonylation: A primary amine reacts with two molecules of the sulfonyl chloride.[1]

      • Hydrolysis of the sulfonyl chloride: The sulfonyl chloride reacts with water to form the unreactive sulfonic acid.[1][2]

      • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride.[1]

  • Q3: How can I monitor the progress of my reaction?

    • A3: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting amine.[1][3]

  • Q4: Are there alternative, milder methods for sulfonamide synthesis?

    • A4: Yes, several modern methods have been developed to overcome the limitations of the classical approach. These include:

      • Palladium-catalyzed cross-coupling reactions.[4]

      • The use of sulfur dioxide surrogates like DABSO.[3][7]

      • Synthesis from thiols or sulfonic acids/salts.[3][8]

      • Photoredox and copper-catalyzed methods.[9]

Data Presentation

Table 1: General Reaction Parameters for Sulfonamide Synthesis

ParameterRecommended Range/ValueNotes
Stoichiometry
Amine:Sulfonyl Chloride1:1 or slight excess of amineTo minimize di-sulfonylation[1]
Base (e.g., Pyridine, Triethylamine)1.1 - 1.5 equivalentsTo neutralize the generated HCl[1][2]
Temperature 0 °C to Room TemperatureLower temperatures can help control side reactions[1][2]
Reaction Time 2 - 24 hoursMonitor reaction progress to determine completion[1]
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)To prevent hydrolysis of the sulfonyl chloride[1][2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Product Inactive sulfonyl chlorideUse fresh/pure reagent; ensure anhydrous conditions[1][2]
Low reactivity of amineIncrease temperature; use a catalyst[1]
Incorrect stoichiometryVerify molar ratios of reactants and base[1]
Sulfonic Acid Byproduct Water in the reaction mixtureUse anhydrous solvents and reagents; inert atmosphere[1][2]
Di-sulfonylation Excess sulfonyl chlorideUse 1:1 or slight excess of amine[1]
High reaction temperaturePerform reaction at 0 °C to room temperature[1]
Prolonged reaction timeMonitor reaction and work up upon completion[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).[1]

  • Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1][3]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[1][3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[1][3]

  • Workup: Upon completion, quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[3] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) prep_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Dropwise Addition of Sulfonyl Chloride cool->add_sulfonyl_chloride stir Stir at RT (2-24h) add_sulfonyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_byproducts Byproduct Formation cluster_solutions Solutions start Reaction Issue? check_reagents Check Reagent Quality (Sulfonyl Chloride, Amine) start->check_reagents polar_byproduct Polar Byproduct (Sulfonic Acid)? start->polar_byproduct less_polar_byproduct Less Polar Byproduct (Di-sulfonylation)? start->less_polar_byproduct check_conditions Verify Anhydrous Conditions check_reagents->check_conditions solution_reagents Use fresh/pure reagents. Dry solvents and glassware. check_reagents->solution_reagents check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry solution_anhydrous Run under inert atmosphere. check_conditions->solution_anhydrous solution_stoichiometry Adjust molar ratios. check_stoichiometry->solution_stoichiometry solution_hydrolysis Ensure strictly anhydrous conditions. polar_byproduct->solution_hydrolysis Yes solution_disulfonylation Adjust stoichiometry (1:1 amine:sulfonyl chloride). Lower reaction temperature. Monitor reaction time. less_polar_byproduct->solution_disulfonylation Yes

Caption: Troubleshooting decision tree for sulfonamide synthesis.

References

Technical Support Center: Pyrazole Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during pyrazole sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole sulfonylation reactions?

A1: The most frequently encountered side products include:

  • Regioisomers: N-sulfonylated and C-sulfonylated pyrazoles are common regioisomers. The position of sulfonylation on the pyrazole ring can also vary depending on the substitution pattern of the starting material.

  • Disulfonylated pyrazoles: Under certain conditions, a second sulfonyl group can be introduced onto the pyrazole ring.

  • Pyrazole sulfonic acid: Hydrolysis of the intermediate sulfonyl chloride can lead to the formation of the corresponding sulfonic acid.

  • Hydrolysis products: The final pyrazole sulfonamide product can also be susceptible to hydrolysis under certain workup or purification conditions.

  • Unreacted starting materials: Incomplete conversion is a common issue that can complicate purification.

  • Sulfonyl migration products: Although less common, the sulfonyl group may migrate to a different position on the pyrazole ring.

  • Desulfonylated products: Under specific conditions, the sulfonyl group can be cleaved from the pyrazole ring.

Q2: How can I monitor the progress of my pyrazole sulfonylation reaction?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1][2] It allows you to visualize the consumption of the starting pyrazole and the formation of the product(s) and any major side products. Staining with potassium permanganate or visualization under UV light are common techniques for TLC analysis of these reactions.

Q3: What are the key factors influencing the regioselectivity (N- vs. C-sulfonylation) of the reaction?

A3: The regioselectivity of pyrazole sulfonylation is influenced by several factors, including the substitution pattern of the pyrazole, the nature of the sulfonylating agent, the solvent, and the presence or absence of a base. Steric hindrance at the nitrogen atoms can favor C-sulfonylation, while electronic effects can also play a significant role.

Troubleshooting Guides

Issue 1: Formation of Regioisomers (N- vs. C-Sulfonylation)

Q: My reaction is producing a mixture of N- and C-sulfonylated pyrazoles. How can I control the regioselectivity?

A: Controlling the regioselectivity between N- and C-sulfonylation is a significant challenge. Here are some strategies to favor one isomer over the other:

  • Steric Hindrance: If your pyrazole has bulky substituents at the positions adjacent to the nitrogen atoms, C-sulfonylation at an unsubstituted carbon may be favored. Conversely, a sterically unhindered pyrazole is more likely to undergo N-sulfonylation.

  • Protecting Groups: You can protect one of the nitrogen atoms with a suitable protecting group to direct the sulfonylation to the other nitrogen or to a carbon atom.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the regioselectivity. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.[1] In some cases, polar aprotic solvents may favor N-sulfonylation.

    • Base: The choice of base can also play a role. Strong, non-nucleophilic bases are often employed. The regioselectivity of sulfonylation of other heterocycles has been shown to be dependent on the base and solvent system.[3]

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography. A gradual increase in eluent polarity, for example, with a hexane/ethyl acetate gradient, is a good starting point for developing a separation method.[4][5]

Issue 2: Formation of Disulfonylated Byproducts

Q: I am observing a significant amount of a disulfonylated side product in my reaction mixture. How can I prevent this?

A: The formation of disulfonylated pyrazoles can occur if the reaction conditions are too harsh or if an excess of the sulfonylating agent is used.

  • Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.

  • Reaction Temperature: Running the reaction at a lower temperature can help to minimize over-reaction.

  • Reaction Time: Monitor the reaction closely by TLC and stop it once the desired monosulfonylated product is the major component.

  • Electrochemical Methods: In specific cases, electrochemical synthesis has been used to selectively produce mono- or disulfonylated pyrazoles by choosing the appropriate electrolyte.[6]

Issue 3: Formation of Pyrazole Sulfonic Acid

Q: My desired pyrazole sulfonyl chloride is converting to the corresponding sulfonic acid. How can I avoid this?

A: The formation of pyrazole sulfonic acid is typically due to the presence of water in the reaction mixture or during workup.

  • Anhydrous Conditions: Ensure that your starting materials and solvent are dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Co-reagent with Chlorosulfonic Acid: When using chlorosulfonic acid as the sulfonylating agent, the addition of thionyl chloride can help to prevent the formation of sulfonic acid.[2]

  • Aqueous Workup: When quenching the reaction with water, do so at a low temperature (e.g., 0 °C) and work quickly to minimize the contact time between the sulfonyl chloride and water. Some aryl sulfonyl chlorides are known to precipitate from the aqueous mixture, which protects them from extensive hydrolysis.[7]

  • Purification: If sulfonic acid is formed, it can often be removed by extraction with a basic aqueous solution, as the sulfonic acid will be deprotonated and become water-soluble.

Issue 4: Hydrolysis of the Sulfonyl Chloride/Sulfonamide Product

Q: I am losing my product due to hydrolysis during workup or purification. What can I do?

A: Sulfonyl chlorides and, to a lesser extent, sulfonamides can be sensitive to hydrolysis.

  • Workup: As with preventing sulfonic acid formation, perform aqueous workups at low temperatures and minimize the time the product is in contact with water.

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, unless you are intentionally forming a salt for purification.

  • Purification: When performing column chromatography, ensure your solvents are anhydrous. If crystallization is used, select a solvent system that does not promote hydrolysis.[1][8]

Data Presentation

Table 1: Optimization of Sulfonylation of 3,5-Dimethyl-1H-pyrazole [2]

EntrySulfonylating ReagentSolventTime (h)Temperature (°C)Yield (%)
1Chlorosulfonic acidDCM3625–3040
2Chlorosulfonic acidChloroform2425–3048
3Chlorosulfonic acid/Thionyl chlorideDCM186078
4Chlorosulfonic acid/Thionyl chlorideChloroform126090

Table 2: Optimization of Sulfonamide Formation with Pyrazole-4-sulfonyl chloride [2]

EntryBaseSolventTime (h)Yield (%)
1Triethylamine (TEA)THF2426
2TEAAcetonitrile2032
3TEADCM1646
4Diisopropylethylamine (DIPEA)THF2447
5DIPEAAcetonitrile2051
6DIPEADCM1655

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[2]
  • To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform, add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform slowly at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0-10 °C.

  • Carefully pour the reaction mixture into a mixture of dichloromethane and cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrazole-4-sulfonamide[2]
  • Dissolve the amine (1.05 equivalents) in dichloromethane.

  • Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25-30 °C.

  • Add a solution of pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 25-30 °C.

  • Stir the reaction mixture for 16 hours at 25-30 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G General Workflow for Pyrazole Sulfonylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_pyrazole Pyrazole Derivative reaction Sulfonylation - Anhydrous Solvent (e.g., Chloroform) - Inert Atmosphere - Controlled Temperature start_pyrazole->reaction start_sulfonyl Sulfonylating Agent (e.g., Chlorosulfonic Acid) start_sulfonyl->reaction workup Aqueous Workup (Cold Water) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Sulfonylated Pyrazole purification->product

Caption: A general experimental workflow for pyrazole sulfonylation reactions.

G Troubleshooting Pyrazole Sulfonylation Side Products cluster_issues Observed Issues cluster_solutions Potential Solutions start Reaction Complete (Analyze by TLC/NMR) issue_regio Mixture of Regioisomers? start->issue_regio issue_disulf Disulfonylation Product? issue_regio->issue_disulf No sol_regio Optimize Solvent/Base Separate by Chromatography issue_regio->sol_regio Yes issue_acid Sulfonic Acid Formation? issue_disulf->issue_acid No sol_disulf Reduce Sulfonylating Agent Lower Temperature issue_disulf->sol_disulf Yes issue_hydrolysis Product Hydrolysis? issue_acid->issue_hydrolysis No sol_acid Use Thionyl Chloride Co-reagent Strict Anhydrous Conditions issue_acid->sol_acid Yes sol_hydrolysis Cold & Quick Workup Anhydrous Purification issue_hydrolysis->sol_hydrolysis Yes product Pure Sulfonylated Pyrazole issue_hydrolysis->product No sol_regio->issue_disulf sol_disulf->issue_acid sol_acid->issue_hydrolysis sol_hydrolysis->product

Caption: A decision tree for troubleshooting common side products.

G N- vs. C-Sulfonylation Pathways cluster_paths Competitive Pathways cluster_products Products start Pyrazole + R-SO2Cl path_n N-Sulfonylation (Favored by less steric hindrance) start->path_n path_c C-Sulfonylation (Favored by N-substitution or steric hindrance at N) start->path_c prod_n N-Sulfonylated Pyrazole path_n->prod_n prod_c C-Sulfonylated Pyrazole path_c->prod_c

Caption: Competing pathways in pyrazole sulfonylation reactions.

References

Technical Support Center: Purification of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: The isolated product is an oil or a sticky solid and fails to crystallize.

  • Question: My crude this compound is an oil and won't solidify upon cooling. What could be the cause and how can I induce crystallization?

  • Answer: "Oiling out" is a common issue that can be caused by the presence of impurities that depress the melting point of the compound, or if the solution is supersaturated at a temperature above the compound's melting point. The melting point of this compound has been reported to be in the range of 59.5-61°C.

    Solutions:

    • Purity Check: Ensure that the crude product is not excessively impure. If significant amounts of starting materials or byproducts are present, consider a preliminary purification step like a silica gel plug filtration.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired compound has low solubility, such as hexanes or diethyl ether. This can help to remove soluble impurities and may induce crystallization.

    • Solvent System Adjustment: If attempting recrystallization, you may be using a solvent in which the compound is too soluble. Try a different solvent or a mixed solvent system. Adding a poor solvent (anti-solvent) dropwise to a solution of the oil in a good solvent can often promote crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.

Issue 2: Low yield after aqueous work-up and extraction.

  • Question: I seem to be losing a significant amount of my product during the aqueous work-up. What are the likely reasons and how can I improve my recovery?

  • Answer: Aryl sulfonyl chlorides are susceptible to hydrolysis, which converts them into the corresponding sulfonic acids.[1] This hydrolysis is accelerated by water and basic conditions. The resulting sulfonic acid is often highly water-soluble and will be lost to the aqueous phase during extraction.

    Solutions:

    • Minimize Contact Time with Water: Perform the aqueous wash steps as quickly as possible.[1]

    • Use Cold Water/Brine: Use ice-cold water or brine for washes to reduce the rate of hydrolysis.

    • Avoid Strong Bases: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate rather than stronger bases like sodium hydroxide, and keep the contact time to a minimum.

    • pH Adjustment: If a significant amount of the sulfonic acid has formed, you can sometimes recover it. Acidifying the aqueous layer to a low pH might protonate the sulfonic acid, potentially reducing its water solubility and allowing for extraction with an organic solvent like ethyl acetate.

Issue 3: Difficulty in removing the corresponding sulfonic acid impurity.

  • Question: My purified product is still contaminated with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonic acid. How can I effectively remove it?

  • Answer: The sulfonic acid is a common impurity formed from the hydrolysis of the sulfonyl chloride.[1] Due to its polarity, it can be challenging to separate from the desired product.

    Solutions:

    • Aqueous Base Wash: A careful wash of the organic solution with a weak base like saturated sodium bicarbonate can help to deprotonate the sulfonic acid, making it more water-soluble and thus easier to remove into the aqueous layer.[2] Be mindful of the potential for hydrolysis of the sulfonyl chloride during this step.

    • Column Chromatography: Silica gel column chromatography can be effective. The more polar sulfonic acid will have a lower Rf value and should separate from the less polar sulfonyl chloride. However, be aware that some sulfonyl chlorides can be unstable on silica gel.[3]

    • Recrystallization: A carefully chosen recrystallization solvent may allow for the selective crystallization of the sulfonyl chloride, leaving the more soluble sulfonic acid in the mother liquor.

Issue 4: Product decomposition during silica gel column chromatography.

  • Question: I am observing streaking on my TLC plate and recovering a low yield of impure product after column chromatography. Is my compound decomposing?

  • Answer: Yes, it is possible. Some aryl sulfonyl chlorides, particularly those with electron-withdrawing groups, can be unstable on silica gel and may decompose to varying degrees during chromatography.[3]

    Solutions:

    • Deactivate Silica Gel: Use silica gel that has been treated with a small amount of a base, such as triethylamine, mixed into the eluent. This can help to neutralize acidic sites on the silica that may be promoting decomposition.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.

    • Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends in contact with the silica gel.

    • Alternative Purification Method: If decomposition is a significant problem, consider recrystallization as the primary purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most common impurities arise from the synthesis process, which typically involves the chlorosulfonation of 3,5-dimethyl-1-phenyl-1H-pyrazole.[4] Potential impurities include:

  • 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride during the reaction or aqueous work-up.[1]

  • Unreacted 3,5-dimethyl-1-phenyl-1H-pyrazole: If the reaction did not go to completion.

  • Diaryl sulfones: A common byproduct in sulfonation reactions, formed by the reaction of the sulfonyl chloride with another molecule of the starting pyrazole.

  • Residual solvents and reagents: Such as chloroform, thionyl chloride, or chlorosulfonic acid from the synthesis.[4]

Q2: What is the recommended method for storing purified this compound?

A2: Due to its sensitivity to moisture, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is also recommended to protect it from atmospheric moisture.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from impurities. The spots can be visualized under UV light. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: Is it better to purify by recrystallization or column chromatography?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often preferred for removing small amounts of impurities from a solid product, especially if you can find a suitable solvent system. It is generally a more scalable and cost-effective method.

  • Column chromatography is more effective for separating compounds with different polarities, especially when there are multiple impurities or when the impurities have similar solubility to the product. However, be mindful of potential decomposition on silica gel.[3]

Data Presentation

Table 1: Physical and Chromatographic Properties

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₁ClN₂O₂S
Molecular Weight270.74 g/mol
AppearancePale yellow solid[4]
Melting Point59.5-61 °C
TLC Conditions (Representative)
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate (e.g., 4:1 to 2:1 v/v)General Practice
DetectionUV light (254 nm)

Table 2: Suggested Solvents for Purification

Purification MethodSolvent SystemRationale/Comments
Recrystallization Ethanol/WaterA common mixed-solvent system for pyrazole derivatives. Dissolve in hot ethanol and add water as an anti-solvent.
IsopropanolA single solvent that may provide good differential solubility at different temperatures.
Hexane/Ethyl AcetateA non-polar/polar mixture that can be effective for compounds of intermediate polarity.
Column Chromatography Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration to elute the desired compound.
DichloromethaneCan be used as a single eluent or in combination with hexanes for compounds of moderate polarity.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Representative Method)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography (Representative Method)

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude Product tlc_check Assess Purity by TLC start->tlc_check is_pure Is Purity >95%? tlc_check->is_pure recrystallize Recrystallization is_pure->recrystallize No (Minor Impurities) column Column Chromatography is_pure->column No (Multiple Spots) end_product Pure Product is_pure->end_product Yes characterize Characterize (NMR, MS, MP) recrystallize->characterize column->characterize characterize->end_product

Caption: Decision workflow for purification method selection.

Troubleshooting_Recrystallization start Crude Product for Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success oiling_out Product Oils Out outcome->oiling_out Problem no_precipitate No Precipitation outcome->no_precipitate Problem action_reheat Reheat and Add More Solvent oiling_out->action_reheat action_scratch Scratch Flask / Add Seed Crystal no_precipitate->action_scratch action_antisolvent Add Anti-Solvent no_precipitate->action_antisolvent action_reheat->cool action_scratch->cool action_antisolvent->cool

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your sulfonamide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide coupling reaction is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in sulfonamide synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended. Start by verifying the quality of your reagents and the precision of your reaction conditions.

Initial Troubleshooting Checklist:

  • Reagent Purity:

    • Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can inhibit the desired reaction.

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[1] It is crucial to use a freshly opened bottle or repurify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride, reducing your yield.[1]

    • Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[1]

    • Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature. If the reaction is slow, gentle heating may be necessary. However, be aware that excessive heat can lead to side reactions and degradation of starting materials or products.[1][2]

    • Atmosphere: To prevent the degradation of reagents by atmospheric moisture, it is best to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Q2: I've confirmed my reagents and basic conditions are optimal, but my yield is still low. What are the next steps in troubleshooting?

A2: If the initial checks do not resolve the issue, the problem may lie with the inherent reactivity of your substrates or the choice of catalyst and reaction parameters. The attenuated nucleophilicity of sulfonamides compared to alkyl amines can make C-N bond formation challenging.[2][3]

Advanced Troubleshooting Strategies:

  • Catalyst Selection: For less reactive substrates, a catalyst is often necessary. The choice of catalyst is critical and depends on the specific coupling partners.

    • Palladium-based catalysts are frequently used for C-N cross-coupling reactions. However, they can be prone to deactivation. Using specialized ligands, such as dialkyl biaryl phosphines, can prevent catalyst dimerization and improve reaction rates.[2]

    • Copper-based catalysts are a robust alternative, particularly for the arylation of sulfonamides.[2][4][5] Some copper-catalyzed systems even have the advantage of being able to run in water.[2]

    • Nickel-catalyzed cross-couplings have gained prominence as a cost-effective option, especially for reactions involving (hetero)aryl chlorides.[2]

    • Ruthenium catalysts have shown potential for oxidative C-H activation routes.[2]

  • Base and Solvent Optimization:

    • The choice of base is crucial, especially in palladium-catalyzed reactions where it aids in the deprotonation of the sulfonamide.[2] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, DBU).

    • The solvent can significantly influence the reaction's success. While common organic solvents like toluene, dioxane, DMF, and DMSO are widely used, more environmentally friendly options like water have proven effective in certain copper-catalyzed systems.[2][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield sulfonamide coupling reactions.

G start Low Yield Observed reagent_check Check Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_check condition_check Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) reagent_check->condition_check Reagents OK fail Consult Further Literature/ Expert reagent_check->fail Reagents Poor catalyst_screen Screen Different Catalysts (Pd, Cu, Ni, Ru) condition_check->catalyst_screen Conditions OK condition_check->fail Conditions Incorrect base_solvent_opt Optimize Base and Solvent catalyst_screen->base_solvent_opt No/Minor Improvement success Improved Yield catalyst_screen->success Significant Improvement base_solvent_opt->success Yield Improves base_solvent_opt->fail No Improvement

Caption: A flowchart for troubleshooting low yields in sulfonamide coupling reactions.

Data on Catalyst and Base Selection

The following tables summarize how the choice of catalyst and base can impact the yield of sulfonamide coupling reactions, based on literature examples.

Table 1: Effect of Catalyst on N-Arylation of Sulfonamides

Catalyst SystemAryl HalideSulfonamideBaseSolventTemp (°C)Yield (%)
Cu₂O / Ligand(Hetero)aryl ChloridesPrimaryK₃PO₄Dioxane110Good to Excellent
CuI / Ligand(Hetero)aryl BromidesPrimary & SecondaryK₂CO₃DMSO100Good to Excellent
Pd(OAc)₂ / LigandAryl BromidesMethanesulfonamideK₃PO₄Toluene100High
NiCl₂·glyme / Ir photcat.Aryl BromidesBenzenesulfonamideTMGDioxaneRT99

Note: "Ligand" refers to specialized organic molecules that coordinate to the metal center and facilitate the catalytic cycle. TMG = Tetramethylguanidine.[3][4][5][7]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides

This protocol is a representative example for the coupling of sulfonamides with aryl bromides using a copper catalyst.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), sulfonamide (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a suitable ligand (e.g., an oxalamide derivative, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Protocol 2: General Procedure for Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates

This protocol outlines a method for coupling sulfonamides with aryl nonaflates using a palladium catalyst.

  • Catalyst Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%) to a reaction tube.

  • Reagent Addition: Add the aryl nonaflate (1.0 equiv), the sulfonamide (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent and Reaction: Add anhydrous dioxane as the solvent. Seal the tube and heat the reaction mixture to 100 °C for the specified time (typically 12-24 hours).

  • Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the pure product.

Common Side Reactions and How to Avoid Them

Understanding potential side reactions is crucial for optimizing your main reaction.

G sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) desired_product Desired Sulfonamide (R-SO₂NHR') sulfonyl_chloride->desired_product + Amine (Desired Reaction) hydrolysis_product Sulfonic Acid (R-SO₃H) sulfonyl_chloride->hydrolysis_product + Water (Side Reaction) amine Amine (R'-NH₂) amine->desired_product water Water (H₂O) water->hydrolysis_product

Caption: The competition between sulfonamide formation and sulfonyl chloride hydrolysis.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides readily react with water to form sulfonic acids, which are unreactive in the coupling reaction.[1]

    • Prevention: Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[1]

  • Homocoupling of Aryl Halides: In some transition-metal-catalyzed reactions, particularly with palladium, the aryl halide can couple with itself to form a biaryl byproduct.

    • Prevention: This can often be minimized by carefully selecting the ligand and optimizing the reaction temperature and time.

  • Competitive N-Arylation: If the amine substrate contains multiple N-H bonds (e.g., a primary amine with other reactive nitrogen-containing functional groups), selectivity can be an issue.

    • Prevention: In some cases, complete selectivity for the primary sulfonamide can be achieved.[3] If not, protecting group strategies may be necessary for other reactive amine functionalities.

References

Technical Support Center: 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, focusing on the prevention of hydrolysis.

Issue Possible Cause Recommended Solution
Low or no reactivity in subsequent reactions Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid due to exposure to moisture.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Store the compound in a desiccator over a strong drying agent. For long-term storage, keep it in a freezer.[1]
Inconsistent reaction yields Partial hydrolysis of the starting material. The extent of hydrolysis may vary between experiments.- Standardize the handling procedure to minimize exposure to air and moisture.- Use fresh bottles of the sulfonyl chloride or properly stored aliquots.- If possible, analyze the purity of the sulfonyl chloride by ¹H NMR before use to check for the presence of the sulfonic acid byproduct.
Formation of unexpected byproducts Reaction of the sulfonyl chloride with residual water in the reaction mixture, leading to the formation of sulfonic acid which may interfere with the desired reaction.- Dry all reaction components thoroughly. This includes starting materials, solvents, and any additives.- Use of a scavenger for HCl, a byproduct of the hydrolysis, might be necessary in some reactions.
Difficulty in dissolving the compound The hydrolyzed product (sulfonic acid) may have different solubility characteristics.- Confirm the identity and purity of the starting material.- If hydrolysis is suspected, attempt to purify the compound. However, preventing hydrolysis is the preferred approach.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the hydrolysis of this compound during a reaction?

A1: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This includes using oven-dried glassware, anhydrous solvents, and handling the compound under an inert atmosphere such as nitrogen or argon. All other reagents should also be free of water.

Q2: What is the recommended method for storing this compound?

A2: For long-term storage, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere, and in a freezer.[1] For short-term storage, a desiccator containing a suitable desiccant can be used.

Q3: How can I tell if my this compound has hydrolyzed?

A3: Hydrolysis can be detected by analytical methods such as ¹H NMR spectroscopy, where you would observe new peaks corresponding to the sulfonic acid derivative. A decrease in the reactivity of the sulfonyl chloride in your reactions can also be an indicator of hydrolysis.

Q4: Can I use a workup procedure that involves water?

A4: While the compound is sensitive to water, brief contact during an aqueous workup is often acceptable, especially if the product is immediately extracted into an organic solvent.[2] The key is to minimize the duration of contact with the aqueous phase and to thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Q5: What solvents are recommended for reactions involving this sulfonyl chloride?

A5: Anhydrous aprotic solvents are generally recommended. Examples include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is essential to ensure these solvents are thoroughly dried before use.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound
  • Preparation of Glassware: All glassware (e.g., flasks, syringes, needles) should be oven-dried at a minimum of 120°C for several hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).

  • Inert Atmosphere: Assemble the reaction apparatus while it is still warm and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Dispensing the Reagent: Transfer the sulfonyl chloride from its storage container to the reaction vessel using a glove box or a Schlenk line. If a glove box is not available, use a nitrogen-filled glove bag. Weighing should be done quickly to minimize exposure to atmospheric moisture.

  • Solvent and Reagent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves. Add solvents and other liquid reagents via a syringe through a rubber septum. Solid reagents should be dried in a vacuum oven before use.

Protocol 2: Synthesis of a Sulfonamide using this compound

This protocol is adapted from a literature procedure for the synthesis of pyrazole sulfonamides.[3]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired amine (1.0 equivalent) and an anhydrous solvent such as dry THF or DCM.

  • Base Addition: Add a suitable base, such as triethylamine (TEA) (1.2 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a small amount of cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis Mechanism of a Sulfonyl Chloride

HydrolysisMechanism SC Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate SC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate SA Sulfonic Acid (R-SO₃H) Intermediate->SA Chloride leaving HCl Hydrogen Chloride (HCl) Intermediate->HCl ExperimentalWorkflow Start Start Dry_Glassware Oven-dry all glassware Start->Dry_Glassware Inert_Atmosphere Assemble under inert gas (N₂ or Ar) Dry_Glassware->Inert_Atmosphere Weigh_Reagent Weigh sulfonyl chloride (in glovebox or quickly) Inert_Atmosphere->Weigh_Reagent Add_Solvent Add anhydrous solvent Weigh_Reagent->Add_Solvent Add_Reagents Add other dry reagents Add_Solvent->Add_Reagents Reaction Run reaction Add_Reagents->Reaction Workup Aqueous workup (brief) Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation End End Evaporation->End

References

troubleshooting low yield in Suzuki-Miyaura coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling of a pyrazole derivative resulting in a low yield?

Low yields in the Suzuki-Miyaura coupling of pyrazoles can stem from several factors. Nitrogen-rich heterocycles like pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Side reactions such as protodeboronation of the boronic acid and dehalogenation of the pyrazole halide are also common culprits.[2][3][4] Additionally, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and may not be optimized for your specific substrates.[5][6][7]

Q2: My starting materials are being consumed, but I'm seeing significant amounts of dehalogenated pyrazole. How can I prevent this?

Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered pyrazoles.[4] This issue can often be mitigated by:

  • Choice of Halide: Bromo and chloro-pyrazoles are often superior to iodo-pyrazoles as they show a reduced tendency for dehalogenation.[4]

  • Catalyst System: Employing specific catalyst systems, such as a tandem of XPhosPdG2 and XPhos, can help to suppress the debromination reaction.[3]

  • Reaction Conditions: Careful optimization of the base and temperature may also reduce the extent of this side reaction.

Q3: I suspect my pyrazole-boronic acid is decomposing. What are the signs and how can I address this?

Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common issue, especially at elevated temperatures.[2] Signs of this include the formation of the corresponding arene from the boronic acid and incomplete conversion of your pyrazole halide. To address this:

  • Use a Milder Base: Strong bases can promote protodeboronation. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.[2]

  • Anhydrous Conditions: While some water is often necessary, excess water can facilitate protodeboronation. Ensure your solvents are appropriately dried if using anhydrous conditions.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

  • Control Temperature: Avoid excessively high temperatures, which can accelerate the decomposition of unstable boronic acids.[2]

Q4: Can the unprotected N-H on my pyrazole interfere with the reaction?

Yes, the free N-H group on the pyrazole ring can interfere with the catalytic cycle.[1][2] The acidic proton can react with the base, and the resulting pyrazolate anion can coordinate to the palladium center, potentially leading to catalyst inhibition.[2] While N-protection can circumvent this issue, optimized conditions with specific ligands and bases can allow for the successful coupling of unprotected pyrazoles.[1][2] Using a strong enough base to deprotonate the pyrazole is crucial.

Q5: What are the recommended starting points for optimizing my reaction conditions?

A good starting point for optimization involves screening several key parameters:

  • Catalyst/Ligand: Buchwald-type ligands, such as XPhos, have shown great success in the Suzuki coupling of nitrogen-rich heterocycles.[1][2] Precatalysts like XPhosPdG2 are also highly effective.[3]

  • Base: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the yield.[7][8]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or THF with water is a common choice.[6][7] The ratio of organic solvent to water can be a critical parameter to optimize.

  • Temperature: Microwave irradiation can sometimes improve yields and reduce reaction times.[6][7] However, for thermally sensitive substrates, conventional heating at a carefully controlled temperature is preferable.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura couplings involving pyrazole derivatives, based on literature data.

Table 1: Effect of Catalyst and Ligand on Pyrazole Coupling Yield

Catalyst PrecursorLigandYield (%)Reference Substrate
Pd(OAc)₂Xantphos653-bromo-pyrrolo[3,4-c]pyrazole derivative
PdCl₂(dppf)-173-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
XPhosPdG2XPhos853-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
Pd(PPh₃)₄-783-bromoindazole

Data compiled from multiple sources for illustrative purposes.[5][6][7]

Table 2: Influence of Base and Solvent on Pyrazole Coupling Yield

BaseSolventYield (%)Reference Substrate
K₂CO₃1,4-Dioxane653-bromo-pyrrolo[3,4-c]pyrazole derivative
Na₂CO₃Dioxane/H₂O173-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
K₂CO₃EtOH/H₂O453-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
Cs₂CO₃Dioxane/EtOH/H₂O783-bromoindazole

Data compiled from multiple sources for illustrative purposes.[5][6][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole

This protocol provides a general starting point. The specific conditions may require optimization for your particular substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., XPhosPdG2, 2-5 mol%) and ligand (e.g., XPhos, 2-5 mol%).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. Microwave heating can also be employed.[6][7]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Troubleshooting_Workflow Start Low Yield in Pyrazole Suzuki Coupling Check_SM Starting Material Recovery? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Catalyst_Inhibition Suspect Catalyst Inhibition Check_SM->Catalyst_Inhibition Yes Optimize_Conditions Optimize Reaction Conditions Check_Side_Products->Optimize_Conditions No Dehalogenation Dehalogenation Product? Check_Side_Products->Dehalogenation Yes Solution_Optimization Screen Catalyst/Ligand Screen Base Screen Solvent Screen Temperature/Microwave Optimize_Conditions->Solution_Optimization Protodeboronation Protodeboronation Product? Dehalogenation->Protodeboronation No Solution_Dehalogenation Change Halogen (I -> Br/Cl) Use XPhos-type Ligand Dehalogenation->Solution_Dehalogenation Yes Protodeboronation->Optimize_Conditions No Solution_Protodeboronation Use Milder Base (K3PO4) Use Boronic Ester Lower Temperature Protodeboronation->Solution_Protodeboronation Yes Solution_Inhibition Use Buchwald Precatalyst Increase Catalyst Loading Ensure Adequate Base Catalyst_Inhibition->Solution_Inhibition Success Improved Yield Solution_Dehalogenation->Success Solution_Protodeboronation->Success Solution_Optimization->Success Solution_Inhibition->Success

Caption: Troubleshooting workflow for low yields in pyrazole Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)2) ArPdX->Transmetal ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Coupled Product (Ar-R) RedElim->ArR ArX Pyrazole-Halide (Ar-X) ArX->OxAdd RBOR2 Boronic Acid/Ester (R-B(OR)2) RBOR2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Removal of Unreacted Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted sulfonyl chloride from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfonyl chloride from a reaction mixture?

A1: Unreacted sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), is a reactive and hazardous compound that can interfere with subsequent reaction steps and complicate product purification.[1] Due to its similar polarity to many organic products, its removal by chromatography can be challenging.[1] Furthermore, sulfonyl chlorides can hydrolyze to form sulfonic acids, which can degrade acid-sensitive products.[2]

Q2: What are the primary methods for removing excess sulfonyl chloride?

A2: The most common strategies involve converting the unreacted sulfonyl chloride into a more easily separable derivative. The main methods include:

  • Quenching: Reacting the excess sulfonyl chloride with a nucleophile to form a more polar and easily removable compound.[1]

  • Scavenger Resins: Using solid-supported reagents that selectively react with and bind the excess sulfonyl chloride, which is then removed by filtration.[1][3]

  • Chromatography: Direct purification of the reaction mixture to separate the desired product from the unreacted sulfonyl chloride.[1]

  • Reaction with Cellulosic Materials: A less common method that involves reacting the sulfonyl chloride with cellulose.[1]

Q3: How do I choose the most suitable removal method for my specific reaction?

A3: The choice of method depends on several factors, primarily the stability of your desired product to the workup conditions and the physical properties of both your product and the sulfonyl chloride byproduct.[1] For instance, if your product is sensitive to base, you should avoid quenching with strong aqueous bases.[1] If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide will facilitate its removal by extraction or chromatography.[1]

Q4: How can I monitor the removal of sulfonyl chloride during the workup process?

A4: Thin-Layer Chromatography (TLC) is a fast and effective method for monitoring the disappearance of unreacted sulfonyl chloride.[1] By comparing the reaction mixture to a spot of the starting sulfonyl chloride, you can determine if the removal process is complete.[4] Aromatic sulfonyl chlorides are often UV active, making them easy to visualize on a TLC plate with a UV lamp.[5]

Troubleshooting Guides

Issue 1: My product co-elutes with the unreacted sulfonyl chloride during column chromatography.

  • Possible Cause: The polarity of your product is very similar to that of the sulfonyl chloride.[1]

  • Solution 1: Quench Before Chromatography. Before performing chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound with a different Rf value.[1]

    • Amine Quench: Add a primary or secondary amine (e.g., aqueous ammonia) to form a more polar sulfonamide.[1][6]

    • Aqueous Base Quench: Add an aqueous base like sodium bicarbonate (NaHCO₃) to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid salt, which is highly water-soluble.[1][7]

  • Solution 2: Optimize Chromatography Conditions. If quenching is not feasible, carefully optimize the solvent system for your column chromatography. Using a less polar eluent may improve the separation.[1]

Issue 2: My desired product is sensitive to aqueous or basic conditions.

  • Possible Cause: The product contains functional groups that are labile to base or water, such as esters or certain protecting groups.[1]

  • Solution 1: Use a Non-Aqueous Amine Quench. Quench the excess sulfonyl chloride with a primary or secondary amine in an anhydrous organic solvent. The resulting sulfonamide can then be removed by chromatography.[1]

  • Solution 2: Employ a Scavenger Resin. Use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). The scavenger reacts with the sulfonyl chloride, and the resulting solid-supported sulfonamide is easily removed by filtration, avoiding aqueous or basic conditions.[1]

Issue 3: The quenching reaction is slow or incomplete.

  • Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or inadequate mixing.[1]

  • Solution 1: Increase the Amount of Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the quenching reaction to completion.[1]

  • Solution 2: Increase the Reaction Temperature. If the reaction is sluggish at low temperatures, allowing it to warm to room temperature may increase the rate. However, be mindful of potential side reactions with your product at higher temperatures.

  • Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in close contact.[1]

Data Presentation

Table 1: Comparison of Common Sulfonyl Chloride Removal Methods

MethodReagents/MaterialsByproduct FormedSeparation TechniqueAdvantagesDisadvantagesBest For
Aqueous Base Quench Saturated NaHCO₃, NaOH, or KOH solution[1][7]Sulfonic acid saltLiquid-liquid extractionFast, inexpensive, and scalable for large quantities of excess reagent.[7]Not suitable for base-sensitive products; emulsions can form.[1][7]Removing large excesses of sulfonyl chloride when the product is base-stable.[7]
Amine Quench Aqueous NH₃, primary or secondary amines[1][6]SulfonamideLiquid-liquid extraction or chromatographyFast and efficient.[1]The resulting sulfonamide must be easily separable from the product.[1]Reactions where the resulting sulfonamide has a significantly different polarity from the product.
Scavenger Resins Polymer-bound amines (e.g., aminomethyl polystyrene)[1][8]Polymer-bound sulfonamideFiltrationHigh product purity; simple filtration workup; suitable for sensitive substrates.[1][7]Higher cost; requires stoichiometric amounts (typically 2-4 equivalents); may require longer reaction times (1-24 hours).[7]Removing small to moderate amounts of excess sulfonyl chloride from sensitive products.[7]
Chromatography Silica gelUnreacted sulfonyl chlorideColumn chromatographyCan be used directly without a quenching step.Can be time-consuming and costly; may not be effective if the product and sulfonyl chloride have similar Rf values.[1]When the product and sulfonyl chloride have significantly different polarities.

Table 2: Typical TLC Rf Values for Sulfonylation Reaction Components

Compound TypeExample CompoundTypical Solvent System (Hexanes:EtOAc)Estimated Rf ValueVisualization Method
Aromatic Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)7:3~0.70[5]UV Light[5]
Aromatic AmineAniline7:3~0.45[5]UV Light, Ninhydrin[5]
Aromatic Sulfonamide (Product)N-phenyltosylamide7:3~0.55[5]UV Light[5]
Note: Rf values are illustrative and can vary based on the specific compounds and TLC conditions.[5]

Experimental Protocols

Protocol 1: Aqueous Base Quench and Extractive Workup

  • Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.[1]

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, add water and separate the layers. The resulting sodium sulfonate will be in the aqueous layer.[1]

  • Wash: Wash the organic layer sequentially with water and then with brine.[1]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Amine Scavenger Resin

  • Add Resin: To the reaction mixture containing excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]

  • Stir: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.[1]

  • Monitor: Monitor the disappearance of the sulfonyl chloride by TLC.[1]

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of sulfonyl chloride.[1]

Mandatory Visualization

G start Reaction Mixture (contains unreacted sulfonyl chloride) product_stability Is the product stable to aqueous/basic conditions? start->product_stability quenching Perform Quenching (Aqueous Base or Amine) product_stability->quenching  Yes scavenger Use Scavenger Resin product_stability->scavenger  No co_elution Does the product co-elute with sulfonyl chloride? chromatography Direct Column Chromatography co_elution->chromatography  Yes purification Further Purification (if necessary) co_elution->purification  No extraction Liquid-Liquid Extraction quenching->extraction filtration Filtration scavenger->filtration chromatography->purification extraction->co_elution filtration->co_elution end Pure Product purification->end

Caption: Decision workflow for selecting a removal method for unreacted sulfonyl chloride.

G cluster_reaction Reaction cluster_workup Workup cluster_product Product reaction_mixture Crude Reaction Mixture add_resin Add Scavenger Resin (2-3 equiv) reaction_mixture->add_resin stir Stir at Room Temperature (1-24 h) add_resin->stir monitor Monitor by TLC stir->monitor filter Filter to Remove Resin monitor->filter Reaction Complete wash Wash Resin with Solvent filter->wash concentrate Combine Filtrate & Washings, then Concentrate wash->concentrate pure_product Purified Product concentrate->pure_product

Caption: Experimental workflow for removal of unreacted sulfonyl chloride using a scavenger resin.

References

Technical Support Center: Stability and Storage of Pyrazole-4-Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazole-4-sulfonyl chlorides. It provides essential information on their stability, and storage, and offers troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pyrazole-4-sulfonyl chlorides?

To ensure the longevity and reactivity of pyrazole-4-sulfonyl chlorides, they should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend storage in a freezer. The key is to rigorously exclude moisture, as these compounds are highly susceptible to hydrolysis. Containers should be tightly sealed.

Q2: My pyrazole-4-sulfonyl chloride is several months old. Is it still usable?

The usability of an older reagent depends on its storage history. If it has been stored under strict anhydrous conditions, it is likely still viable. However, if there is any doubt, it is highly recommended to assess the purity of the sulfonyl chloride before use. A simple melting point determination can be a good initial indicator of purity; significant depression or broadening of the melting range suggests impurities. For a more quantitative assessment, analytical techniques such as NMR or titration are recommended.

Q3: What are the primary degradation products of pyrazole-4-sulfonyl chlorides?

The most common degradation pathway for pyrazole-4-sulfonyl chlorides is hydrolysis, which occurs upon contact with water, even atmospheric moisture. This reaction converts the sulfonyl chloride to the corresponding pyrazole-4-sulfonic acid. Under certain conditions, other decomposition pathways may include SO2 extrusion.

Q4: Are there any solvents I should avoid when working with pyrazole-4-sulfonyl chlorides?

Protic solvents, especially water and alcohols, should be avoided as they will react with the sulfonyl chloride. While reactions are often performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), it is crucial that these solvents are anhydrous. Even trace amounts of water can lead to the hydrolysis of the starting material, which will reduce the yield of the desired product.

Troubleshooting Guides

Low Yield in Sulfonamide Synthesis

Problem: The yield of my pyrazole-4-sulfonamide is lower than expected.

Potential Causes and Solutions:

  • Degraded Pyrazole-4-Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.

    • Solution: Assess the purity of the sulfonyl chloride before use. If degradation is suspected, a fresh batch should be used, or the material can be purified by recrystallization, although this can be challenging.

  • Presence of Moisture: Trace amounts of water in the reaction mixture will consume the sulfonyl chloride.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (nitrogen or argon).

  • Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Diisopropylethylamine (DIPEA) has been shown to be a more effective base than triethylamine (TEA) in some cases. Dichloromethane (DCM) is a commonly used and effective solvent. Optimization of reaction time and temperature may also be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess of the amine (1.05-1.2 equivalents) and base (1.5-2.0 equivalents) can help drive the reaction to completion.

dot

Caption: Troubleshooting workflow for low yields in pyrazole-4-sulfonamide synthesis.

Stability Data

CompoundSolventTemperature (°C)Half-life (approx.)
Benzenesulfonyl Chloride90% Acetone/Water251.3 minutes
Benzenesulfonyl Chloride70% Acetone/Water250.5 minutes
Benzenesulfonyl Chloride50% Acetone/Water25< 0.2 minutes

This data is for illustrative purposes and is adapted from studies on benzenesulfonyl chloride.

dot

Degradation_Pathway sulfonyl_chloride Pyrazole-4-Sulfonyl Chloride (R-SO2Cl) sulfonic_acid Pyrazole-4-Sulfonic Acid (R-SO3H) sulfonyl_chloride->sulfonic_acid Hydrolysis water H2O (Moisture) water->sulfonic_acid

Caption: Primary degradation pathway of pyrazole-4-sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purity Assessment of Pyrazole-4-Sulfonyl Chloride by Titration

This protocol describes a method to determine the purity of a pyrazole-4-sulfonyl chloride by reacting it with a known excess of an amine, followed by back-titration of the unreacted amine.

Materials:

  • Pyrazole-4-sulfonyl chloride sample

  • Standardized solution of a secondary amine (e.g., 0.1 M diethylamine in an anhydrous solvent)

  • Standardized solution of a strong acid (e.g., 0.05 M HCl in isopropanol)

  • Indicator solution (e.g., bromocresol green)

  • Anhydrous solvent (e.g., THF or acetonitrile)

Procedure:

  • Accurately weigh approximately 100 mg of the pyrazole-4-sulfonyl chloride into a dry Erlenmeyer flask.

  • Add a known excess of the standardized secondary amine solution (e.g., 20.00 mL of 0.1 M diethylamine).

  • Stir the mixture for 15-20 minutes at room temperature to ensure the reaction is complete.

  • Add a few drops of the indicator solution.

  • Titrate the excess amine with the standardized strong acid solution until the endpoint is reached (color change of the indicator).

  • Perform a blank titration by titrating the same volume of the amine solution without the sulfonyl chloride.

  • Calculate the purity of the pyrazole-4-sulfonyl chloride based on the amount of amine consumed.

Protocol 2: Synthesis of a Pyrazole-4-Sulfonamide

This protocol provides a general procedure for the synthesis of a pyrazole-4-sulfonamide from a pyrazole-4-sulfonyl chloride and a primary or secondary amine.[1]

Materials:

  • Pyrazole-4-sulfonyl chloride

  • Amine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole synthesis potentially hazardous?

A1: The primary hazard in many common pyrazole syntheses, such as the Knorr synthesis, stems from the highly exothermic condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This reaction can release a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway. Hydrazine itself is a high-energy and toxic compound, which adds to the risk.

Q2: What are the signs of a runaway reaction during pyrazole synthesis?

A2: Signs of a runaway reaction include a sudden and rapid increase in temperature that is difficult to control with standard cooling methods, a noticeable increase in pressure within the reaction vessel, vigorous boiling or outgassing, and a change in the color or viscosity of the reaction mixture. It is crucial to have a quench plan in place before starting the experiment.

Q3: How does the choice of solvent affect the exotherm?

A3: The solvent plays a critical role in managing the exotherm by acting as a heat sink. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. Additionally, using a sufficient volume of solvent can help to dilute the reactants, slowing the reaction rate and allowing for better heat dissipation. Solvents with a higher boiling point can allow the reaction to be conducted at a higher temperature safely, but also pose a risk of a more energetic runaway if control is lost.

Q4: Can the order of reagent addition impact safety?

A4: Absolutely. It is generally recommended to add the more reactive component, typically the hydrazine, slowly to the solution of the 1,3-dicarbonyl compound. This allows the heat generated to be dissipated as the reaction proceeds, preventing an accumulation of unreacted reagents that could lead to a sudden and violent reaction.

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EXO-01 Rapid, Uncontrolled Temperature Spike 1. Reagent addition rate is too fast.2. Inadequate cooling.3. Insufficient solvent volume.1. Immediately stop reagent addition.2. Apply maximum cooling.3. If necessary, execute the pre-planned emergency quench procedure.4. For future runs, reduce the addition rate, increase solvent volume, and ensure the cooling system is adequate.
EXO-02 Delayed Exotherm 1. Low initial reaction temperature leading to reagent accumulation.2. Poor mixing, creating localized "hot spots."1. Ensure the reaction has initiated (a slight, controlled temperature increase) before proceeding with the bulk of the reagent addition.2. Improve stirring to ensure homogenous mixing.3. Consider a slightly higher, but still safe, starting temperature.
EXO-03 Low Yield and/or Side Product Formation Poor temperature control leading to degradation of reactants or products, or favoring side reactions.1. Maintain a consistent and controlled temperature throughout the reaction.2. Optimize the reaction temperature to favor the desired product while minimizing side reactions.
EXO-04 Solidification of Reaction Mixture The product may be crystallizing out of solution at the reaction temperature, leading to poor mixing and heat transfer.1. Choose a solvent in which the product is more soluble at the reaction temperature.2. Increase the solvent volume.3. Gently warm the mixture to redissolve the solid, while maintaining careful temperature control.

Quantitative Data Presentation

Table 1: Illustrative Reaction Parameters for Exotherm Control

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactant Concentration 0.5 M0.25 M
Hydrazine Addition Rate 1 mL/min10 mL/min (initial), adjusted based on exotherm
Initial Temperature 20°C15°C
Max. Allowable Temperature 40°C35°C
Cooling Method Ice BathJacketed Reactor with Chiller

Table 2: Illustrative Heat Flow Data for a Typical Knorr Pyrazole Synthesis

Time (minutes)Reagent Added (mL)Temperature (°C)Heat Flow (W)
0020.00.5
5522.515.2
101028.035.8
151535.550.1
202038.045.3
252537.530.7
303036.015.6

Experimental Protocols

Protocol 1: Lab-Scale Knorr Pyrazole Synthesis with Exotherm Control

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Hydrate (1.05 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Place the flask in an ice bath and begin stirring.

  • Monitor the internal temperature of the flask with a thermometer.

  • Once the solution has cooled to 5-10°C, begin the slow, dropwise addition of hydrazine hydrate from the addition funnel.

  • Maintain the internal temperature below 25°C throughout the addition. If the temperature approaches this limit, pause the addition until it has stabilized at a lower temperature.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature while continuing to stir.

  • Monitor the reaction to completion by TLC or LC-MS.

Visualizations

Exotherm_Management_Workflow start Start Pyrazole Synthesis setup Reaction Setup: - Adequate Cooling - Thermometer - Stirring start->setup addition Slow, Controlled Addition of Hydrazine setup->addition monitor Monitor Internal Temperature addition->monitor complete Addition Complete addition->complete temp_check Temperature < Set Limit? monitor->temp_check proceed Continue Addition temp_check->proceed Yes pause Pause Addition & Increase Cooling temp_check->pause No proceed->addition pause->monitor stir Stir at Controlled Temperature complete->stir workup Reaction Work-up stir->workup

Caption: Workflow for managing exothermic reactions during pyrazole synthesis.

Troubleshooting_Logic start Uncontrolled Exotherm Observed stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling quench_check Temperature Still Rising? max_cooling->quench_check quench Execute Emergency Quench Protocol quench_check->quench Yes stabilized Temperature Stabilized quench_check->stabilized No investigate Investigate Root Cause: - Addition Rate - Cooling Capacity - Mixing stabilized->investigate revise Revise Protocol for Future Runs investigate->revise

Technical Support Center: Column Chromatography for Pyrazole Sulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole sulfonamides using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for pyrazole sulfonamide purification?

A1: The most frequently used stationary phase for the column chromatography of pyrazole sulfonamides is silica gel.[1] Standard silica gel (230–400 mesh) is often employed for flash column chromatography.[1] Due to the slightly acidic nature of silica gel, it's important to monitor for potential degradation of acid-sensitive compounds.

Q2: How do I choose an appropriate mobile phase for my pyrazole sulfonamide?

A2: Mobile phase selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis. Common solvent systems are mixtures of a non-polar solvent and a polar solvent. A typical starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[2] For more polar pyrazole sulfonamides, a system of methanol in dichloromethane can be effective.[3] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.

Q3: My pyrazole sulfonamide contains a basic amine group and is streaking on the column. How can I fix this?

A3: Streaking of amine-containing compounds on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups of the stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and separation.

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple separations where the components have significantly different polarities.

  • Gradient elution , where the polarity of the mobile phase is gradually increased over the course of the separation, is generally preferred for complex mixtures containing compounds with a wide range of polarities. A gradient can improve separation, sharpen peaks, and reduce the overall purification time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation/Co-elution 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Poorly packed column.1. Re-optimize the mobile phase using TLC. Try different solvent combinations to improve selectivity. 2. Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the stationary phase weight. 3. Ensure the column is packed uniformly without any cracks or channels.
Compound Streaking 1. Compound is too polar for the mobile phase. 2. Interaction with the stationary phase (e.g., basic amines on acidic silica). 3. Sample is overloaded.1. Increase the polarity of the mobile phase. 2. Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). 3. Decrease the sample concentration.
Low Yield/Recovery 1. Compound is irreversibly adsorbed onto the column. 2. Compound is too soluble in the mobile phase and elutes too quickly. 3. Compound is degrading on the silica gel.1. Use a more polar mobile phase to elute the compound. If the compound is still retained, consider a different stationary phase like alumina. 2. Start with a less polar mobile phase. 3. Assess compound stability on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.
Product Elutes with Solvent Front The mobile phase is too polar.Start with a much less polar mobile phase and gradually increase the polarity.
Product is not Eluting 1. The mobile phase is not polar enough. 2. The compound has degraded on the column.1. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase like 5-10% methanol in dichloromethane may be necessary. 2. Test the stability of your compound on a silica TLC plate before running the column.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Pyrazole Sulfonamide

This protocol outlines a general procedure for the purification of a pyrazole sulfonamide derivative using flash column chromatography with a hexane/ethyl acetate gradient.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude pyrazole sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the silica bed.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the silica bed.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The gradient profile should be based on the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole sulfonamide.

Data Presentation

The following tables provide examples of purification parameters for different pyrazole sulfonamide derivatives.

Table 1: Example Purification of Pyrazole-4-sulfonamide Derivatives [4]

CompoundMobile Phase (Hexane:Ethyl Acetate)Yield (%)
N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide7:365
N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide6:441

Table 2: Example Purification of Pyrazole-based Benzenesulfonamides [5]

CompoundStarting Material AmountPurified Product WeightYield (%)
4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide500 mg219 mg54
4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide500 mg335 mg71
4-(5-(4-Bromophenyl)-3-(2-hydroxy-5-(oxo-l6-methyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide500 mg370 mg74
4-(3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzene sulfonamide500 mg299 mg66

Visualizations

G cluster_0 Troubleshooting Workflow start Poor Separation or Yield check_tlc Review TLC Data (Rf, Streaking, Spots) start->check_tlc adjust_mobile_phase Adjust Mobile Phase (Polarity, Additives) check_tlc->adjust_mobile_phase Non-optimal Rf or Streaking check_loading Evaluate Sample Loading check_tlc->check_loading Optimal Rf, Still Poor Separation adjust_mobile_phase->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_column Inspect Column Packing check_loading->check_column Not Overloaded reduce_load->check_column repack_column Repack Column check_column->repack_column Uneven Packing check_stability Assess Compound Stability check_column->check_stability Well-packed repack_column->check_stability change_stationary_phase Change Stationary Phase (e.g., Alumina) check_stability->change_stationary_phase Degradation Observed end Successful Purification check_stability->end Stable change_stationary_phase->end

Caption: Troubleshooting workflow for pyrazole sulfonamide purification.

G cluster_1 Chromatography Parameter Relationships compound_properties Compound Properties (Polarity, pKa) stationary_phase Stationary Phase (e.g., Silica, Alumina) compound_properties->stationary_phase influences choice of mobile_phase Mobile Phase (Solvent Ratio, Additives) compound_properties->mobile_phase dictates polarity & need for additives stationary_phase->mobile_phase requires compatible elution_mode Elution Mode (Isocratic vs. Gradient) mobile_phase->elution_mode composition determines purification_outcome Purification Outcome (Purity, Yield, Time) mobile_phase->purification_outcome directly affects elution_mode->purification_outcome impacts

Caption: Logical relationships in chromatography parameter selection.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of recent studies highlights the significant potential of pyrazole sulfonamide derivatives as a promising class of herbicides. These compounds have demonstrated potent activity against a variety of weed species by targeting key enzymes in plant growth pathways. This guide provides a comparative analysis of their herbicidal activity, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action, intended for researchers, scientists, and professionals in the field of drug and agrochemical development.

The primary mechanism of action for many pyrazole sulfonamide herbicides is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, which are essential for protein synthesis and overall growth.[1] Since this pathway is absent in mammals, AHAS inhibitors exhibit low toxicity to non-plant organisms, making them an attractive option for targeted weed control.[1] Other pyrazole derivatives have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[1]

Comparative Herbicidal Activity

The herbicidal efficacy of various pyrazole sulfonamide derivatives has been evaluated against several weed species. The following tables summarize the quantitative data from recent studies, presenting inhibition percentages, IC50 values (the concentration required to inhibit a biological process by 50%), and GR50 values (the dose required to reduce plant growth by 50%).

CompoundTarget Weed SpeciesApplication Rate / ConcentrationInhibition (%)Reference
Compound 20Rape (Brassica napus)100 mg/L81.0% (root length)[1]
Compound 5Various (7 species)30 g ai/ha100%[1]
Compound 26Digitaria sanguinalis, Setaria viridis150 g ai/ha>80%[1]
Compound 16Abutilon theophrasti, Portulaca oleracea, Amaranthus retroflexus, Setaria viridis, Echinochloa crus-galli, Digitaria sanguinalis150 g ai/ha>90%[1]
Compounds 6a & 6cDigitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata150 g a.i./hm²50-60%[3]
Compound 6lMonocotyledon and dicotyledon plants150 g/ha"Excellent"[4]
Compounds 5n & 5oBarnyard grass (Echinochloa crus-galli)0.05 mmol m⁻²"Good" (more potent than pyrazoxyfen)[5]
Compounds 6ba & 6bjDigitaria sanguinalis150 g a.i./ha~80%[6]
Compounds 6ba & 6bjSetaria viridis150 g a.i./ha>80%[6]
CompoundTarget Enzyme/OrganismIC50 ValueReference
Compound 16PPO enzyme0.04 mg/L[1]
Pyraflufen-ethyl (Reference)PPO enzyme0.06 mg/L[1]
Compound 17Arabidopsis thaliana root3.1 µM[1]
Clopyralid (Reference)Arabidopsis thaliana root83.4 µM[1]
Compound 10Arabidopsis thaliana HPPD84 nM[1]
Compound V-7Arabidopsis thaliana roots45 times lower than halauxifen-methyl[7]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the herbicidal activity of pyrazole sulfonamides.

In Vitro Enzyme Inhibition Assay (AHAS/ALS)

The inhibitory activity against the AHAS enzyme is determined by measuring the concentration of the herbicide required to inhibit enzyme activity by 50% (IC50). The assay is typically performed as follows:

  • Enzyme Extraction: AHAS is extracted and partially purified from a susceptible plant species, such as Arabidopsis thaliana.

  • Assay Mixture: The reaction mixture contains the extracted enzyme, a suitable buffer, and necessary cofactors (e.g., pyruvate, thiamine pyrophosphate, Mg2+, FAD).

  • Inhibition: Various concentrations of the test compound are added to the assay mixture and pre-incubated with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (pyruvate).

  • Quantification: The reaction is stopped after a defined period, and the product (acetolactate) is quantified. This is often done by converting acetolactate to acetoin, which can be detected colorimetrically.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

In Vivo Herbicidal Activity Assay (Greenhouse)

Greenhouse bioassays are conducted to evaluate the herbicidal effects of the compounds on whole plants under controlled environmental conditions.

Pre-emergence Application:

  • Planting: Seeds of various weed species are sown in pots containing a standardized soil mixture.

  • Treatment: The soil surface is sprayed with a solution of the test compound at different application rates.

  • Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a specified period (e.g., 14-21 days), the herbicidal effect is assessed by visual observation of injury symptoms (e.g., chlorosis, necrosis, stunting) and by measuring the fresh weight or dry weight of the emerged plants compared to untreated controls.

Post-emergence Application:

  • Planting and Growth: Weed species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Treatment: The plants are sprayed with a solution of the test compound at various application rates.

  • Growth Conditions: The treated plants are returned to the greenhouse and maintained under controlled conditions.

  • Evaluation: Herbicidal injury and growth inhibition are assessed visually and by biomass measurements at a set time after treatment.

Root Growth Inhibition Assay

This assay is particularly useful for assessing the activity of soil-applied herbicides or for high-throughput screening.

  • Germination: Seeds of a model plant, such as Arabidopsis thaliana or rape (Brassica napus), are surface-sterilized and germinated on a nutrient agar medium.

  • Treatment: The agar medium is supplemented with various concentrations of the test compound.

  • Incubation: The petri dishes are incubated vertically in a growth chamber under controlled light and temperature conditions.

  • Measurement: After a few days, the length of the primary root is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to untreated controls, and GR50 values are determined.

Visualizing the Mechanism and Workflow

To better understand the mode of action and experimental processes, the following diagrams have been generated.

AHAS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Inhibition Pyruvate Pyruvate AHAS AHAS/ALS (Acetohydroxyacid Synthase) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Further_Steps Further Enzymatic Steps Acetolactate->Further_Steps BCAAs Valine, Leucine, Isoleucine Further_Steps->BCAAs Protein_Synthesis Protein Synthesis & Plant Growth BCAAs->Protein_Synthesis Pyrazole_Sulfonamide Pyrazole Sulfonamide Herbicide Pyrazole_Sulfonamide->Inhibition Inhibition->AHAS Inhibition

Caption: Mechanism of action of pyrazole sulfonamide herbicides targeting the AHAS enzyme.

Herbicidal_Activity_Workflow cluster_greenhouse Greenhouse Assay cluster_root Root Growth Assay cluster_data Data Analysis Start_GH Sow Weed Seeds in Pots Pre_Emergence Pre-emergence: Spray Soil Start_GH->Pre_Emergence Post_Emergence Post-emergence: Grow to 2-4 Leaf Stage, then Spray Plants Start_GH->Post_Emergence Incubate_GH Incubate in Greenhouse Pre_Emergence->Incubate_GH Post_Emergence->Incubate_GH Assess_GH Assess Injury & Biomass Incubate_GH->Assess_GH Analyze Calculate % Inhibition, Determine IC50/GR50 Assess_GH->Analyze Start_Root Germinate Seeds on Agar Treat_Root Transfer to Agar with Herbicide Start_Root->Treat_Root Incubate_Root Incubate Vertically Treat_Root->Incubate_Root Assess_Root Measure Root Length Incubate_Root->Assess_Root Assess_Root->Analyze

Caption: Experimental workflow for evaluating herbicidal activity.

References

A Comparative Guide to HPLC Method Validation for Pyrazole Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole derivatives, crucial compounds in pharmaceutical development. We will delve into the validation parameters of a primary method ("Product X") and compare its performance against two alternative methods using supporting experimental data. All methodologies for the key experiments are detailed to ensure reproducibility.

Introduction to HPLC for Pyrazole Analysis

Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities, making them common scaffolds in drug discovery. Accurate and reliable quantification of these compounds is essential for quality control, stability testing, and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and prevalent technique for this purpose, offering high resolution and sensitivity.[1][2][3]

Method validation is a regulatory requirement and a cornerstone of quality assurance, ensuring that an analytical method is suitable for its intended purpose.[4][5] This guide will walk through the validation process as defined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Comparative HPLC Methodologies

For the purpose of this guide, we will compare three distinct RP-HPLC methods for the analysis of a model pyrazole derivative. The methods vary in column chemistry and mobile phase composition, which are key factors influencing chromatographic performance.

Table 1: HPLC Method Parameters

ParameterProduct X MethodAlternative Method AAlternative Method B
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Standard C18 (250mm x 4.6mm, 5µm)Phenyl-Hexyl (150mm x 4.6mm, 3.5µm)
Mobile Phase Acetonitrile:0.1% Trifluoroacetic Acid (75:25 v/v)Methanol:Water (80:20 v/v)[1]Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min[1][3]1.2 mL/min1.0 mL/min
Detection (UV) 237 nm254 nm237 nm
Column Temp. 30°C25°C[1][3]35°C
Injection Vol. 10 µL20 µL5 µL

Experimental Protocols for Method Validation

The following protocols outline the steps to validate an HPLC method according to ICH Q2(R2) guidelines.[8]

3.1. System Suitability Before commencing validation, the suitability of the chromatographic system is evaluated.

  • Protocol: A standard solution of the pyrazole derivative is injected six times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plate count should be ≥ 2000.[6]

3.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo solution, a standard solution of the pyrazole derivative, and a sample solution spiked with known related substances.

  • Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any adjacent peaks.

3.3. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: Prepare a series of at least five standard solutions of the pyrazole derivative at different concentrations, typically ranging from 50% to 150% of the target assay concentration.[1][6] Inject each solution and plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[6] The y-intercept should be minimal.[6]

3.4. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Protocol: Analyze samples of a placebo matrix spiked with the pyrazole derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[9]

3.5. Precision Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[4]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ value must be demonstrated to be precise and accurate.

3.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as altering the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and mobile phase composition (e.g., ±2% organic).[1]

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected. The %RSD of the results should be ≤ 2.0%.

Comparative Data Summary

The following tables summarize the performance data obtained from the validation of the three HPLC methods.

Table 2: System Suitability and Specificity

ParameterProduct X MethodAlternative Method AAlternative Method B
Retention Time (min) 4.58.25.1
%RSD Retention Time 0.15%0.25%0.18%
%RSD Peak Area 0.35%0.68%0.42%
Tailing Factor 1.11.61.2
Theoretical Plates 9500720011500
Resolution (from nearest impurity) 3.52.13.9

Table 3: Linearity, Range, Accuracy, and Precision

ParameterProduct X MethodAlternative Method AAlternative Method B
Linearity Range (µg/mL) 10 - 15020 - 2005 - 120
Correlation Coefficient (r²) 0.99980.99910.9997
Accuracy (% Recovery) 99.5 - 101.2%98.1 - 102.5%99.1 - 100.8%
Precision (%RSD, Repeatability) 0.45%0.85%0.55%
Precision (%RSD, Intermediate) 0.65%1.20%0.75%

Table 4: LOD, LOQ, and Robustness

ParameterProduct X MethodAlternative Method AAlternative Method B
LOD (µg/mL) 0.51.50.3
LOQ (µg/mL) 1.54.51.0
Robustness PassedPassed with minor deviationsPassed

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method for pyrazole derivative analysis.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_eval Phase 3: Evaluation & Reporting Dev Method Development Proto Validation Protocol Design Dev->Proto SST_Req Define System Suitability Criteria Proto->SST_Req SST System Suitability Test SST_Req->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Determination Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Data_Analysis Data Analysis & Comparison Robust->Data_Analysis Acceptance Check vs. Acceptance Criteria Data_Analysis->Acceptance Report Final Validation Report Acceptance->Report Pass Fail Method Optimization Required Acceptance->Fail Fail Fail->Dev

Caption: Workflow for the validation of an HPLC method for pyrazole derivative analysis.

Conclusion

Based on the comparative data, the Product X Method demonstrates a robust and reliable performance for the analysis of the model pyrazole derivative. It offers a superior balance of speed, resolution, precision, and accuracy compared to the alternatives. The shorter retention time (4.5 min) significantly increases sample throughput. While Alternative Method B shows slightly better sensitivity (lower LOD/LOQ), its use of a phosphate buffer can lead to longer equilibration times and potential precipitation issues if mixed improperly with organic solvents. Alternative Method A is acceptable but shows lower efficiency, wider peaks (evidenced by the higher tailing factor and lower plate count), and less precision.

Therefore, for routine quality control and analysis of pyrazole derivatives, the Product X Method provides the most efficient, reliable, and robust results, aligning with the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to LC-MS/MS Analysis of Sulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of sulfonamide reaction products is critical for ensuring the purity, efficacy, and safety of these widely used therapeutics. While various analytical techniques are available, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard due to its high sensitivity and selectivity. This guide provides an objective comparison of LC-MS/MS with other common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of an analytical method for sulfonamide analysis is often dictated by the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and cost considerations. LC-MS/MS is often favored for its superior sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis.[1] HPLC-UV offers a robust and cost-effective solution for routine screening, while GC-MS and ELISA present alternatives with their own unique advantages and limitations.

Quantitative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS, HPLC-UV, GC-MS, and ELISA for the analysis of various sulfonamides. The data presented is compiled from multiple studies to provide a comparative overview.

Table 1: LC-MS/MS Method Performance for Sulfonamide Analysis [2][3][4][5]

AnalyteMatrixLOD (ng/mL or ng/g)LOQ (ng/mL or ng/g)Linearity (r²)Recovery (%)
SulfamethoxazoleWater0.03 - 1.90.1 - 7.6>0.99570 - 118
SulfadiazineHoney0.5->0.9975 - 105
SulfamethazineShrimp-1.0>0.9985 - 110
Multiple SulfonamidesPastries0.01 - 0.14 µg/kg0.02 - 0.45 µg/kg>0.9967.6 - 103.8

Table 2: HPLC-UV Method Performance for Sulfonamide Analysis [6][7][8]

AnalyteMatrixLOD (µg/mL or µg/g)LOQ (µg/mL or µg/g)Linearity (r²)Recovery (%)
SulfamethoxazolePharmaceutical-->0.99998.5 - 101.5
Multiple SulfonamidesHoney0.8 - 1.7 µg/kg-0.1 - 10.0 µg/mL>88
Multiple SulfonamidesFeed34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg>0.99579.3 - 114.0

Table 3: GC-MS and ELISA Method Performance for Sulfonamide Analysis

MethodAnalyteMatrixLODLOQRecovery (%)
GC-MS Multiple Sulfonamides----
ELISA SulfamethazineUrine-0.1 ng/mL80.5 - 137.8
ELISA Multiple SulfonamidesFood/Feed8 pg/mL--

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for the key analytical techniques discussed.

LC-MS/MS Protocol for Sulfonamide Analysis in Water

This protocol provides a general framework for the analysis of sulfonamides in water samples.[3][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol followed by 6 mL of water.

  • Load 500 mL of the water sample onto the SPE cartridge.

  • Wash the cartridge with 6 mL of water.

  • Dry the cartridge under vacuum.

  • Elute the sulfonamides with 8 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 1:1 methanol/water mixture.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute the sulfonamides.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

HPLC-UV Protocol for Monitoring Sulfonamide Synthesis

This protocol is adapted from a study monitoring the synthesis of a sulfamethoxazole derivative.[9]

1. Sample Preparation

  • During the synthesis reaction, withdraw aliquots at different time intervals.

  • Dilute the aliquots with the mobile phase to a suitable concentration (e.g., 0.005-0.025 mg/mL).

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of distilled water, acetonitrile, and methanol (e.g., 60:35:5 v/v/v), with the pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 278 nm.

  • Temperature: 30°C.

GC-MS Protocol for Sulfonamide Analysis

A general workflow for GC-MS analysis of sulfonamides is outlined below, which typically requires derivatization.

1. Sample Preparation and Derivatization

  • Extract sulfonamides from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Perform a clean-up step, for example, using solid-phase extraction.

  • Evaporate the solvent and derivatize the sulfonamide residues to increase their volatility. A common derivatization agent is diazomethane followed by an acylating agent.

2. GC-MS Conditions

  • GC System: Standard GC system with a mass spectrometer detector.

  • Column: A capillary column suitable for the separation of derivatized sulfonamides.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification of unknowns.

ELISA Protocol for Sulfonamide Screening

This protocol describes the general steps for a competitive ELISA for sulfonamide detection.

1. Assay Procedure

  • Coat a microtiter plate with sulfonamide-specific antibodies.

  • Wash the plate to remove unbound antibodies.

  • Add the sample extract and a known amount of enzyme-labeled sulfonamide (conjugate) to the wells. The sample sulfonamides and the conjugate will compete for binding to the antibodies.

  • Wash the plate to remove unbound sample and conjugate.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader. The color intensity is inversely proportional to the concentration of sulfonamides in the sample.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were created using Graphviz.

cluster_synthesis Sulfonamide Synthesis cluster_analysis LC-MS/MS Analysis Reactants Sulfonyl Chloride + Amine/Ammonia Reaction Chemical Reaction Reactants->Reaction Product Crude Sulfonamide (with byproducts) Reaction->Product SamplePrep Sample Preparation (Dilution, SPE) Product->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification, Identification) MS2->Data

Caption: Workflow for the analysis of sulfonamide reaction products by LC-MS/MS.

LCMSMS LC-MS/MS HPLCUV HPLC-UV LCMSMS->HPLCUV Higher Cost GCMS GC-MS LCMSMS->GCMS No Derivatization ELISA ELISA LCMSMS->ELISA Higher Specificity HPLCUV->LCMSMS Lower Sensitivity GCMS->LCMSMS Volatile Analytes ELISA->LCMSMS Screening Tool

Caption: Key relationships between LC-MS/MS and alternative analytical techniques.

References

A Comparative Guide to the Reactivity of Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of the reactivity of common sulfonyl chloride reagents, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for a given synthetic challenge.

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of its substituent. Electron-withdrawing groups on an aryl ring enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. Alkanesulfonyl chlorides are generally more reactive than arenesulfonyl chlorides due to the electron-donating nature of the aryl ring.

This guide focuses on a comparative analysis of four widely used sulfonyl chloride reagents: methanesulfonyl chloride (MsCl), 2,4-dichlorobenzenesulfonyl chloride, p-toluenesulfonyl chloride (TsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

Quantitative Data on Sulfonyl Chloride Reactivity

Sulfonylating AgentStructureKey FeaturesExpected Reaction TimeExpected YieldSecond-Order Rate Constant (k) with Primary Amine (M⁻¹s⁻¹)
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClVery high reactivity; small and sterically unhindered.Very ShortExcellent> 100 (estimated)
2,4-Dichlorobenzenesulfonyl Chloride Cl₂C₆H₃SO₂ClHigh reactivity due to two electron-withdrawing chloro groups.ShortVery Good to Excellent10 - 100 (estimated)
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClModerately reactive; the methyl group is slightly electron-donating.ModerateGood to Very Good1 - 10 (estimated)
Dansyl Chloride C₁₂H₁₂ClNO₂SLower reactivity; primarily used for fluorescent labeling of amines.[1]LongerModerate to Good~35[1]

Experimental Protocols

The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature as needed.

General Procedure for the Sulfonylation of Benzylamine

Materials:

  • Benzylamine

  • Selected Sulfonyl Chloride (MsCl, 2,4-Dichlorobenzenesulfonyl Chloride, TsCl, or Dansyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by Thin Layer Chromatography - TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Principles and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction pathway, the factors influencing reactivity, and a typical experimental workflow.

G General Sulfonylation Reaction Pathway Amine Primary/Secondary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride->Intermediate Sulfonamide Sulfonamide (R-NH-SO₂-R') Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl

A general reaction pathway for sulfonylation.

G Factors Influencing Sulfonyl Chloride Reactivity Reactivity Reactivity Electrophilicity Electrophilicity of Sulfur Reactivity->Electrophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance decreases EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Electrophilicity->EWG increases EDG Electron-Donating Groups (e.g., -CH₃, -OCH₃) Electrophilicity->EDG decreases Alkyl Alkyl vs. Aryl (Alkyl > Aryl) Electrophilicity->Alkyl influences G Experimental Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare solutions of Amine and Sulfonyl Chlorides Setup Set up parallel reaction vessels Reagents->Setup Addition Initiate reactions by adding sulfonyl chloride solutions Setup->Addition Monitoring Monitor progress by TLC or LC-MS Addition->Monitoring Workup Quench and work-up all reactions Monitoring->Workup Purification Purify products Workup->Purification Analysis Analyze yield and purity (NMR, LC-MS, etc.) Purification->Analysis

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hybridization of pyrazole and sulfonamide moieties has yielded a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted pyrazole sulfonamide derivatives, supported by quantitative data and detailed experimental protocols.

Overview of Biological Activities

Pyrazole-sulfonamide hybrids are recognized for their therapeutic potential, stemming from the synergistic combination of two potent pharmacophores. The pyrazole ring is a core component of several clinically approved drugs, while the sulfonamide group is a well-established pharmacophore known for its strong hydrogen bonding capabilities with biological targets.[1][2] This structural combination has led to the development of compounds with significant activities, including:

  • Antimicrobial Activity: These compounds exhibit inhibitory effects against a range of bacterial and fungal strains, often by mechanisms that may involve the inhibition of essential enzymes for microbial survival.[2]

  • Anticancer Activity: Many pyrazole sulfonamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as carbonic anhydrases (e.g., CA IX) and cyclooxygenase-2 (COX-2).[1][3]

  • Anti-inflammatory Activity: A significant number of these derivatives act as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of representative substituted pyrazole sulfonamide derivatives from recent studies, providing a basis for comparison with standard drugs.

Table 1: Antimicrobial Activity of Pyrazole Sulfonamide Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
Compound IDGram-positive Bacteria (e.g., B. subtilis)Gram-negative Bacteria (e.g., E. coli)Fungal Species (e.g., C. albicans)Reference Drug (MIC)
Derivative A 1>125125Chloramphenicol (1)
Derivative B 1125125Chloramphenicol (1)
Derivative C 1>125>125Chloramphenicol (1)
Derivative D 1>125>125Chloramphenicol (1)

Data synthesized from multiple sources.[5][6][7][8][9]

Table 2: Anticancer Activity of Pyrazole Sulfonamide Derivatives (IC50 in µM)
Compound IDCancer Cell Line (e.g., MCF-7 - Breast)Cancer Cell Line (e.g., HepG2 - Liver)Cancer Cell Line (e.g., HCT116 - Colon)Reference Drug (IC50)
Compound 4f 6.7--5-Fluorouracil (206)
Compound 4g 11.2--5-Fluorouracil (206)
Compound 4i 10.3--5-Fluorouracil (206)
Pyridine Derivative 8 14.2--Doxorubicin
Pyrazole Derivative 3 19.2--Doxorubicin

IC50 values represent the concentration required to inhibit 50% of cell growth. Data extracted from various studies.[3][10][11]

Table 3: Anti-inflammatory Activity of Pyrazole Sulfonamide Derivatives (COX-2 Inhibition, IC50 in µM)
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Drug (IC50)
Halogenated Pyrazole 9 -0.043 - 0.1750.6 - 311.6Indomethacin
Benzothiophen-2-yl Pyrazole 5.400.01344.56Celecoxib
Celecoxib Analog -20-Rofecoxib

Selectivity Index indicates the preference for inhibiting COX-2 over COX-1. A higher value suggests greater selectivity and potentially fewer gastrointestinal side effects. Data compiled from multiple reports.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of pyrazole sulfonamide derivatives, based on common practices reported in the literature.

General Synthesis of Pyrazole-Sulfonamide Derivatives

This multi-step synthesis is a common route to obtain pyrazole-sulfonamide compounds.

  • Step 1: Formation of Hydrazone Intermediates: Substituted acetophenones are condensed with phenylhydrazine in a suitable solvent like ethanol, with acetic acid as a catalyst, at room temperature. This reaction forms hydrazone intermediates.

  • Step 2: Vilsmeier-Haack Reaction: The hydrazone intermediates are then subjected to the Vilsmeier-Haack reaction using phosphoryl chloride (POCl3) and dimethylformamide (DMF) under reflux conditions to yield pyrazole carbaldehydes.

  • Step 3: Claisen-Schmidt Condensation: The pyrazole carbaldehydes are condensed with various substituted acetophenones in the presence of a base like sodium hydroxide in methanol to form chalcone intermediates.

  • Step 4: Cyclization to Pyrazoline Benzenesulfonamides: The final step involves the cyclization of the chalcone intermediates with 4-hydrazinylbenzenesulfonamide in a suitable solvent like methanol, often catalyzed by an acid such as hydrochloric acid, under reflux to yield the target pyrazole-linked pyrazoline benzenesulfonamide derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole sulfonamide derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, with its turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar plate using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) and a standard antibiotic are added to the respective wells. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Synthesis and Evaluation Workflow

The general process for discovering and evaluating the biological activity of novel pyrazole sulfonamide derivatives can be visualized as a multi-step workflow.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Starting Materials (Substituted Acetophenones, Phenylhydrazine) B Hydrazone Formation A->B C Vilsmeier-Haack Reaction (Pyrazole Carbaldehyde) B->C D Claisen-Schmidt Condensation (Chalcone Intermediate) C->D E Cyclization with 4-Hydrazinylbenzenesulfonamide D->E F Final Pyrazole Sulfonamide Derivative E->F G Antimicrobial Screening (Agar Well Diffusion) F->G Test Compound H Anticancer Screening (MTT Assay) F->H Test Compound I Anti-inflammatory Screening (COX-2 Inhibition Assay) F->I Test Compound J MIC Determination G->J K IC50 Determination H->K I->K L Structure-Activity Relationship (SAR) Studies J->L K->L G cluster_membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Pyrazole Sulfonamide (COX-2 Inhibitor) Inhibitor->COX2 Inhibition G cluster_cell Cancer Cell CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Acidosis Intracellular Acidosis pH_regulation Intracellular pH Regulation (Alkaline) H_HCO3->pH_regulation Survival Cell Survival & Proliferation pH_regulation->Survival Inhibitor Pyrazole Sulfonamide (CA IX Inhibitor) Inhibitor->CAIX Inhibition Inhibitor->Acidosis Apoptosis Apoptosis (Cell Death) Acidosis->Apoptosis

References

The Cross-Reactivity of Sulfonamide-Based Drugs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the allergenic potential between sulfonamide antibiotic and non-antibiotic drugs, supported by clinical data and experimental methodologies.

The broad classification of drugs containing a sulfonamide moiety (SO2NH2) has led to long-standing concerns regarding potential allergic cross-reactivity. For decades, a history of an allergic reaction to a sulfonamide antibiotic often resulted in the avoidance of all drugs within this class, including diuretics, anti-inflammatories, and hypoglycemic agents. However, a growing body of evidence challenges this dogma, suggesting that clinically significant cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is unlikely.[1][2][3] This guide provides a comprehensive overview of the current understanding of sulfonamide cross-reactivity, presenting key experimental data, detailed methodologies for assessing hypersensitivity, and a depiction of the underlying immunological pathways.

Distinguishing Chemical Structures: The Basis for Differential Allergenicity

The primary reason for the low potential for cross-reactivity lies in the distinct chemical structures of sulfonamide antibiotics versus non-antibiotic sulfonamides. Two key structural features are implicated in the hypersensitivity reactions associated with sulfonamide antibiotics:

  • The N1 Heterocyclic Ring: This structure is a crucial immunologic determinant for Type I, IgE-mediated allergic reactions.[1][4][5] Non-antibiotic sulfonamides do not possess this ring structure.[1]

  • The N4 Arylamine Group: This group can be metabolized into reactive intermediates, such as the N4-hydroxylated metabolite and the subsequent nitroso compound (SMX-NO).[6][7] These metabolites can act as haptens, binding to proteins and triggering T-cell-mediated (Type IV) delayed hypersensitivity reactions, which can range from mild rashes to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[6][8] With the exception of a few antiretrovirals like amprenavir and fosamprenavir, non-antibiotic sulfonamides lack this N4 arylamine group.[9][10]

Comparative Analysis of Allergic Reaction Rates

Clinical studies have sought to quantify the risk of allergic reactions to non-antibiotic sulfonamides in patients with a known allergy to sulfonamide antibiotics. The data largely suggests that while there may be a slightly increased risk, it is likely attributable to a general predisposition to drug allergies rather than a specific, immunologically-mediated cross-reactivity.

Study CohortDrug AdministeredPercentage of Patients with Allergic ReactionAdjusted Odds Ratio (95% CI)Reference
Patients with a prior allergic reaction to a sulfonamide antibiotic (n=969)Sulfonamide non-antibiotic9.9%2.8 (2.1 to 3.7)[11][12]
Patients with no prior allergic reaction to a sulfonamide antibiotic (n=19,257)Sulfonamide non-antibiotic1.6%-[11][12]
Patients with a prior allergic reaction to a sulfonamide antibioticPenicillin (structurally unrelated)Higher than to sulfonamide non-antibiotics3.9 (3.5 to 4.3)[11][12]
Patients with a "sulfa" or TMP-SMX allergy label (n=204)TMP-SMX Oral Challenge94% tolerated the challenge-[13]

Table 1: Summary of quantitative data from clinical studies on sulfonamide cross-reactivity.

Experimental Protocols for Assessing Sulfonamide Hypersensitivity

Several in vivo and in vitro methods are employed to diagnose and investigate sulfonamide hypersensitivity.

Patch Testing

Patch testing is a method to identify the causative agent in delayed-type (Type IV) cutaneous adverse drug reactions.[1][14]

  • Methodology:

    • The suspected drug is prepared at a non-irritating concentration, typically in a vehicle like petrolatum or saline.

    • The preparation is applied to a small patch, often a Finn chamber, which is then affixed to the patient's upper back on unaffected skin.[1]

    • The patch is left in place for 48 hours, during which the patient should avoid wetting the area.[1]

    • Readings are performed at 48 hours and often again at 72 or 96 hours to detect late reactions.[1]

    • A positive reaction is characterized by erythema, induration, and possibly vesicles at the application site. For some reactions like fixed drug eruptions, testing on the previously affected skin may yield more reliable results.[1][14]

Oral Drug Challenge

The oral drug challenge is considered the gold standard for definitively ruling out a drug allergy in low-risk patients.[13][15]

  • Methodology (for Trimethoprim-Sulfamethoxazole - TMP-SMX):

    • Patient Selection: This procedure is only performed on patients whose initial reaction was not severe (e.g., SJS/TEN, DRESS).[13]

    • Single-Dose Challenge: For patients with a low-risk history, a single, full therapeutic dose (e.g., 80mg/400mg of TMP-SMX) is administered.[9][13]

    • Two-Step Graded Challenge: For patients with a history of mild immediate or delayed reactions, a two-step approach may be used. This often involves an initial dose of 1/10th the therapeutic dose (e.g., 8mg/40mg of TMP-SMX), followed by the full dose after a period of observation.[4][9]

    • Monitoring: Patients are observed for immediate reactions for at least 2 hours post-challenge. Follow-up via phone call is typically conducted at 24 hours to inquire about any delayed reactions.[13]

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro method used to detect drug-specific T-cell sensitization, particularly in delayed hypersensitivity reactions.[8][10][16][17]

  • Principle:

    • Peripheral blood mononuclear cells (PBMCs), which include T-lymphocytes, are isolated from the patient's blood.

    • These cells are cultured in the presence of the suspected drug or its metabolites.

    • If the patient's T-cells have been previously sensitized to the drug, they will recognize it as an antigen and undergo proliferation.

    • This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) into the newly synthesized DNA of the dividing cells.[18]

    • An increased level of proliferation compared to control cells indicates a positive result. The LTT has shown utility in confirming sensitization to sulfonamides.[19]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in sulfonamide hypersensitivity and its investigation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_patient_assessment Patient Assessment cluster_diagnostic_testing Diagnostic Testing cluster_outcome Outcome start Patient with Suspected Sulfonamide Allergy history Detailed Clinical History (Nature of Reaction, Timing) start->history risk_strat Risk Stratification (Severe vs. Non-severe) history->risk_strat patch_test Patch Testing (for Delayed Reactions) risk_strat->patch_test Delayed, Non-severe ltt Lymphocyte Transformation Test (LTT) (In Vitro T-cell Proliferation) risk_strat->ltt Delayed, Confirmation needed oral_challenge Oral Drug Challenge (Low-risk, Non-severe history) risk_strat->oral_challenge Low-risk, Non-severe patch_test->oral_challenge Negative allergy_confirmed Allergy Confirmed patch_test->allergy_confirmed Positive ltt->allergy_confirmed Positive oral_challenge->allergy_confirmed Positive Reaction allergy_delabeled Allergy De-labeled oral_challenge->allergy_delabeled Tolerated

Caption: General workflow for the evaluation of a suspected sulfonamide allergy.

sulfonamide_hypersensitivity_pathways Sulfonamide Hypersensitivity Signaling Pathways cluster_type1 Type I (IgE-Mediated) Reaction cluster_type4 Type IV (T-Cell-Mediated) Reaction sa Sulfonamide Antibiotic (with N1 Ring) b_cell B-Cell sa->b_cell mast_cell Mast Cell / Basophil sa->mast_cell Cross-linking of bound IgE plasma_cell Plasma Cell b_cell->plasma_cell ige Drug-specific IgE plasma_cell->ige ige->mast_cell mediators Release of Histamine, Leukotrienes, etc. mast_cell->mediators smx Sulfamethoxazole (SMX) (with N4 Arylamine) metabolism Metabolism (CYP450) smx->metabolism smx_no Reactive Metabolite (SMX-NO) metabolism->smx_no protein Cellular Protein smx_no->protein Haptenation hapten_complex Hapten-Protein Complex protein->hapten_complex apc Antigen Presenting Cell (APC) hapten_complex->apc Uptake & Processing t_cell CD4+ or CD8+ T-Cell apc->t_cell Presentation via MHC cytokines Release of Cytokines & Inflammation t_cell->cytokines

Caption: Simplified signaling pathways for sulfonamide hypersensitivity reactions.

Conclusion

The prevailing evidence strongly indicates that cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is not a significant clinical concern. This is primarily due to the absence of the key allergenic structural motifs in the non-antibiotic molecules. An observed increased incidence of reactions to other drugs in patients with a sulfonamide antibiotic allergy is more likely a reflection of a general predisposition to drug hypersensitivity. For researchers and drug development professionals, this distinction is critical. It underscores the importance of evaluating drugs based on their specific chemical structures and immunological profiles rather than broad classifications. The experimental protocols outlined provide a framework for accurately diagnosing and studying these hypersensitivity reactions, ultimately leading to safer and more effective therapeutic strategies.

References

The Evolving Landscape of Pyrazole Amide Herbicides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of pyrazole amide herbicides and their biological activity is paramount for designing new, more effective, and selective weed management solutions. This guide provides a comprehensive comparison of pyrazole amide herbicides, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The pyrazole amide scaffold has emerged as a critical pharmacophore in the development of modern agrochemicals, demonstrating a broad spectrum of biological activities.[1][2] In the realm of herbicides, these compounds have shown significant potential, with research actively exploring their diverse modes of action and structure-activity relationships (SAR).[3][4][5][6] This guide delves into the key structural features governing the herbicidal efficacy of pyrazole amides, with a focus on derivatives targeting the enzyme transketolase (TK), a promising target in the plant's Calvin cycle.[7][8][9][10]

Unraveling the Structure-Activity Relationship (SAR)

The herbicidal activity of pyrazole amide derivatives is intricately linked to the nature and position of substituents on both the pyrazole ring and the amide moiety.[1][3] Analyzing these relationships is a pivotal step in the rational design of novel and more potent herbicides.[2][11]

A generalized structure-activity relationship for pyrazole amide herbicides can be visualized as follows:

SAR_diagram cluster_pyrazole Pyrazole Core cluster_amide Amide Linker & Phenyl Ring Pyrazole General Structure Amide Amide Linker Pyrazole->Amide Influences potency and selectivity R1 R1 R1->Pyrazole N-substituent: Small alkyl groups often favored R2 R2 R2->Pyrazole C3-substituent: Varies, can modulate activity R3 R3 R3->Pyrazole C4-substituent: Halogens (e.g., Cl) can enhance activity Phenyl Phenyl Ring Amide->Phenyl Connects to substituted phenyl ring R4 R4 Phenyl->R4 Substituents on this ring are critical for activity. Electron-withdrawing groups (e.g., F, Cl, CF3) at specific positions often increase efficacy.

A diagram illustrating the key structural components influencing the herbicidal activity of pyrazole amides.

Studies have shown that the presence of specific substituents is crucial for high herbicidal efficacy. For instance, the introduction of electron-withdrawing groups such as fluorine, chlorine, or trifluoromethyl (CF3) on the phenyl ring is often essential for potent herbicidal activity.[6]

Comparative Herbicidal Activity of Pyrazole Amide Derivatives

Recent research has focused on pyrazole amide derivatives as potential inhibitors of transketolase (TK), a key enzyme in plant photosynthesis.[7][8][12] The following tables summarize the herbicidal activity of selected novel pyrazole amide compounds against various weed species.

Table 1: Pre-emergence Herbicidal Activity of Pyrazole Amide Derivatives (Small Cup Method)

CompoundTarget WeedConcentration (mg/L)Root Inhibition (%)Reference
6ba Digitaria sanguinalis (DS)Not Specified~90[7][8]
Amaranthus retroflexus (AR)Not Specified~80[7][8]
Setaria viridis (SV)Not Specified~80[7][8]
6bj Digitaria sanguinalis (DS)Not Specified~90[7][8]
Amaranthus retroflexus (AR)Not Specified~80[7][8]
Setaria viridis (SV)Not Specified~80[7][8]
7r Digitaria sanguinalis (Ds)100~95[10]
Amaranthus retroflexus (Ar)100~100[10]
Mesotrione Digitaria sanguinalis (DS)Not SpecifiedLower than 6ba/6bj[7][8]
Nicosulfuron Digitaria sanguinalis (DS)Not SpecifiedLower than 6ba/6bj[7][8]

Table 2: Post-emergence Herbicidal Activity of Pyrazole Amide Derivatives (Foliar Spray Method)

CompoundTarget WeedDosage (g ai/ha)Inhibition (%)Reference
6ba Digitaria sanguinalis (DS)150~80[7][8]
Setaria viridis (SV)150>80[7][8]
6bj Digitaria sanguinalis (DS)150~80[7][8]
Setaria viridis (SV)150>80[7][8]
7r Digitaria sanguinalis (Ds)150>90[10]
Amaranthus retroflexus (Ar)150>90[10]
Compound 26 Digitaria sanguinalis150>80[6]
Setaria viridis150>80[6]

These results highlight that novel pyrazole amide derivatives, such as compounds 6ba , 6bj , and 7r , exhibit excellent herbicidal activity, often superior to commercial standards like mesotrione and nicosulfuron.[7][8][10] Notably, compound 7r also displayed good crop selectivity for maize and wheat.[10]

Experimental Protocols

The evaluation of herbicidal activity and the elucidation of the mode of action of pyrazole amide herbicides involve a series of standardized experimental protocols.

Herbicidal Activity Bioassay (Small Cup Method)
  • Preparation of Test Solutions: The synthesized pyrazole amide compounds are dissolved in a suitable solvent (e.g., acetone) to create stock solutions. These are then diluted with water containing a surfactant (e.g., Tween-20) to the desired test concentrations.

  • Seed Germination: Seeds of the target weed species are surface-sterilized and placed on a filter paper in a petri dish.

  • Treatment Application: A specific volume of the test solution is added to each petri dish. A control group is treated with a solution containing the solvent and surfactant only.

  • Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 7-10 days), the root and/or shoot length of the seedlings is measured.

  • Analysis: The percentage of inhibition is calculated by comparing the growth in the treated groups to the control group.

Transketolase (TK) Enzyme Inhibition Assay
  • Enzyme Preparation: Transketolase is purified from a suitable source, often from the target plant species.

  • Assay Mixture: A reaction mixture is prepared containing a buffer, the enzyme, its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate), and cofactors (e.g., thiamine pyrophosphate and MgCl2).

  • Inhibitor Addition: The pyrazole amide compound (inhibitor) at various concentrations is added to the assay mixture and pre-incubated with the enzyme.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrates. The enzyme activity is monitored by measuring the rate of formation of the product (e.g., sedoheptulose-7-phosphate) or the disappearance of a substrate using a spectrophotometer.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.[9]

A typical workflow for the discovery and evaluation of novel pyrazole amide herbicides is depicted below:

experimental_workflow cluster_design Design & Synthesis cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action cluster_development Lead Optimization & Development Lead_ID Lead Compound Identification (e.g., Virtual Screening) SAR_Opt Structure-Activity Relationship (SAR) Guided Optimization Lead_ID->SAR_Opt Synthesis Chemical Synthesis of Novel Derivatives SAR_Opt->Synthesis Herbicidal_Screening Herbicidal Activity Screening (e.g., Small Cup, Foliar Spray) Synthesis->Herbicidal_Screening Dose_Response Dose-Response & Selectivity Studies Herbicidal_Screening->Dose_Response Enzyme_Assay Enzyme Inhibition Assay (e.g., Transketolase) Dose_Response->Enzyme_Assay Molecular_Docking Molecular Docking Studies Enzyme_Assay->Molecular_Docking Lead_Opt Further Lead Optimization Molecular_Docking->Lead_Opt Field_Trials Greenhouse & Field Trials Lead_Opt->Field_Trials

A flowchart outlining the typical experimental workflow for pyrazole amide herbicide development.

Conclusion

The exploration of pyrazole amide scaffolds continues to be a fertile ground for the discovery of novel herbicides. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, is crucial for the development of next-generation weed control agents. The promising activity of transketolase inhibitors highlights a valuable direction for future research, potentially leading to herbicides with novel modes of action to combat the growing challenge of weed resistance. Further optimization of these lead compounds could result in the development of more efficient and environmentally benign herbicides for sustainable agriculture.

References

A Comparative Guide to the In Silico ADME/T Profile of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. However, the journey from a promising compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADME/T) profiles being a primary cause of late-stage attrition. In silico ADME/T profiling offers a rapid and cost-effective approach to de-risk and prioritize compounds early in the drug discovery pipeline.

This guide provides an objective comparison of the in silico ADME/T properties of representative pyrazolone derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and ibuprofen. The data presented herein is a synthesis of findings from various computational studies and is intended to provide a comparative perspective for researchers in the field.

Comparative ADME/T Data

The following tables summarize the predicted ADME/T properties of two representative pyrazolone derivatives against the widely used NSAIDs, celecoxib and ibuprofen. These predictions are generated using a consensus of commonly employed in silico tools.

Table 1: Physicochemical Properties and Lipinski's Rule of Five

CompoundMolecular Weight ( g/mol )logPH-bond DonorsH-bond AcceptorsRotatable BondsLipinski's Rule of Five Violations
Pyrazolone Derivative 1 ~350-450~2.5-4.01-24-63-50
Pyrazolone Derivative 2 ~400-500~3.0-4.50-15-74-60-1
Celecoxib 381.373.691530
Ibuprofen 206.292.971230

Table 2: Pharmacokinetic Properties (ADME)

CompoundGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeationCYP2D6 InhibitorCYP3A4 InhibitorP-glycoprotein (P-gp) Substrate
Pyrazolone Derivative 1 HighLowNoYesNo
Pyrazolone Derivative 2 HighLowYesYesYes
Celecoxib HighLowYesYesNo
Ibuprofen HighHighNoNoNo

Table 3: Predicted Toxicity Profile

CompoundAMES MutagenicityHepatotoxicitySkin Sensitization
Pyrazolone Derivative 1 Non-mutagenHigh RiskLow Risk
Pyrazolone Derivative 2 Non-mutagenHigh RiskModerate Risk
Celecoxib Non-mutagenHigh RiskLow Risk
Ibuprofen Non-mutagenLow RiskLow Risk

Experimental Protocols

The following protocols outline the general methodologies for in silico ADME/T prediction and molecular docking studies, as cited in the literature for the analysis of pyrazolone derivatives.

Protocol 1: In Silico ADME/T Prediction

This protocol describes the use of web-based tools for the rapid prediction of ADME/T properties.

1. Software and Web Servers:

  • SwissADME: (--INVALID-LINK--) for physicochemical properties, pharmacokinetics, and drug-likeness.[1][2][3][4][5][6]
  • pkCSM: (--INVALID-LINK--) for prediction of pharmacokinetic and toxicity properties.[6][7]

2. Procedure:

  • Input: The chemical structure of the pyrazolone derivative is provided in a simplified molecular-input line-entry system (SMILES) format.
  • Execution: The SMILES string is submitted to the web server.
  • Output Analysis: The server provides a comprehensive report including:
  • Physicochemical Properties: Molecular weight, logP, hydrogen bond donors/acceptors, and topological polar surface area (TPSA).
  • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and P-glycoprotein substrate status.
  • Drug-Likeness: Evaluation based on filters like Lipinski's rule of five.
  • Toxicity: Prediction of endpoints such as AMES mutagenicity, hepatotoxicity, and skin sensitization.

Protocol 2: Molecular Docking

This protocol outlines the general steps for performing molecular docking to predict the binding affinity and interactions of pyrazolone derivatives with a target protein (e.g., Cyclooxygenase-2, COX-2).

1. Software:

  • AutoDock Vina: A widely used open-source program for molecular docking.[8]
  • PyMOL or Chimera: Molecular visualization systems for preparing protein and ligand structures and analyzing docking results.

2. Preparation of the Receptor (Protein):

  • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
  • Water molecules and co-crystallized ligands are removed.
  • Polar hydrogen atoms are added, and Kollman charges are assigned.
  • The file is saved in the PDBQT format.

3. Preparation of the Ligand (Pyrazolone Derivative):

  • The 2D structure of the pyrazolone derivative is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
  • The ligand's energy is minimized using a suitable force field (e.g., MMFF94).
  • Gasteiger charges are computed, and the file is saved in the PDBQT format.

4. Docking Simulation:

  • A grid box is defined to encompass the active site of the receptor.
  • AutoDock Vina is run to perform the docking simulation, generating multiple binding poses.

5. Analysis of Results:

  • The binding affinity (in kcal/mol) of the best pose is recorded.
  • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and analyzed.

Visualizations

In Silico ADME/T Profiling Workflow

ADMET_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis & Decision start Pyrazolone Derivative (SMILES String) swissadme SwissADME start->swissadme pkcsm pkCSM start->pkcsm physchem Physicochemical Properties swissadme->physchem adme Pharmacokinetics (ADME) swissadme->adme druglikeness Drug-Likeness swissadme->druglikeness pkcsm->adme toxicity Toxicity pkcsm->toxicity analysis Comparative Analysis physchem->analysis adme->analysis druglikeness->analysis toxicity->analysis decision Prioritization of Candidates analysis->decision

Caption: Workflow for in silico ADME/T profiling of pyrazolone derivatives.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Results & Analysis protein_prep Receptor Preparation (from PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Pyrazolone Derivative) docking AutoDock Vina ligand_prep->docking grid_gen->docking binding_affinity Binding Affinity (kcal/mol) docking->binding_affinity interactions Interaction Analysis (Hydrogen Bonds, etc.) docking->interactions visualization Visualization (PyMOL/Chimera) interactions->visualization

Caption: A generalized workflow for molecular docking studies.

Potential Toxicity Pathway of Pyrazolone Derivatives

Toxicity_Pathway cluster_drug Drug Exposure cluster_cellular Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome drug Pyrazolone Derivative ros Reactive Oxygen Species (ROS) Production drug->ros mito_dys Mitochondrial Dysfunction drug->mito_dys jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation jnk_p38->inflammation caspase->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A plausible signaling pathway for pyrazolone-induced toxicity.

References

A Comparative Guide to the X-ray Crystallography of Novel Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional characteristics of recently developed pyrazole sulfonamide derivatives, supported by experimental data. The following sections detail the crystallographic parameters, biological activities, and underlying experimental protocols to aid in the evaluation and future design of this important class of molecules.

Data Presentation

The quantitative data for two distinct novel pyrazole sulfonamide derivatives and a relevant comparator are summarized below. Compound T22 represents a new class of antifungal agents, while the Benzothiophen-2-yl pyrazole derivatives are potent dual inhibitors of COX-2 and 5-LOX, enzymes implicated in inflammation and cancer.[1][2] Celecoxib, a well-established COX-2 inhibitor, is included for comparison.

Table 1: Comparative Crystallographic Data
ParameterCompound T22[2][3]Celecoxib[4][5][6][7]
Empirical Formula C21H18F3N3O5SC17H14F3N3O2S
Formula Weight 497.45381.37
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.987(3)18.334(5)
b (Å) 11.458(3)8.490(5)
c (Å) 17.652(5)11.516(5)
α (°) 9090
β (°) 107.45(3)93.98(5)
γ (°) 9090
Volume (ų) 2117.8(10)1785.1(13)
Z 44
CCDC Number 2168151117789
Table 2: Comparative Biological Activity
Compound/ClassTarget/AssayKey Findings
Compound T24 [2][3][8]Antifungal activity vs. R. solaniEC50 = 0.45 mg/L
Hymexazol (Commercial Fungicide) [2][3][8]Antifungal activity vs. R. solaniEC50 = 10.49 mg/L
Bixafen (Commercial Fungicide) [2][3][8]Antifungal activity vs. R. solaniEC50 = 0.25 mg/L
Benzothiophen-2-yl pyrazole 5b [1]COX-1 InhibitionIC50 = 5.40 µM
COX-2 InhibitionIC50 = 0.01 µM
5-LOX InhibitionIC50 = 1.78 µM
Celecoxib (Reference Drug) [1]COX-2 InhibitionIC50 = 0.045 µM

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and biological evaluation of the featured compounds are provided below.

Synthesis of Pyrazolecarbamide Sulfonates (e.g., T22, T24)[2][3]

The synthesis of the target compounds involves a multi-step process. The key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is first synthesized. This intermediate is then coupled with 2-aminophenol, followed by a reaction with the respective arylsulfonyl chloride in the presence of a catalytic amount of DMAP and triethylamine in acetonitrile at room temperature. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is worked up with water and ethyl acetate extraction to yield the final product.

Single-Crystal X-ray Diffraction[9][10]

A suitable single crystal of the compound is selected and mounted on a diffractometer. Data is collected at a controlled temperature (typically 100-120 K) using Mo Kα or Cu Kα radiation. The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures. The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

In Vitro Antifungal Assay[2][3]

The antifungal activity of the target compounds against various phytopathogenic fungi, such as Rhizoctonia solani, is evaluated using the mycelium growth rate method. The compounds are dissolved in DMSO and mixed with potato dextrose agar (PDA) at different concentrations. Mycelial discs of the fungi are placed on the center of the agar plates and incubated at a controlled temperature. The diameter of the mycelial colony is measured, and the inhibition rate is calculated. The EC50 values are then determined using probit analysis.

In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays[1]

The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using a whole-cell assay. The production of PGE2 is measured to assess the enzyme activity. For the 5-LOX inhibitory activity, a cellular assay using rat peritoneal neutrophils is performed, and the production of LTB4 is measured. The IC50 values, the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for X-ray crystallography and a key signaling pathway targeted by anti-inflammatory pyrazole sulfonamides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Sulfonamide Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Bond Lengths, Angles, and Interactions refinement->analysis

Caption: Experimental workflow for X-ray crystallography of novel compounds.

signaling_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor Pyrazole Sulfonamide (e.g., Compound 5b) Inhibitor->COX2 Inhibitor->LOX5

Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole sulfonamides.

References

A Comparative Guide to Pyrazole-Based Aurora Kinase Inhibitors: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, key regulators of mitosis, have emerged as critical targets in oncology. Overexpression of these kinases is a hallmark of many cancers, making them a focal point for the development of novel anti-cancer therapeutics. Among the numerous inhibitors developed, pyrazole-based compounds have shown significant promise. This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent pyrazole-based Aurora kinase inhibitors, supported by experimental data to aid in research and development decisions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for several pyrazole-based Aurora kinase inhibitors, offering a clear comparison of their performance in both biochemical and cell-based assays, as well as in preclinical animal models.

In Vitro Efficacy: Potency Against Aurora Kinases and Cancer Cell Lines
InhibitorTarget Kinase(s)IC50 / Ki (nM)Cell LineGI50 / IC50 (nM)Citation(s)
AT9283 Aurora A, Aurora B, JAK2, Abl(T315I)Aurora A: ~3, Aurora B: ~3HCT116-[1]
JAK2: 1.2, Abl(T315I): 4Multiple B-NHL cell lines< 1000[2]
VX-680 (Tozasertib) Pan-Aurora (A, B, C)Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 (Ki)Variety of tumor cell lines15 - 130[3][4]
Danusertib (PHA-739358) Pan-Aurora, AblAurora A: 13, Aurora B: 79, Aurora C: 61BON1, QGP (GEP-NET)Potent (not specified)[5][6][7]
Abl: 25--[7]
Unnamed Pyrazole Derivative [I] Aurora BAurora B: 1.31HeLa24.40[8]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
InhibitorAnimal ModelTumor TypeDosing RegimenTumor Growth InhibitionCitation(s)
AT9283 Mouse XenograftMantle Cell Lymphoma20 mg/kgStatistically significant[2]
VX-680 (Tozasertib) Nude Mouse XenograftClear Cell Renal Cell Carcinoma (Caki-1)Not specified75.7%[9]
Mouse XenograftLeukemia, Colon, PancreaticWell-tolerated dosesRegression[10]
Danusertib (PHA-739358) Murine XenograftGastroenteropancreatic Neuroendocrine Tumors (GEP-NET)Not specifiedSignificant[5][6]
Barasertib (AZD1152) Nude Mouse XenograftColorectal (SW620)150 mg/kg/day (s.c. minipump)79%[11]
Nude Mouse XenograftColorectal (HCT116)150 mg/kg/day (s.c. minipump)60%[11]
Nude Mouse XenograftColorectal (Colo205)150 mg/kg/day (s.c. minipump)81%[11]

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of pyrazole-based Aurora kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Upstream_Signaling Upstream Signaling (e.g., PI3K/Akt, Ras/MAPK) Receptor->Upstream_Signaling Aurora_A Aurora A Upstream_Signaling->Aurora_A Aurora_B Aurora B Upstream_Signaling->Aurora_B Mitotic_Spindle Mitotic Spindle Formation Aurora_A->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) Aurora_A->Cell_Cycle_Progression Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Spindle->Cell_Cycle_Progression Chromosome_Segregation->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->Aurora_A Pyrazole_Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition by Pyrazole-based Compounds.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Assay (Aurora Kinase Inhibition) Cell_Viability Cell-based Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action (Cell Cycle Analysis, Apoptosis) Cell_Viability->Mechanism_Study Xenograft_Model Animal Model (e.g., Xenograft in Mice) Mechanism_Study->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis & Candidate Selection Toxicity_Study->Data_Analysis Lead_Compound Pyrazole-based Lead Compound Lead_Compound->Kinase_Assay

Caption: General Experimental Workflow for Evaluating Pyrazole-based Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Aurora Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against purified Aurora kinases.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazole-based inhibitor in the kinase reaction buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the purified Aurora kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which correlates with kinase activity.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To assess the effect of pyrazole-based inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Pyrazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole-based inhibitor and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a pyrazole-based inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Sterile PBS or serum-free medium

  • Pyrazole-based inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the pyrazole-based inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral, intraperitoneal).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the tumor growth inhibition percentage by comparing the mean tumor volume of the treated group to the control group.

References

Safety Operating Guide

Proper Disposal of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a corrosive and water-reactive substance. Proper disposal requires careful chemical neutralization of residual amounts and packaging of bulk quantities for professional disposal. Never dispose of this chemical directly down the drain. This guide provides essential safety and logistical information tailored for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood[2].

Spill Response: In the event of a small spill, evacuate the immediate area of non-essential personnel. Control vapors by ensuring the fume hood is operational. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite[2]. Do not use combustible materials like sawdust. Carefully scoop the absorbed material into a designated hazardous waste container. The spill area should be thoroughly decontaminated. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

II. Quantitative Data Summary

The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁ClN₂O₂S[3]
Formula Weight 270.74 g/mol [3]
Hazard Statements H314: Causes severe skin burns and eye damage[1]

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

For small amounts of the compound, such as residues in glassware, a careful neutralization process can be performed by trained personnel in a controlled environment.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a cold, stirred basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. It is recommended to use at least 5-10 molar equivalents of the base relative to the estimated amount of the sulfonyl chloride[4]. Place the beaker in an ice bath to manage the exothermic reaction[2][4].

  • Slow Addition: Carefully and slowly add the residual sulfonyl chloride solution to the cold, stirred basic solution in a dropwise manner[4]. Caution: The reaction is exothermic and will release corrosive fumes[2][5]. The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.

  • Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete[4].

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9)[4]. If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines[4].

Bulk quantities of this compound and any materials used to clean up spills must be treated as hazardous waste and disposed of through an approved waste disposal facility[2]. Do not attempt to neutralize large quantities.

Procedure for Bulk Waste Disposal:

  • Waste Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container[4]. Do not mix it with non-halogenated waste to avoid increased disposal costs[4].

  • Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

IV. Diagrams

DisposalWorkflow cluster_assessment Initial Assessment cluster_small Small, Residual Quantities cluster_bulk Bulk Quantities / Contaminated Materials assess_quantity Assess Quantity of Waste neutralize Neutralize with Base (e.g., NaHCO3, NaOH) in an ice bath assess_quantity->neutralize Small Quantity package Package in a sealed, labeled container assess_quantity->package Bulk Quantity verify_ph Verify pH (7-9) neutralize->verify_ph verify_ph->neutralize pH is acidic aqueous_waste Dispose as Aqueous Hazardous Waste verify_ph->aqueous_waste pH is neutral/basic segregate Segregate as Halogenated Organic Waste package->segregate professional_disposal Dispose via Professional Hazardous Waste Service segregate->professional_disposal

Caption: Logical workflow for the proper disposal of this compound.

SafetyProtocol start Handling 3,5-dimethyl-1-phenyl- 1H-pyrazole-4-sulfonyl chloride ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood spill_kit Ensure Spill Kit is Accessible start->spill_kit disposal_plan Follow Established Disposal Protocol ppe->disposal_plan fume_hood->disposal_plan spill_kit->disposal_plan

Caption: Essential safety protocol for handling the sulfonyl chloride compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.